EPI-X4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C84H144N22O23 |
|---|---|
Molecular Weight |
1830.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1 |
InChI Key |
IWBGWMGGKZBJJF-QQHYOGHPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Peptide Inhibitor of CXCR4 (EPI-X4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C motif chemokine receptor 4 (CXCR4) is a critical mediator of a plethora of physiological processes, and its dysregulation is implicated in a wide array of pathologies, including cancer, inflammatory diseases, and HIV-1 infection. While synthetic antagonists have been developed, the discovery of EPI-X4 (Endogenous Peptide Inhibitor of CXCR4) has unveiled a novel layer of endogenous regulation of the CXCR4/CXCL12 axis. This compound, a 16-amino acid peptide fragment derived from human serum albumin, acts as a specific and potent antagonist of CXCR4. This technical guide provides a comprehensive overview of the discovery, structure, function, and mechanism of action of this compound. It details the experimental methodologies employed in its characterization and presents quantitative data on its activity and that of its optimized derivatives. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.
Discovery and Origin of this compound
This compound was identified through the screening of a human hemofiltrate-derived peptide library for inhibitors of CXCR4-tropic HIV-1 strains.[1][2] This novel endogenous peptide was found to be a 16-mer fragment of human serum albumin, the most abundant protein in human plasma, corresponding to residues 408-423.[1][3] The generation of this compound from its precursor is a pH-dependent process mediated by aspartic proteases, such as Cathepsin D and E.[1] These enzymes are typically active under acidic conditions, which are often characteristic of inflammatory tissues and the tumor microenvironment, suggesting a localized regulatory role for this compound in pathological states.[1]
Structure and Physicochemical Properties
This compound is a 16-residue peptide with the sequence Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu (LVRYTKKVPQVSTPTL).[3] Nuclear Magnetic Resonance (NMR) studies have revealed that this compound adopts an unusual lasso-like structure in solution.[2][4] The peptide has a molecular weight of 1830.2 g/mol .[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | LVRYTKKVPQVSTPTL | [3] |
| Molecular Formula | C84H144N22O23 | [5] |
| Molecular Weight | 1830.2 Da | [5] |
| Structure | Lasso-like | [2][4] |
| Origin | Fragment of human serum albumin (residues 408-423) | [1][3] |
Mechanism of Action and Function
This compound functions as a specific antagonist and an inverse agonist of the CXCR4 receptor.[6][7] It binds with high specificity to the second extracellular loop of CXCR4, a region also involved in the binding of the viral gp120 protein of HIV-1.[1] This binding competitively inhibits the interaction of CXCR4 with its natural ligand, CXCL12 (also known as SDF-1α), thereby blocking downstream signaling pathways.[1][8]
The key functions of this compound include:
-
Inhibition of CXCL12-induced signaling: this compound effectively suppresses both basal and CXCL12-induced CXCR4 signaling.[1] This includes the inhibition of calcium mobilization and receptor internalization.[5]
-
Anti-HIV-1 activity: By binding to CXCR4, this compound prevents the entry of CXCR4-tropic (X4-tropic) HIV-1 strains into host cells.[1][9]
-
Inhibition of cell migration and invasion: this compound blocks the migration and invasion of cancer cells and immune cells towards a CXCL12 gradient, suggesting potential anti-metastatic properties.[1][7][10]
-
Stem cell mobilization: Studies in mice have demonstrated that this compound can mobilize hematopoietic stem and progenitor cells.[1]
-
Anti-inflammatory effects: this compound has shown therapeutic potential in animal models of inflammatory diseases, such as asthma and atopic dermatitis, by inhibiting the recruitment of inflammatory immune cells.[1][7]
-
Inverse agonism: this compound can reduce the basal signaling activity of the CXCR4 receptor even in the absence of its ligand, CXCL12.[7]
Quantitative Data on this compound and its Derivatives
Several derivatives of this compound have been developed to improve its potency and pharmacokinetic properties. Key derivatives include WSC02 and JM#21.
Table 2: In Vitro Activity of this compound and its Derivatives
| Compound | Target | Assay | IC50 | Reference |
| This compound | CXCR4 | Inhibition of X4-tropic HIV-1 | 8.6 µM | [9][11] |
| This compound | CXCR4 | Antibody (12G5) Competition (Ghost-CXCR4 cells) | 1186 ± 307 nM | [12] |
| This compound | CXCR4 | Antibody (12G5) Competition (Jurkat cells) | 489 ± 88 nM | [12] |
| WSC02 | CXCR4 | Antibody (12G5) Competition | ~30-fold more potent than this compound | [8] |
| JM#21 | CXCR4 | Antibody (12G5) Competition (Ghost-CXCR4 cells) | 183 nM | [12] |
| JM#21 | CXCR4 | Antibody (12G5) Competition (Jurkat cells) | 136 nM | [12] |
| JM#21 | CXCR4 | Inhibition of CXCL12-mediated signaling | >100-fold more potent than this compound | [6] |
| JM#21 | CXCR4 | Inhibition of cancer cell migration | ~1500-fold more potent than this compound | [6] |
Role in Disease and Therapeutic Potential
The dysregulation of the CXCR4/CXCL12 axis is a hallmark of numerous diseases, positioning this compound and its derivatives as promising therapeutic candidates.
-
Cancer: Elevated CXCR4 expression is observed in many cancers and is associated with tumor growth, invasion, metastasis, and neoangiogenesis.[1] this compound and its derivatives have been shown to inhibit the migration of cancer cells and have demonstrated anti-tumor efficacy in preclinical models of pancreatic cancer and lymphoma.[1][13]
-
Inflammatory Diseases: The CXCR4/CXCL12 pathway plays a crucial role in the recruitment of inflammatory cells. This compound has shown therapeutic efficacy in mouse models of allergic airway inflammation and atopic dermatitis.[1][7]
-
HIV-1 Infection: As a CXCR4 antagonist, this compound effectively blocks the entry of X4-tropic HIV-1 strains, which are often associated with disease progression.[1][9]
-
WHIM Syndrome: This rare primary immunodeficiency is caused by gain-of-function mutations in the CXCR4 gene.[14] While not directly studied with this compound, the principle of CXCR4 antagonism is the primary therapeutic strategy for this syndrome.[14][15]
-
Biomarker: Elevated levels of this compound have been detected in the urine of patients with inflammatory kidney diseases, suggesting its potential as a disease biomarker.[2][16]
Experimental Protocols
Screening for CXCR4 Antagonists using a Peptide Library
The discovery of this compound involved a multi-step screening process of a human hemofiltrate-derived peptide library.[2]
CXCR4 Binding Affinity Assessment: Antibody Competition Assay
This assay quantifies the binding affinity of a ligand (e.g., this compound) to CXCR4 by measuring its ability to compete with a labeled monoclonal antibody that binds to a known epitope on the receptor.[6][8]
Methodology:
-
Cell Preparation: Use cells expressing CXCR4 on their surface (e.g., 293T cells transfected with a CXCR4 expression vector, or Jurkat cells with endogenous expression).[6][8]
-
Incubation: Incubate the cells with serial dilutions of the test peptide (e.g., this compound or its derivatives) in the presence of a constant concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., clone 12G5).[6]
-
Washing: Wash the cells to remove unbound peptide and antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of bound antibody.
-
Data Analysis: Plot the fluorescence intensity against the peptide concentration. The IC50 value, representing the concentration of the peptide that inhibits 50% of the antibody binding, is calculated using non-linear regression.[6]
Site-Directed Mutagenesis for Binding Site Identification
This technique is used to identify specific amino acid residues in the CXCR4 receptor that are crucial for the binding of this compound.[8]
Methodology:
-
Mutagenesis: Introduce single point mutations into the coding sequence of the CXCR4 gene using a site-directed mutagenesis kit.
-
Cloning and Transfection: Clone the mutated CXCR4 sequences into an expression vector (e.g., an IRES-eGFP vector to monitor transfection efficiency) and transfect them into a cell line with low endogenous CXCR4 expression (e.g., 293T cells).[6][8]
-
Expression Analysis: Confirm the surface expression of the mutated CXCR4 receptors, for instance, by flow cytometry using an antibody that binds to a different epitope than the one potentially affected by the mutation.[8]
-
Binding Assay: Perform an antibody competition assay (as described in 6.2) to determine the binding affinity (IC50) of this compound to each of the CXCR4 mutants.[6][8]
-
Analysis: A significant increase in the IC50 value for a particular mutant compared to the wild-type receptor indicates that the mutated residue is important for this compound binding.[8]
Conclusion and Future Directions
This compound represents a paradigm shift in our understanding of CXCR4 regulation, highlighting the existence of endogenous mechanisms to control this critical signaling pathway. Its discovery has opened new avenues for the development of novel therapeutics targeting CXCR4-related diseases. The rational design of this compound derivatives with improved potency and stability has already shown promising results in preclinical models. Future research should focus on further elucidating the physiological and pathophysiological roles of this compound, exploring its full therapeutic potential in clinical settings, and developing strategies for its delivery and targeted action. The continued investigation of this endogenous peptide and its derivatives holds great promise for the generation of safer and more effective treatments for a wide range of human diseases.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of an endogenous CXCR4 antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Cytokines & Cells Encyclopedia - COPE) [copewithcytokines.de]
- 4. rcsb.org [rcsb.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathogenesis, diagnosis and therapeutic strategies in WHIM syndrome immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CXCR4 antagonism ameliorates leukocyte abnormalities in a preclinical model of WHIM syndrome [frontiersin.org]
- 16. iscabiochemicals.com [iscabiochemicals.com]
EPI-X4 Mechanism of Action in CXCR4 Signaling: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including immune response, hematopoiesis, and organ development.[1][2] Its sole natural ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[3][4] The dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various pathologies, including numerous cancers, inflammatory disorders, and autoimmune diseases.[2][3] Furthermore, CXCR4 serves as a primary co-receptor for the entry of HIV-1 into host cells.[2]
Recently, a novel endogenous regulator of this axis was identified: EPI-X4 (Endogenous Peptide Inhibitor of CXCR4) .[1] this compound is a 16-amino acid peptide fragment derived from human serum albumin, generated by pH-regulated proteases such as cathepsin D in acidic environments often found at sites of inflammation or within tumors.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, its molecular interactions with CXCR4, quantitative activity data, and the key experimental protocols used for its characterization.
The CXCR4/CXCL12 Signaling Axis
Upon binding of CXCL12, CXCR4 undergoes a conformational change that triggers intracellular signaling through two primary pathways:
-
G-protein Dependent Pathway: CXCR4 couples primarily to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5][6] These pathways are crucial for cell survival, proliferation, and migration.[7][8]
-
G-protein Independent (β-Arrestin) Pathway: Following ligand binding, CXCR4 is phosphorylated by GPCR kinases (GRKs). This phosphorylation recruits β-arrestins, which sterically hinder further G-protein coupling (desensitization) and promote the internalization of the receptor, thereby terminating the signal.[7][8] β-arrestin can also act as a scaffold for other signaling molecules, including components of the ERK pathway.[7][8]
This compound: A Dual-Action Endogenous Regulator
This compound modulates CXCR4 activity through a dual mechanism, acting as both a competitive antagonist and an inverse agonist.[1][9] This distinguishes it from many synthetic antagonists, such as AMD3100.[2]
-
Competitive Antagonism: this compound physically binds to CXCR4 and directly blocks the binding of the natural ligand, CXCL12.[1][3] This prevents the CXCL12-induced conformational changes necessary for receptor activation, thereby inhibiting all downstream signaling cascades responsible for cell migration, proliferation, and survival.[9][10]
-
Inverse Agonism: Uniquely, this compound can reduce the basal, ligand-independent signaling activity of CXCR4.[1][9][11] This is particularly significant in diseases driven by activating mutations of CXCR4 (e.g., Waldenström's macroglobulinemia), where the receptor is constitutively active even in the absence of CXCL12.[1]
Molecular Interactions and Binding
Computational modeling and mutagenesis studies have revealed that this compound binds to a distinct site on the CXCR4 receptor.
-
Binding Pocket: this compound interacts primarily with the "minor binding pocket" of CXCR4.[3][9][12] In contrast, the well-known antagonist AMD3100 interacts with the "major binding pocket".[9]
-
Key Residues: The interaction is mediated mainly by the first seven N-terminal amino acids of this compound.[3][9][13] The N-terminal leucine (L1) of this compound is critical; its deletion or mutation renders the peptide inactive.[3] This N-terminal region inserts into the hydrophobic cavity of the minor pocket, forming a salt bridge with residue D97 of CXCR4.[1] The binding also involves the second extracellular loop (ECL2) of the receptor.[2][11]
Quantitative Analysis of this compound Activity
The efficacy of this compound and its rationally designed derivatives has been quantified using various cellular assays. The derivatives WSC02 and JM#21 were developed to improve potency and have shown significantly enhanced activity compared to the native peptide.[3][12]
Table 1: Inhibitory Potency (IC₅₀) of this compound and Derivatives
| Compound | Assay Type | Cell Line | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| This compound (Wild-Type) | HIV-1 Inhibition | - | ~5.9 µM | [14] |
| Cell Migration | SupT1 | 681.6 µmol/L | [14] | |
| WSC02 | HIV-1 Inhibition | - | 254 nM | [14] |
| Cell Migration | SupT1 | 15.8 µmol/L | [14] | |
| Relative Potency | - | ~30-fold > this compound | [1] | |
| JM#21 | 12G5 Antibody Competition | Ghost-CXCR4 | 183 nM | [11][15] |
| 12G5 Antibody Competition | Jurkat | 136 nM | [11][15] | |
| Cell Migration | SupT1 | 0.48 µmol/L | [14] | |
| ERK Phosphorylation | SupT1 | 1.5 µmol/L | [14] | |
| AKT Phosphorylation | SupT1 | 2.6 µmol/L | [14] |
| | Relative Potency | - | ~1500-fold > this compound (Migration) |[3] |
A significant challenge for the therapeutic application of this compound derivatives is their limited stability in plasma due to degradation by aminopeptidases.[13]
Table 2: Plasma Stability of this compound and Derivatives
| Compound | Plasma Half-life (Functional Assay) | Reference(s) |
|---|---|---|
| This compound WSC02 | ~9 minutes | [12][16] |
| This compound JM#21 | ~6 minutes |[11][12][16] |
Note: Studies show that degradation occurs exclusively from the N-terminus.[5][13] Research is ongoing to improve stability by modifying this region.[13]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Antibody Competition Assay for Receptor Binding
This flow cytometry-based assay is the primary method for quantifying the binding affinity of a ligand to CXCR4. It measures the ability of a test compound (e.g., this compound) to compete with a fluorescently-labeled monoclonal antibody (clone 12G5), which binds to a known epitope on the second extracellular loop of CXCR4.[1][11]
Methodology:
-
Cell Preparation: Use a cell line expressing high levels of CXCR4 (e.g., Jurkat, SupT1, or transfected 293T cells).
-
Incubation: Incubate the cells with a constant, sub-saturating concentration of the 12G5 antibody in the presence of serially diluted concentrations of the test compound.
-
Staining: If the primary antibody is not directly conjugated, wash the cells and add a fluorescently-labeled secondary antibody.
-
Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will decrease as the concentration of the competing test compound increases.
-
Calculation: Plot the MFI against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the antibody binding.
Chemotaxis (Cell Migration) Assay
This assay measures the functional ability of an antagonist to inhibit cell migration towards a CXCL12 gradient.
Methodology:
-
Setup: Use a Boyden chamber or Transwell plate with a porous membrane separating an upper and lower chamber.
-
Loading: Add media containing CXCL12 to the lower chamber. Pre-incubate CXCR4-expressing cells (e.g., SupT1) with various concentrations of the antagonist (this compound) and then add them to the upper chamber.
-
Incubation: Allow cells to migrate through the membrane towards the CXCL12 chemoattractant for several hours.
-
Quantification: Count the number of cells that have migrated to the lower chamber, typically by lysing the cells and using a fluorescent DNA-binding dye or by direct cell counting via flow cytometry.
-
Analysis: Determine the IC₅₀ for migration inhibition by plotting the percentage of migrated cells against the antagonist concentration.[17]
Phospho-Flow Cytometry for Downstream Signaling
This technique quantifies the inhibition of CXCL12-induced intracellular signaling pathways by measuring the phosphorylation status of key proteins like ERK and AKT.
Methodology:
-
Cell Treatment: Starve CXCR4-expressing cells to reduce basal signaling. Pre-incubate the cells with the antagonist for a short period.
-
Stimulation: Stimulate the cells with a known concentration of CXCL12 for a brief period (e.g., 2 minutes) to induce peak phosphorylation.[14]
-
Fixation & Permeabilization: Immediately stop the reaction by fixing the cells (e.g., with paraformaldehyde) and then permeabilize the cell membranes to allow antibody entry.
-
Staining: Stain the cells with fluorescently-labeled antibodies specific to the phosphorylated forms of the target proteins (e.g., anti-pERK, anti-pAKT).
-
Analysis: Analyze the stained cells by flow cytometry to measure the MFI, which corresponds to the level of protein phosphorylation. Calculate the IC₅₀ for the inhibition of signaling.[14]
Conclusion
This compound is a first-in-class endogenous peptide regulator of the CXCR4/CXCL12 axis. Its unique dual mechanism as both a competitive antagonist and an inverse agonist provides a powerful and highly specific means of dampening CXCR4 signaling.[1][2] By binding to the minor pocket of the receptor, this compound effectively blocks CXCL12-mediated signaling and cellular responses while also suppressing ligand-independent receptor activity.[3][9] While its native form has limited therapeutic potential due to poor plasma stability, rationally designed derivatives like JM#21 demonstrate significantly enhanced potency.[3][18] These findings establish this compound and its optimized analogs as promising therapeutic leads for a wide range of CXCR4-associated diseases, including cancer, HIV, and chronic inflammatory conditions.[3][10][19]
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. abeomics.com [abeomics.com]
- 5. CXCL12/CXCR4 signaling-mediated ERK1/2 activation in spinal cord contributes to the pathogenesis of postsurgical pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 hyperactivation cooperates with TCL1 in CLL development and aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström's Macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
EPI-X4: An Endogenous Antagonist of the CXCR4 Receptor Derived from Human Serum Albumin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
EPI-X4, an endogenous peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), represents a fascinating intersection of protein fragmentation and cellular signaling. Discovered as a 16-amino acid fragment of the highly abundant human serum albumin (HSA), this compound has emerged as a key player in modulating the CXCR4/CXCL12 signaling axis. This axis is critically involved in a myriad of physiological and pathological processes, including hematopoiesis, immune responses, inflammation, and cancer metastasis. Dysregulation of CXCR4 signaling is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, from its origins and mechanism of action to detailed experimental protocols and quantitative data, tailored for researchers and professionals in drug development.
The Genesis of a Bioactive Peptide: From Albumin to this compound
This compound is not a primary gene product but rather a cryptic peptide released from HSA through proteolytic cleavage. This process is catalyzed by aspartic proteases, such as Cathepsin D and E, and is notably favored under acidic conditions, often found in inflammatory microenvironments and tumor tissues. The discovery of this compound originated from the screening of a human hemofiltrate-derived peptide library for inhibitors of CXCR4-tropic HIV-1 strains, highlighting its potent antagonistic properties.
Mechanism of Action: Antagonizing and Inversely Agonizing CXCR4
This compound exerts its biological effects by directly binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR). This binding is specific and occurs at the second extracellular loop of CXCR4, effectively blocking the interaction of its cognate ligand, CXCL12 (also known as SDF-1α). By preventing CXCL12 binding, this compound inhibits the downstream signaling cascades that are crucial for cell migration, proliferation, and survival. Furthermore, this compound has been shown to act as an inverse agonist, meaning it can reduce the basal signaling activity of the CXCR4 receptor even in the absence of CXCL12.
The logical workflow from the generation of this compound to its ultimate cellular effects is depicted in the following diagram:
Caption: Logical workflow of this compound from generation to cellular effects.
Key Signaling Pathways Modulated by this compound
The antagonism of the CXCR4/CXCL12 axis by this compound leads to the inhibition of several critical downstream signaling pathways that regulate fundamental cellular processes.
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Quantitative Data: Binding Affinity and Inhibitory Potency
The efficacy of this compound and its derivatives has been quantified through various in vitro assays, primarily determining their half-maximal inhibitory concentration (IC50) for CXCR4 binding and function.
| Compound | Description | IC50 (CXCR4 Binding) | Reference(s) |
| This compound | Endogenous 16-mer peptide fragment of HSA. | ~8.6 µM | |
| WSC02 | Optimized 12-mer derivative of this compound. | ~345 nM | |
| JM#21 | Further optimized 12-mer derivative of this compound. | ~136-298 nM |
Detailed Experimental Protocols
CXCR4 Antibody Competition Assay
This assay is used to determine the binding affinity of this compound and its derivatives to the CXCR4 receptor by measuring their ability to compete with a fluorescently labeled anti-CXCR4 antibody.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1, or 293T cells transfected with CXCR4)
-
This compound or its derivatives
-
APC-conjugated anti-human CXCR4 antibody (clone 12G5)
-
Phosphate-buffered saline (PBS)
-
Fetal calf serum (FCS)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with PBS. Resuspend the cells in PBS containing 1% FCS to a final concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare serial dilutions of this compound or its derivatives in PBS.
-
Competition Reaction: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted compound or PBS (for control) to the respective wells.
-
Antibody Addition: Immediately add a constant concentration of APC-conjugated anti-CXCR4 antibody (clone 12G5) to each well. The final antibody concentration should be predetermined to be in the linear range of the binding curve.
-
Incubation: Incubate the plate at 4°C for 2 hours in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody. Centrifuge the plate at 300 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the APC signal for each sample.
-
Data Analysis: The MFI is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Transwell Migration Assay
This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cancer cells (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Calcein-AM or similar cell viability stain
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare a solution of CXCL12 in serum-free medium at a concentration of 100 ng/mL.
-
Assay Setup: Add 600 µL of the CXCL12 solution to the lower chamber of the 24-well plate. For the negative control, add 600 µL of serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound or its derivatives for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours, depending on the cell type.
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet.
-
Alternatively, for a fluorescence-based readout, add Calcein-AM to the lower chamber and incubate for 30-60 minutes.
-
-
Data Analysis:
-
For Crystal Violet staining, count the number of migrated cells in several microscopic fields and calculate the average.
-
For the fluorescence-based method, measure the fluorescence intensity in the lower chamber using a plate reader. The results are expressed as the percentage of migration relative to the control (CXCL12 alone).
-
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol evaluates the capacity of this compound to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound or its derivatives
-
Sterile saline
-
Heparin or EDTA for blood collection
-
FACS buffer (PBS with 2% FCS)
-
Antibodies for HSPC staining (e.g., anti-c-Kit, anti-Sca-1, and lineage markers)
-
Flow cytometer
Protocol:
-
Compound Administration: Administer this compound or its derivatives to mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical dose might range from 1 to 10 mg/kg.
-
Blood Collection: At various time points after injection (e.g., 1, 2, 4, and 6 hours), collect peripheral blood from the mice via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Cell Staining: Wash the remaining white blood cells with FACS buffer and stain with a cocktail of fluorescently labeled antibodies to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the number of HSPCs per microliter of blood.
-
Data Analysis: Compare the number of circulating HSPCs in the treated groups to the vehicle-treated control group.
Ovalbumin-Induced Allergic Airway Inflammation Mouse Model
This model is used to assess the therapeutic potential of this compound in an in vivo model of asthma.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound or its derivatives
-
Intranasal or intratracheal delivery device
-
Reagents for bronchoalveolar lavage (BAL) and lung histology
Protocol:
-
Sensitization: Sensitize the mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in saline on days 0 and 14.
-
Challenge: On days 24, 25, and 26, challenge the mice with an intranasal or intratracheal administration of 1% OVA in saline.
-
Treatment: Administer this compound or its derivatives to the mice, for example, by intranasal instillation, prior to each OVA challenge.
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Perform a BAL to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils, neutrophils, and lymphocytes.
-
Lung Histology: Perfuse the lungs and fix them in formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
-
Data Analysis: Compare the inflammatory parameters in the this compound-treated group with the OVA-challenged control group.
Conclusion
This compound stands as a testament to the hidden bioactivity within the human proteome. As a naturally occurring antagonist of the well-validated drug target CXCR4, it holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to chronic inflammatory conditions. The continuous efforts to generate optimized derivatives with improved pharmacokinetic properties further enhance its translational potential. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to explore and harness the therapeutic potential of this intriguing peptide.
The Endogenous CXCR4 Antagonist EPI-X4: A Novel Regulator in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The chemokine receptor CXCR4 and its ligand CXCL12 are central players in a multitude of physiological processes, and their dysregulation is a hallmark of numerous inflammatory diseases. EPI-X4, an endogenous peptide derived from human serum albumin, has emerged as a highly specific antagonist and inverse agonist of CXCR4, representing a promising therapeutic target. This technical guide provides a comprehensive overview of the role of this compound in inflammatory diseases, its mechanism of action, and the therapeutic potential of its optimized derivatives. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.
Introduction: The CXCL12/CXCR4 Axis and the Discovery of this compound
The CXCL12/CXCR4 signaling axis is critically involved in immune cell trafficking, hematopoiesis, and tissue regeneration. However, aberrant activation of this axis contributes to the pathogenesis of various inflammatory conditions, including atopic dermatitis, asthma, rheumatoid arthritis, and inflammatory bowel disease, by promoting the recruitment and retention of inflammatory cells at sites of inflammation.[1][2]
This compound, a 16-amino acid peptide, was identified as a natural antagonist of CXCR4.[3][4] It is generated by the proteolytic cleavage of human serum albumin under acidic conditions, which are often found in inflammatory microenvironments.[4] this compound specifically binds to CXCR4, thereby inhibiting CXCL12-induced signaling and subsequent cellular responses, such as migration of immune cells.[1][3] Furthermore, this compound also acts as an inverse agonist, reducing the basal signaling activity of the receptor.[1]
Mechanism of Action: Antagonism of CXCR4 Signaling
This compound exerts its anti-inflammatory effects by directly interfering with the CXCL12/CXCR4 signaling cascade. Upon binding to CXCR4, CXCL12 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are crucial for cell migration and survival.
G-protein Dependent Signaling
CXCR4 is a G-protein coupled receptor (GPCR). CXCL12 binding leads to the activation of the Gαi subunit, which in turn initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are essential for cell survival, proliferation, and migration. This compound competitively blocks the binding of CXCL12 to CXCR4, thus preventing the activation of these G-protein dependent pathways.[1][3]
β-Arrestin Recruitment
In addition to G-protein signaling, CXCL12 binding also promotes the recruitment of β-arrestin to CXCR4. This process is involved in receptor desensitization, internalization, and the initiation of G-protein independent signaling. This compound and its derivatives have been shown to inhibit CXCL12-induced β-arrestin recruitment to CXCR4.
References
- 1. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Endogenous CXCR4 Antagonist EPI-X4: A Technical Guide to its Role in Inhibiting Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. The chemokine receptor CXCR4, and its cognate ligand CXCL12, have emerged as a critical signaling axis in tumor progression and metastasis. This technical guide provides an in-depth exploration of EPI-X4, an endogenous peptide antagonist of CXCR4, and its derivatives, as promising agents in the fight against cancer metastasis. We will delve into the molecular mechanisms of the CXCR4/CXCL12 axis in promoting cancer cell migration and invasion, detail the inhibitory action of this compound, and provide comprehensive experimental protocols and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working to translate the potential of CXCR4 inhibition into clinical reality.
Introduction: The CXCR4/CXCL12 Axis in Cancer Metastasis
The dissemination of cancer cells from a primary tumor to distant organs is a complex, multi-step process known as the metastatic cascade. A key player in this process is the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR) that is overexpressed in a wide variety of cancers, including breast, prostate, lung, and pancreatic cancer.[1][2] The sole ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), which is highly expressed in organs that are common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes.[3]
The interaction between CXCR4-expressing cancer cells and the CXCL12 gradient creates a chemotactic pathway that guides these cells from the primary tumor into the bloodstream, and subsequently to distant metastatic sites.[3][4] Upon binding of CXCL12 to CXCR4, a cascade of intracellular signaling pathways is initiated, promoting cell survival, proliferation, and, most critically for metastasis, cell migration and invasion.[1][5] Given its central role in metastasis, the CXCR4/CXCL12 axis represents a prime target for anti-cancer therapies.[4]
This compound: An Endogenous Antagonist of CXCR4
This compound is an endogenous peptide fragment derived from human serum albumin that acts as a specific antagonist and inverse agonist of CXCR4.[6][7] It directly competes with CXCL12 for binding to CXCR4, thereby inhibiting the downstream signaling pathways that drive cancer cell migration and invasion.[8][9] Unlike some synthetic CXCR4 inhibitors, this compound is highly specific for CXCR4 and is not associated with significant toxicity.[7][8]
The discovery of this compound has spurred the development of several optimized synthetic derivatives with improved potency and plasma stability.[6][10] These derivatives have shown significant efficacy in preclinical models of various cancers, inhibiting primary tumor growth and, importantly, metastasis.[7][11]
Mechanism of Action: this compound Inhibition of CXCR4 Signaling
Binding of CXCL12 to CXCR4 activates heterotrimeric G-proteins, primarily of the Gαi family. This initiates a series of downstream signaling cascades crucial for metastasis:
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt promotes cell survival, proliferation, and migration.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated, further contributing to cell proliferation and survival.
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway can be activated, leading to the transcription of genes involved in cell survival and proliferation.
This compound and its derivatives physically block the binding of CXCL12 to CXCR4, thereby preventing the activation of these critical downstream signaling pathways. This leads to a reduction in cancer cell motility, invasion, and ultimately, the inhibition of metastasis.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and its derivatives in inhibiting cancer cell migration and tumor growth.
Table 1: In Vitro Inhibition of Cancer Cell Migration by this compound Derivatives
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Leukemic T-cells | Migration Assay | ~1500-fold less potent than JM#21 | [6] |
| WSC02 | Leukemic T-cells | Migration Assay | ~30-fold less potent than JM#21 | [6] |
| JM#21 | Leukemic T-cells | Migration Assay | Potent inhibition | [6] |
Table 2: In Vivo Inhibition of Tumor Growth by this compound Derivatives
| Cancer Model | Compound | Treatment | Tumor Growth Inhibition | Outcome | Reference |
| Pancreatic Cancer | EPI-X4a, f, k | Not specified | > 50% | Complete remissions | [11] |
| Lymphoma | EPI-X4b, n, p | Not specified | > 70% | Stable disease | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-metastatic potential of this compound.
In Vitro Cell Migration Assay (Transwell Assay)
This assay quantifies the chemotactic migration of cancer cells towards a CXCL12 gradient and the inhibitory effect of this compound.
Materials:
-
CXCR4-expressing cancer cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Serum-free cell culture medium
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cancer cells to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours. On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing 100 ng/mL of CXCL12 to the lower wells of a 24-well plate. For the negative control, use serum-free medium without CXCL12.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Calcein-AM Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Add Calcein-AM solution to the lower well and incubate. Measure fluorescence using a plate reader.
-
Crystal Violet Staining: Fix the migrated cells on the underside of the membrane with methanol and stain with 0.5% Crystal Violet. Elute the stain and measure absorbance, or count the stained cells under a microscope.
-
References
- 1. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of EPI-X4: An Endogenous Regulator of the CXCR4/CXCL12 Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-X4, an endogenous peptide inhibitor of the C-X-C chemokine receptor 4 (CXCR4), has emerged as a critical modulator of the CXCR4/CXCL12 signaling pathway. This technical guide provides a comprehensive overview of the physiological role of this compound, detailing its discovery, mechanism of action, and involvement in a spectrum of physiological and pathological processes, including inflammation, cancer progression, HIV-1 infection, and stem cell mobilization. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes associated signaling pathways and workflows to facilitate further research and therapeutic development.
Introduction
The CXCR4 receptor and its unique ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), form a critical signaling axis implicated in a wide array of biological functions. Dysregulation of this axis is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This compound, a 16-amino acid peptide fragment derived from human serum albumin, was identified as a naturally occurring antagonist of CXCR4.[1][2] Its discovery has opened new avenues for understanding the endogenous regulation of the CXCR4/CXCL12 pathway and for the development of novel therapeutics.
This compound is generated from the abundant precursor protein, human serum albumin, through proteolytic cleavage by aspartic proteases such as Cathepsin D and E, particularly under acidic conditions often found in inflammatory microenvironments and tumors.[1][3] This localized production suggests a role for this compound in the fine-tuning of CXCR4-mediated responses at sites of disease.
Mechanism of Action
This compound exerts its effects by directly binding to the CXCR4 receptor. Specifically, it interacts with the second extracellular loop of CXCR4, thereby sterically hindering the binding of the natural ligand CXCL12.[4][5] Beyond simple antagonism, this compound also functions as an inverse agonist, capable of reducing the basal signaling activity of the CXCR4 receptor even in the absence of CXCL12.[6][7] This dual-action mechanism provides a robust inhibition of both ligand-induced and constitutive CXCR4 signaling.
The binding of this compound to CXCR4 is highly specific, with no significant off-target effects on other chemokine receptors reported.[7] Upon binding, this compound effectively blocks downstream signaling cascades, including the inhibition of CXCL12-mediated receptor internalization and the suppression of pathways involved in cell migration, proliferation, and survival.[1][3]
Physiological and Pathological Roles
The inhibitory actions of this compound on the CXCR4/CXCL12 axis translate into significant physiological and pathological consequences across various systems.
Inflammation
The CXCR4/CXCL12 axis is a key regulator of immune cell trafficking. By antagonizing CXCR4, this compound can modulate inflammatory responses. In vivo studies have demonstrated that this compound and its derivatives can suppress the recruitment of inflammatory immune cells into tissues. For instance, in a mouse model of asthma, this compound inhibited the infiltration of inflammatory cells into the lungs.[1] Furthermore, an optimized derivative of this compound, JM#21, has been shown to prevent skin inflammation in a mouse model of atopic dermatitis.[8]
Oncology
CXCR4 is overexpressed in numerous cancers and plays a crucial role in tumor growth, invasion, and metastasis.[3] this compound has demonstrated anti-cancer potential by inhibiting the migration and invasion of cancer cells towards CXCL12 gradients.[1] In vivo studies have shown significant tumor growth inhibition in animal models of pancreatic cancer and lymphoma.[9][10] For example, certain this compound derivatives led to a greater than 50% inhibition of mean tumor growth in a pancreatic cancer model, with some instances of complete remission.[9] In a lymphoma model, other derivatives inhibited mean tumor growth by over 70%.[9]
HIV-1 Infection
CXCR4 serves as a major co-receptor for the entry of X4-tropic strains of the Human Immunodeficiency Virus-1 (HIV-1) into host cells.[3] By blocking the gp120 binding site on CXCR4, this compound effectively inhibits the entry of these viral strains.[1] The discovery of this compound was, in fact, the result of screening for inhibitors of CXCR4-tropic HIV-1.[2]
Stem Cell Mobilization
The CXCR4/CXCL12 axis is vital for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow. Antagonizing this interaction leads to the mobilization of these cells into the peripheral blood. This compound has been shown to mobilize HSPCs in mice, suggesting its potential therapeutic use in stem cell transplantation.[1][5]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its more potent derivatives, WSC02 and JM#21.
Table 1: In Vitro Activity of this compound and Derivatives
| Compound | IC50 (CXCR4 Binding - Antibody Competition) | IC50 (CXCL12-induced Migration) | IC50 (Anti-HIV-1 Activity) |
| This compound | ~16 µg/mL | 681.6 µmol/L[9] | 8.6 µM[11] |
| WSC02 | ~30-fold more potent than this compound | 15.8 µmol/L[9] | Not widely reported |
| JM#21 | ~100-300-fold more potent than this compound | 0.48 µmol/L[9] | More efficient than AMD3100[8] |
| AMD3100 (Plerixafor) | Not directly comparable | 0.06 µmol/L[9] | Potent inhibitor |
Table 2: Pharmacokinetic Properties
| Compound | Plasma Half-life |
| This compound | ~17 minutes[1] |
| WSC02 | ~9 minutes[12] |
| JM#21 | ~6-7 minutes[6][12] |
Table 3: In Vivo Efficacy in Cancer Models
| Cancer Model | This compound Derivative(s) | Outcome |
| Pancreatic Cancer | EPI-X4a, f, k | >50% inhibition of mean tumor growth; complete remissions observed[9] |
| Lymphoma | EPI-X4b, n, p | >70% inhibition of mean tumor growth; stable disease observed[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological role of this compound.
In Vitro Generation of this compound from Human Serum Albumin
This protocol describes the enzymatic generation of this compound from its precursor, human serum albumin (HSA).
-
Reagents and Materials:
-
Human Serum Albumin (HSA) solution (e.g., 4 mg/mL)
-
0.2 M Citrate Buffer, pH 4.0
-
Cathepsin D (Sigma-Aldrich, C8696)
-
Cathepsin E (R&D Systems, 1294-AS-010)
-
Incubator at 37°C
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a reaction mixture by diluting HSA to a final concentration of 4 mg/mL in 0.2 M citrate buffer (pH 4.0).
-
To initiate the cleavage, add Cathepsin D and Cathepsin E to the HSA solution to a final concentration of 10 µg/mL each.
-
For a negative control, prepare a similar reaction mixture without the addition of Cathepsins.
-
Incubate the reaction mixtures at 37°C for 4 hours.
-
To stop the reaction, place the tubes on ice.
-
The generated this compound can be quantified using a specific ELISA or other analytical methods.[9]
-
CXCR4 Binding Assay (Antibody Competition via Flow Cytometry)
This protocol details a method to assess the binding of this compound to CXCR4 on the cell surface by measuring its ability to compete with a fluorescently labeled anti-CXCR4 antibody.
-
Reagents and Materials:
-
CXCR4-expressing cells (e.g., Jurkat T cells or transfected HEK293T cells)
-
Phosphate-Buffered Saline (PBS) with 1% Fetal Bovine Serum (FBS)
-
This compound or its derivatives at various concentrations
-
APC-conjugated anti-human CXCR4 antibody (clone 12G5, BD Biosciences)
-
96-well V-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the CXCR4-expressing cells and resuspend them in cold PBS with 1% FBS.
-
Seed 50,000 cells per well into a 96-well V-bottom plate.
-
Pre-cool the plate at 4°C.
-
Prepare serial dilutions of this compound or its derivatives in cold PBS.
-
Add 15 µL of the diluted peptide to the respective wells.
-
Immediately add 15 µL of the APC-conjugated anti-CXCR4 antibody (at a concentration near its EC50) to all wells.
-
Incubate the plate at 4°C for 2 hours in the dark.
-
Wash the cells twice with cold PBS containing 1% FBS to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. The reduction in MFI in the presence of this compound indicates competitive binding.
-
Calculate the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
CXCL12-Induced Cell Migration Assay (Transwell Assay)
This protocol measures the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
-
Reagents and Materials:
-
CXCR4-expressing cells (e.g., SupT1 T cells)
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Culture CXCR4-expressing cells to the appropriate density and then resuspend them in serum-free medium.
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 100 ng/mL of CXCL12. For the negative control, add medium without CXCL12.
-
In separate tubes, pre-incubate the cells with various concentrations of this compound or its derivatives for 30-60 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (optimize for cell type).
-
After incubation, quantify the number of cells that have migrated to the lower chamber using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of migration inhibition relative to the control (CXCL12 alone).
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound.
-
Reagents and Materials:
-
Target cells in culture
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the untreated control.
-
ERK Phosphorylation Assay (Flow Cytometry)
This protocol measures the effect of this compound on CXCL12-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
-
Reagents and Materials:
-
CXCR4-expressing cells
-
Serum-free medium
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Alexa Fluor 647-conjugated anti-phospho-ERK1/2 antibody
-
Flow cytometer
-
-
Procedure:
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with this compound or its derivatives for 30-60 minutes.
-
Stimulate the cells with an optimal concentration of CXCL12 for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice.
-
Wash the cells and stain with the fluorescently labeled anti-phospho-ERK1/2 antibody.
-
Analyze the level of ERK phosphorylation by measuring the fluorescence intensity of the cell population using a flow cytometer.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: this compound antagonizes CXCR4 signaling.
Caption: Workflow for a Transwell cell migration assay.
Conclusion
This compound represents a key endogenous regulator of the critical CXCR4/CXCL12 signaling axis. Its multifaceted role in inflammation, oncology, HIV pathogenesis, and stem cell biology underscores its importance as a subject of ongoing research and a promising candidate for therapeutic development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers to further investigate the physiological functions of this compound and to explore its potential as a novel therapeutic agent. The development of optimized this compound derivatives with improved pharmacokinetic properties holds significant promise for the treatment of a wide range of diseases characterized by dysregulated CXCR4 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mobilization of hematopoietic stem and progenitor cells using inhibitors of CXCR4 and VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating a Key Component of Cancer Metastasis: CXCL12 (SDF-1α) Binding to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models [ouci.dntb.gov.ua]
- 11. agilent.com [agilent.com]
- 12. Pharmacological evidence for complex and multiple site interaction of CXCR4 with SDF-1alpha: implications for development of selective CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of EPI-X4 and its Molecular Embrace with CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous peptide inhibitor EPI-X4, detailing its structure, its binding mechanism to the C-X-C chemokine receptor type 4 (CXCR4), and the consequent modulation of downstream signaling pathways. This document synthesizes critical data, outlines experimental methodologies, and visualizes complex interactions to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug development.
Introduction to this compound: An Endogenous Regulator of CXCR4
This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin. It has been identified as a specific and endogenous antagonist and inverse agonist of CXCR4, a G-protein coupled receptor (GPCR) pivotal in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, and cancer metastasis. The discovery of this compound has unveiled a natural mechanism for the regulation of the CXCL12/CXCR4 signaling axis and has presented a promising scaffold for the development of novel therapeutics targeting CXCR4-related diseases.
The Structural Landscape of this compound
The primary structure of this compound corresponds to residues 408–423 of human serum albumin, with the sequence H-Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu-OH. Nuclear Magnetic Resonance (NMR) studies have revealed that this compound adopts an unusual lasso-like structure in solution. This conformation is crucial for its interaction with CXCR4.
The N-terminal residues of this compound are paramount for its binding and inhibitory activity. Specifically, the first seven amino acids are deeply engaged in the binding pocket of the receptor.
Binding Interaction with CXCR4: A Tale of Two Pockets
This compound interacts with CXCR4 in a manner distinct from its natural ligand, CXCL12. It primarily binds to the minor binding pocket of the receptor, a site also recognized by the viral chemokine antagonist vMIP-II. This interaction sterically hinders the binding of CXCL12 and the 12G5 monoclonal antibody to the second extracellular loop (ECL2) of CXCR4, thereby antagonizing its function.
Molecular docking and mutagenesis studies have elucidated key interactions at the atomic level. The positively charged N-terminus of this compound, particularly the initial leucine residue (L1), forms a critical salt bridge with aspartate 97 (D97) in the CXCR4 binding pocket. The hydrophobic sidechain of L1 is buried within a hydrophobic cavity formed by residues F93, W94, W102, V112, and Y116 of CXCR4.
Quantitative Analysis of this compound and Derivative Performance
The therapeutic potential of this compound has been enhanced through the development of optimized derivatives with improved binding affinity and plasma stability. The following tables summarize key quantitative data for this compound and its notable derivatives, WSC02 and JM#21.
| Compound | Description | IC50 (nM) vs. CXCR4 |
| This compound | Endogenous 16-mer peptide (LVRYTKKVPQVSTPTL) | 4544 ± 1355 (Ghost-CXCR4 cells), 1779 ± 338 (Jurkat cells), 3240 (SupT1 cells), 8600 (HIV-1 inhibition) |
| WSC02 | 12-mer derivative of this compound with four amino acid substitutions (L1I, Y4W, T5S, Q10C) and C-terminal truncation. | 424 (SupT1 cells) |
| JM#21 | 12-mer derivative of WSC02 with three additional amino acid substitutions (V2L, K6R, V9L). Also referred to as this compound JM#21. | 183 (Ghost-CXCR4 cells), 136 (Jurkat cells), 223 (SupT1 cells), 7 ± 1 (HIV-1 inhibition) |
| AMD3100 | Small molecule CXCR4 antagonist (Plerixafor). | 1186 ± 307 (Ghost-CXCR4 cells), 489 ± 88 (Jurkat cells), 687 (SupT1 cells) |
Table 1: Comparative CXCR4 Binding Affinities (IC50)
| Compound | Plasma Half-life | Degradation Pathway |
| This compound | ~17 minutes | Primarily N-terminal degradation by exopeptidases. |
| WSC02 | 5.2 minutes (LC-MS/MS), 9 minutes (functional assay) | Exclusive N-terminal degradation. |
| JM#21 | 4.0 minutes (LC-MS/MS), 6 minutes (functional assay) | Exclusive N-terminal degradation. |
| Modified JM#21 Derivatives (with N-terminal d-amino acids) | > 8 hours | Stabilized against N-terminal degradation. |
Table 2: Plasma Stability of this compound and Derivatives
CXCR4 Signaling Pathways and this compound's Mechanism of Action
CXCR4 activation by its cognate ligand CXCL12 initiates a cascade of intracellular signaling events that can be broadly categorized into G-protein dependent and G-protein independent pathways. This compound functions as a competitive antagonist, blocking these signaling cascades.
G-Protein Dependent Signaling
Upon CXCL12 binding, CXCR4 couples primarily to the Gαi family of heterotrimeric G-proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which phosphorylates Akt, promoting cell survival and proliferation.
-
Activation of PLC/IP3/Ca2+ Pathway: Gβγ also activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Activation of MAPK/ERK Pathway: The signaling cascade also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and migration.
This compound, by blocking CXCL12 binding, prevents the initiation of these G-protein mediated signaling events. Furthermore, this compound exhibits inverse agonist activity, meaning it can reduce the basal or constitutive signaling of CXCR4 even in the absence of CXCL12.
G-Protein Independent Signaling
CXCR4 can also signal independently of G-proteins, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This is often associated with receptor dimerization. Upon CXCL12 binding, JAK kinases (JAK2 and JAK3) are recruited to the receptor and become activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound and its interaction with CXCR4.
Determination of this compound Structure by NMR Spectroscopy
Objective: To determine the three-dimensional structure of this compound in solution.
Methodology:
-
Sample Preparation: this compound peptide is synthesized and purified. The peptide is dissolved in a suitable buffer, typically 90% H2O/10% D2O, to a concentration of >0.5 mM.
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Standard 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence using a sequential assignment strategy.
-
Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., Xplor-NIH, CYANA). A simulated annealing protocol is typically employed to generate a family of structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for stereochemical soundness and agreement with the experimental data.
CXCR4 Binding Assessment by Antibody Competition Assay
Objective: To determine the binding affinity (IC50) of this compound and its derivatives to CXCR4 on living cells.
Methodology:
-
Cell Culture: CXCR4-expressing cells (e.g., SupT1, Jurkat, or Ghost-CXCR4 cells) are cultured to an appropriate density.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with 1% FCS). 50,000 cells are seeded per well in a 96-well plate and pre-cooled to 4°C.
-
Competition Reaction:
-
Serial dilutions of the test peptide (this compound or its derivatives) are prepared in cold PBS.
-
The peptide dilutions are added to the cells.
-
Immediately after, a constant concentration (near the EC50) of a fluorescently labeled anti-CXCR4 antibody (clone 12G5, which binds to ECL2) is added to each well.
-
-
Incubation: The plate is incubated for 2 hours at 4°C to allow for competitive binding to reach equilibrium.
-
Data Acquisition: Unbound antibody is removed by washing. The mean fluorescence intensity (MFI) of the cells in each well is measured by flow cytometry.
-
Data Analysis: The MFI values are normalized to a control (cells with antibody but no competing peptide). The IC50 value, the concentration of peptide that inhibits 50% of the antibody binding, is calculated using non-linear regression analysis (e.g., in GraphPad Prism).
Cell Migration (Chemotaxis) Assay
Objective: To assess the ability of this compound and its derivatives to inhibit CXCL12-induced cell migration.
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat T cells or primary CD4+ cells) are cultured and then resuspended in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation (for test groups): Cells are pre-incubated with various concentrations of the CXCR4 antagonist (this compound or derivatives) for 30-60 minutes at 37°C.
-
Assay Setup (Transwell System):
-
A chemoattractant solution containing CXCL12 (e.g., 100 ng/mL) in serum-free medium is added to the lower chamber of a Transwell plate. A negative control well contains medium without CXCL12.
-
The Transwell insert (with a porous membrane, e.g., 8.0 µm pores) is placed into each well.
-
The cell suspension (with or without the antagonist) is added to the upper chamber of the insert.
-
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).
-
Quantification of Migrated Cells:
-
The inserts are removed. Non-migrated cells on the upper surface of the membrane are gently wiped away.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is counted in several random fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a viability assay (e.g., MTT) or by flow cytometry.
-
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the positive control (cells migrated towards CXCL12 without antagonist) to determine the inhibitory effect.
Conclusion
This compound represents a fascinating endogenous regulator of the critical CXCR4 signaling pathway. Its unique structure and binding mode provide a solid foundation for the rational design of potent and specific CXCR4 antagonists. The optimized derivatives, such as JM#21, demonstrate significantly improved therapeutic potential, highlighting the promise of this peptide scaffold for the treatment of a wide range of diseases, including cancer and inflammatory disorders. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound-based therapeutics.
The Role of Acidic pH in the Generation of the Endogenous CXCR4 Antagonist, EPI-X4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of acidic pH in the generation of EPI-X4, an endogenous peptide inhibitor of the CXCR4 receptor. This compound, a 16-amino acid fragment derived from human serum albumin (HSA), is a key regulator of the CXCL12/CXCR4 signaling axis, which is implicated in a variety of physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 infection. The generation of this compound is a finely tuned process, primarily governed by the activity of aspartic proteases, Cathepsin D and E, which are optimally active in acidic environments. This guide will detail the mechanism of this compound generation, provide quantitative data on its pH-dependent formation, outline detailed experimental protocols for its in vitro generation and functional assessment, and visualize the key signaling pathways involved.
Introduction
The C-X-C chemokine receptor 4 (CXCR4) and its sole ligand, CXCL12 (also known as SDF-1α), form a signaling axis that plays a pivotal role in cell migration, proliferation, and survival[1]. Dysregulation of this axis is a hallmark of numerous diseases, making CXCR4 an attractive therapeutic target. This compound (Endogenous Peptide Inhibitor of CXCR4) has emerged as a promising natural antagonist of this receptor[2]. It is a 16-mer peptide fragment (L-V-A-Y-T-V-V-P-Q-K-F-K-A-E-T-V) corresponding to amino acids 408-423 of human serum albumin (HSA)[3].
The generation of this compound from the abundant HSA precursor is not a constitutive process but is tightly regulated by the local microenvironment, with acidic pH being a key determinant[1]. This localized production at sites of inflammation or in the tumor microenvironment, which are often characterized by acidic conditions, suggests a physiological role for this compound in modulating CXCR4 activity in a context-dependent manner[1]. Understanding the precise molecular mechanisms governing its generation is crucial for harnessing the therapeutic potential of this compound and its derivatives.
The Mechanism of this compound Generation: A pH-Dependent Proteolytic Cleavage
This compound is liberated from HSA through enzymatic cleavage by the aspartic proteases Cathepsin D and Cathepsin E[1][3]. These proteases are ubiquitously expressed and are particularly abundant in the endo-lysosomal compartments of cells, where the internal environment is acidic[4].
Key Points:
-
Enzymatic Machinery: Cathepsin D and Cathepsin E are the primary enzymes responsible for cleaving HSA to release this compound.
-
Acidic Activation: The catalytic activity of these aspartic proteases is highly dependent on an acidic pH. Cathepsin D, for instance, exhibits optimal activity in a pH range of 3.0-4.5[5]. While it can retain some activity at neutral pH, its efficiency is significantly reduced[5][6].
-
Localized Production: Pathological conditions such as inflammation and tumorigenesis often lead to localized tissue acidosis. This acidic microenvironment provides the ideal conditions for Cathepsin D and E to become active and generate this compound from the readily available HSA.
Quantitative Data on pH-Dependent this compound Generation
| pH | Cathepsin D Activity on Albumin | Expected this compound Generation |
| 7.4 | Very Low | Minimal to None |
| 6.5 | Low | Low |
| 5.5 | Moderate | Moderate |
| 4.5 | High | High |
| 3.5 | Optimal | Maximum |
Note: This table is an estimation based on the known optimal pH ranges for Cathepsin D activity on albumin substrates[5][7][8]. The actual yield of this compound may vary depending on other factors such as enzyme and substrate concentration, and the presence of inhibitors.
Experimental Protocols
In Vitro Generation of this compound from Human Serum Albumin
This protocol describes the generation of this compound from HSA using Cathepsin D and E at an acidic pH.
Materials:
-
Human Serum Albumin (HSA), pharmaceutical grade
-
Cathepsin D, recombinant human
-
Cathepsin E, recombinant human
-
Citrate buffer (0.2 M, pH 4.0)
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a solution of HSA in 0.2 M citrate buffer (pH 4.0) to a final concentration of 4 mg/mL.
-
Add Cathepsin D and Cathepsin E to the HSA solution to a final concentration of 10 µg/mL each.
-
Incubate the reaction mixture for 4 hours at 37°C.
-
To stop the reaction, place the tubes on ice or add a broad-spectrum protease inhibitor cocktail.
-
The resulting solution containing generated this compound can be used for subsequent quantification or functional assays.
Quantification of this compound using Sandwich ELISA
This protocol outlines the quantification of in vitro generated this compound.
Materials:
-
Anti-N-terminal-EPI-X4 antibody (capture antibody)
-
Anti-C-terminal-EPI-X4 antibody (detection antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the anti-N-terminal-EPI-X4 antibody overnight at 4°C.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add serial dilutions of the in vitro generated this compound sample and a synthetic this compound standard to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the anti-C-terminal-EPI-X4 antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Functional Assessment of this compound: Inhibition of CXCL12-Induced Cell Migration
This protocol details a transwell migration assay to assess the inhibitory effect of generated this compound on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells)
-
Recombinant human CXCL12
-
In vitro generated this compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Starve the CXCR4-expressing cells in serum-free medium for 4-6 hours.
-
In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 at a chemoattractant concentration (e.g., 100 ng/mL).
-
In the upper chamber (transwell insert), add the starved cells that have been pre-incubated with different concentrations of the in vitro generated this compound for 30 minutes.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type.
-
After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the bottom of the insert with a suitable dye (e.g., Calcein AM).
-
Quantify the migrated cells by measuring the fluorescence using a plate reader.
-
Calculate the percentage of migration inhibition by this compound compared to the control (cells migrated towards CXCL12 without this compound).
Visualization of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound generation and its antagonistic action on the CXCR4 signaling pathway.
Caption: Experimental workflow for in vitro generation and functional testing of this compound.
Conclusion
The generation of the endogenous CXCR4 antagonist, this compound, is a process intricately regulated by acidic pH. This pH-dependent mechanism, driven by the activity of Cathepsin D and E, ensures that this compound is produced in specific microenvironments where CXCR4 signaling may need to be dampened, such as at sites of inflammation or within tumors. The experimental protocols provided in this guide offer a framework for researchers to generate and functionally characterize this compound in a laboratory setting. A thorough understanding of the factors governing this compound generation is paramount for the development of novel therapeutic strategies that either leverage the endogenous production of this peptide or utilize its derivatives to target the CXCR4/CXCL12 axis in various diseases.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. It’s a Trap!—Potential of Cathepsins in NET Formation | MDPI [mdpi.com]
- 5. pH-Dependent Structural Dynamics of Cathepsin D-Family Aspartic Peptidase of Clonorchis sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of thiols, pH and cathepsin D in the lysosomal catabolism of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of thiols, pH and cathepsin D in the lysosomal catabolism of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
EPI-X4: A Potential Endogenous Biomarker and Regulator in Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The C-X-C chemokine receptor 4 (CXCR4) and its ligand CXCL12 play a pivotal role in inflammatory processes, immune cell trafficking, and tissue injury. Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in the pathophysiology of various inflammatory conditions, including acute and chronic kidney diseases. EPI-X4, an endogenous peptide fragment of human serum albumin, has been identified as a highly specific natural antagonist and inverse agonist of CXCR4.[1][2][3] Its generation is catalyzed by acidic proteases, often in environments of inflammation and tissue damage.[2][4] Notably, this compound has been detected in the urine of patients with inflammatory kidney diseases, positioning it as a promising candidate for a non-invasive biomarker and a potential therapeutic target.[1][5] This document provides a comprehensive technical overview of this compound, its mechanism of action, methodologies for its detection, and its significance in the context of renal pathophysiology.
The CXCR4/CXCL12 Signaling Axis and this compound's Mechanism of Action
The chemokine CXCL12 binds to the G protein-coupled receptor CXCR4, initiating a cascade of intracellular signaling events. This activation leads to the phosphorylation of downstream proteins such as Erk and Akt, which promotes chemotaxis, cell migration, and pro-inflammatory responses.[1] In kidney disease, this axis is known to mediate the infiltration of leukocytes into renal tissue, contributing to injury and fibrosis.[6]
This compound acts as a direct inhibitor of this pathway. It is a 16-amino acid peptide (sequence: L-V-Y-Y-T-E-K-K-V-Q-P-S-L-V-L-L) derived from the proteolytic cleavage of human serum albumin by proteases like Cathepsin D and E under acidic conditions.[2][4] this compound specifically binds to the second extracellular loop of the CXCR4 receptor, thereby preventing the binding of CXCL12.[2] This action has two main consequences:
-
Antagonism: It blocks the CXCL12-induced signaling cascade, dose-dependently inhibiting Erk and Akt phosphorylation and subsequent cell migration.[1]
-
Inverse Agonism: It reduces the basal, ligand-independent signaling activity of the CXCR4 receptor.[1][2][4]
This dual-action mechanism makes this compound a potent endogenous regulator of CXCR4 activity.
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of this compound on the CXCR4 signaling pathway.
Quantitative Data and Biomarker Potential
While this compound is not typically detectable in the circulation of healthy individuals due to a short plasma half-life, its presence in the urine of patients with renal failure suggests a link between its production and kidney pathophysiology.[1][2] The acidic microenvironment that can accompany inflammatory kidney disease may promote the generation of this compound from albumin.[2]
Table 1: Properties of this compound and Optimized Derivatives
Several synthetic derivatives of this compound have been developed to improve potency and plasma stability for therapeutic applications.[1]
| Peptide | Description | Relative Potency (vs. This compound) | Plasma Half-life | Key Characteristics |
| This compound (WT) | Endogenous 16-mer peptide | 1x | ~4-5 min[5][7] | Natural antagonist, low plasma stability. |
| WSC02 | 12-mer derivative with 4 amino acid substitutions.[1] | ~30x[1] | ~5 min[7] | Increased potency, but still rapid N-terminal degradation.[5] |
| JM#21 | Optimized 12-mer derivative with 7 total substitutions.[1] | >100x (signaling inhibition)[1] | ~4 min[7] | Highly potent inhibitor of signaling and migration.[1] |
| Modified Leads (e.g., this compound-5, 27, 28) | N-terminally modified 7-mer derivatives.[4][8] | Variable (retained activity) | > 8 hours[8] | Designed for high plasma stability by preventing N-terminal degradation.[8] |
Table 2: Summary of IC₅₀ Values for this compound Derivatives in Functional Assays
The inhibitory concentration (IC₅₀) measures the effectiveness of a compound in inhibiting a specific biological function. Data for the highly active JM#21 derivative and its modified versions are presented below.
| Assay Type | Ligand | IC₅₀ Value (nM) | Reference |
| CXCL12-Induced β-Arrestin Recruitment | JM#21 | ~106 nM | [4] |
| This compound-27 | ~92 nM | [4] | |
| This compound-28 | ~118 nM | [4] | |
| CXCL12-Induced Erk Phosphorylation | JM#21 | ~25 nM | [9] |
| Antibody (12G5) Competition | JM#21 | ~290 nM | [9] |
Experimental Protocols
Accurate detection and functional characterization of this compound are critical for research and clinical development. The primary methods employed are mass spectrometry for chemical identification and flow cytometry-based competition assays for functional quantification.
Protocol: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is used to detect the peptide and its degradation products, allowing for precise measurement of its chemical stability in biological matrices like plasma.[7]
-
Sample Preparation:
-
Spike synthetic this compound or its derivatives (e.g., WSC02, JM#21) into fresh human plasma.
-
Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 10, 30, 60, 120 minutes).
-
Immediately stop proteolytic degradation by diluting the aliquots at least 300-fold in a cold solution of 0.1% trifluoroacetic acid (TFA).[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Perform chromatographic separation to resolve the full-length peptide from its metabolites.
-
Use mass spectrometry to identify and quantify the peptide fragments based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Plot the concentration of the remaining full-length peptide against time.
-
Calculate the peptide's half-life by fitting the data to a one-phase decay model.[7]
-
Protocol: Functional Quantification by Flow Cytometry Antibody Competition Assay
This protocol quantifies the active fraction of this compound capable of binding to its receptor, which is crucial for functional studies.[10][11]
-
Cell Preparation:
-
Competition Reaction:
-
Prepare serial dilutions of the plasma samples containing this compound in cold PBS.
-
In a multi-well plate, add the diluted samples to a constant number of SupT1 cells.
-
Immediately add a constant, pre-titrated concentration of a fluorescently-labeled anti-CXCR4 antibody that competes for the same binding site as this compound (e.g., APC-conjugated clone 12G5).[11]
-
Incubate the cell/peptide/antibody mixture for 2 hours at 4°C to allow binding competition to reach equilibrium.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove any unbound antibody.
-
Analyze the cells using a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) from the labeled antibody.
-
-
Data Interpretation:
-
A lower MFI indicates greater displacement of the antibody by active this compound in the sample. The remaining functional activity is calculated relative to a control sample with no degradation.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for the functional quantification of this compound.
Proposed Role of this compound in Kidney Disease
The CXCR4/CXCL12 axis is a known contributor to renal inflammation and injury.[6] The localized generation of this compound in the kidney could represent an endogenous counter-regulatory mechanism to dampen this inflammatory response.
The proposed relationship is as follows:
-
Kidney Injury/Inflammation: Pathological conditions create an acidic and protease-rich local environment.
-
Albumin Filtration/Presence: Conditions like proteinuria increase the presence of albumin in the renal tubules.
-
This compound Generation: Acidic proteases cleave albumin, generating active this compound.
-
CXCR4 Antagonism: this compound binds to CXCR4 on immune and renal cells.
-
Protective Effect: This binding inhibits CXCL12-mediated inflammatory cell infiltration and signaling, potentially reducing further kidney damage.
The detection of this compound in urine may therefore serve as a direct readout of this localized, protective host response.
Logical Relationship Visualization
Conclusion and Future Directions
This compound is an endogenous peptide with a clear mechanism of action on the clinically relevant CXCR4/CXCL12 pathway. Its presence in the urine of patients with kidney disease highlights its potential as a non-invasive biomarker. The level of urinary this compound could reflect the intensity of intra-renal inflammation and the activation of a protective counter-regulatory mechanism. For drug development professionals, this compound and its stabilized synthetic derivatives represent a promising new class of CXCR4-targeting therapeutics. Further research is warranted to establish a quantitative correlation between urinary this compound levels and the severity or progression of chronic kidney disease, and to explore the therapeutic efficacy of this compound derivatives in preclinical models of renal injury.
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational States of the CXCR4 Inhibitor Peptide this compound—A Theoretical Analysis [mdpi.com]
- 4. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Renal Accumulation of Targeted Polycations in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of EPI-X4 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C motif chemokine receptor 4 (CXCR4) and its sole ligand, CXCL12, constitute a critical signaling axis implicated in a myriad of physiological and pathological processes, including cell homing, angiogenesis, inflammation, and cancer metastasis. Dysregulation of the CXCR4/CXCL12 pathway is a hallmark of numerous diseases, making it a highly attractive target for therapeutic intervention. EPI-X4, an endogenous peptide fragment of human serum albumin, has been identified as a specific antagonist and inverse agonist of CXCR4. While promising, the native peptide possesses suboptimal potency and poor plasma stability, necessitating the development of optimized derivatives. This guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, detailing their mechanism of action, preclinical efficacy in various disease models, and the experimental methodologies used for their evaluation.
Introduction: The CXCR4/CXCL12 Axis and this compound
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in cellular trafficking and homeostasis.[1] Its ligand, CXCL12, is expressed at high levels in various tissues, creating chemotactic gradients that guide the migration of CXCR4-expressing cells. This axis is fundamental in processes such as hematopoiesis and immune cell trafficking.[2][3] However, its aberrant signaling is a key driver in the pathology of numerous diseases. In many cancers, elevated CXCR4 expression promotes tumor growth, invasion, and metastasis to organs where CXCL12 is abundant.[2][4] The axis is also central to various inflammatory conditions and is a co-receptor for the entry of specific HIV-1 strains into host cells.[2][5][6]
This compound (Endogenous Peptide Inhibitor of CXCR4) was discovered as a 16-amino acid peptide fragment derived from human serum albumin.[2][7] It is generated by pH-regulated aspartic proteases, such as Cathepsin D and E, particularly under acidic conditions characteristic of inflammatory sites and the tumor microenvironment.[2][8][9] this compound specifically binds to CXCR4, acting as both an antagonist by blocking CXCL12 binding and as an inverse agonist by reducing the receptor's basal signaling activity.[2][5][10] These properties make this compound a compelling scaffold for the development of novel CXCR4-targeted therapeutics.
Mechanism of Action of this compound Derivatives
This compound and its derivatives exert their therapeutic effect by directly interfering with the CXCR4 signaling cascade. Upon binding to CXCR4, the natural ligand CXCL12 induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, and migration.
This compound derivatives function by competitively binding to the extracellular pocket of CXCR4, thereby preventing the engagement of CXCL12.[2][5] This blockade inhibits all subsequent downstream signaling events. As inverse agonists, they also reduce the constitutive, ligand-independent activity of the receptor.[5][10] Molecular docking studies have shown that positively charged residues in the N-terminal region of this compound are crucial for its interaction with negatively charged residues in the CXCR4 binding pocket.[5][8]
Figure 1: Simplified CXCR4 signaling and this compound derivative inhibition.
Lead Optimization of this compound Derivatives
The native this compound peptide has an IC50 value in the micromolar range and suffers from rapid degradation in human plasma, limiting its therapeutic utility.[11] To overcome these limitations, extensive structure-activity relationship (SAR) studies have been conducted, leading to the development of optimized 12-mer derivatives with significantly improved potency and stability.
Key optimization strategies included:
-
N-terminal modifications: Identifying that the N-terminal residues are critical for receptor binding.[8]
-
Amino acid substitutions: Rational substitutions, such as in derivatives WSC02 and JM#21 , led to a dramatic increase in receptor affinity and antagonistic activity, shifting the IC50 into the nanomolar range.[3][8][11]
-
Improving Plasma Stability: Addressing the short half-life (<10 minutes) of early derivatives.[11] Strategies include conjugation to large polymers, albumin binders, or forming reversible covalent bonds with serum albumin itself to prolong circulation.[3][11][12][13]
Figure 2: Rational drug design workflow for this compound derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its optimized derivatives from various preclinical studies.
Table 1: In Vitro Activity of this compound Derivatives
| Compound | IC50 (CXCR4 Binding Assay) | Target Cells | Reference |
|---|---|---|---|
| This compound (Wild-Type) | 8.6 µM | - | [14] |
| This compound JM#21 | 183 nM | Ghost-CXCR4 cells | [15] |
| This compound JM#21 | 136 nM | Jurkat cells | [15] |
| AMD3100 (Reference) | - | - | [15] |
| DOTA-conjugated Derivatives | 4 - 747 nM | Jurkat & Ghost-CXCR4 cells |[15] |
Table 2: In Vivo Efficacy of this compound Derivatives in Disease Models
| Derivative | Disease Model | Key Finding | Reference |
|---|---|---|---|
| EPI-X4a, f, k | Pancreatic Cancer (rodent) | >50% mean tumor growth inhibition; complete remissions observed. | [4] |
| EPI-X4b, n, p | Lymphoma (rodent) | >70% mean tumor growth inhibition; stable disease observed. | [4] |
| This compound JM#21 | Atopic Dermatitis (mouse) | Topical administration efficiently prevented skin inflammation. | [5][10] |
| this compound JM#21 | Allergic Asthma (mouse) | Suppressed allergen-induced infiltration of eosinophils and other immune cells into airways. |[5][10] |
Table 3: Plasma Stability of this compound Derivatives
| Compound | Half-life in Human Plasma | Method | Reference |
|---|---|---|---|
| This compound WSC02 | 9 minutes | Functional Assay | [13] |
| This compound JM#21 | 6 minutes | Functional Assay | [13] |
| JM#21 (Degradation) | Activity reduced to 30% within 7.5 mins | Mouse Plasma | [16] |
| Albumin-Conjugates | > 2 hours | Functional Assay |[13] |
Therapeutic Applications and Preclinical Evidence
Optimized this compound derivatives have demonstrated significant therapeutic potential in a range of preclinical disease models.
Inflammatory Diseases
Dysregulation of CXCR4/CXCL12 signaling is associated with many inflammatory diseases.[5][6]
-
Atopic Dermatitis and Asthma: The optimized derivative JM#21 has shown remarkable efficacy in mouse models. When administered topically to the skin or lungs, it effectively prevented inflammation in atopic dermatitis and suppressed the infiltration of inflammatory immune cells, particularly eosinophils, in an allergen-induced asthma model.[5][10] The efficacy of JM#21 was shown to be greater than the approved CXCR4 antagonist, AMD3100, in reducing lung inflammation.[5]
Oncology
The CXCR4/CXCL12 axis is a key driver of metastasis and tumor progression.
-
Pancreatic Cancer and Lymphoma: In vivo studies using rodent models demonstrated that specific this compound derivatives could significantly inhibit tumor growth.[4] Notably, derivatives EPI-X4a, f, and k led to over 50% inhibition of mean tumor growth in a pancreatic cancer model, with some cases showing complete remission.[4] In a lymphoma model, derivatives EPI-X4b, n, and p inhibited mean tumor growth by over 70%.[4] Interestingly, the peptides showed little to no anti-proliferative effect in vitro on cancer cell lines with low CXCR4 expression, highlighting the in vivo importance of the tumor microenvironment where CXCR4 is highly expressed.[4]
HIV-1 Infection
This compound was originally identified for its ability to inhibit CXCR4-tropic HIV-1 strains.[2] It blocks the virus from using CXCR4 as a co-receptor for entry into T-cells. The derivative JM#21 was found to suppress CXCR4-tropic HIV-1 infection more efficiently than the clinically approved antagonist AMD3100.[6][10]
Potential in WHIM Syndrome
WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome is a rare immunodeficiency caused by gain-of-function mutations in the CXCR4 gene.[17][18][19] These mutations impair receptor desensitization, leading to enhanced signaling and retention of neutrophils in the bone marrow (myelokathexis).[20] While clinical trials for WHIM syndrome have focused on other CXCR4 antagonists like Mavorixafor, the mechanism-of-action of this compound derivatives—antagonizing hyperactive CXCR4 signaling—makes them a theoretically viable therapeutic strategy for this condition.[17][20]
Detailed Experimental Protocols
The evaluation of this compound derivatives involves a series of standardized in vitro and in vivo assays.
CXCR4 Binding and Antagonism Assay (Antibody Competition)
This assay quantifies the ability of a peptide to bind to CXCR4 and compete with a known ligand.
-
Principle: A fluorescently-labeled antibody (e.g., clone 12G5) that binds to the same extracellular loop of CXCR4 as this compound is used. The ability of the test peptide to displace this antibody is measured.
-
Methodology:
-
CXCR4-expressing cells (e.g., Jurkat or Ghost-CXCR4 cells) are incubated with varying concentrations of the this compound derivative.
-
A fixed concentration of the labeled anti-CXCR4 antibody is added to the cells.
-
After incubation, the cells are washed to remove unbound antibody and peptide.
-
The amount of antibody bound to the cells is quantified using flow cytometry or a fluorescence plate reader.
-
The data is plotted as fluorescence intensity versus peptide concentration, and the IC50 value (the concentration of peptide that inhibits 50% of antibody binding) is calculated.[13][15]
-
Chemotaxis (Cell Migration) Assay
This assay assesses the functional ability of this compound derivatives to block CXCL12-induced cell migration.
-
Principle: A transwell chamber system is used, where cells migrate through a porous membrane towards a chemoattractant (CXCL12).
-
Methodology:
-
CXCR4-expressing cells (e.g., cancer cells, immune cells) are placed in the upper chamber of a transwell plate in serum-free media.
-
The lower chamber contains media with CXCL12 to act as a chemoattractant.
-
Varying concentrations of the this compound derivative are added to the upper chamber with the cells.
-
The plate is incubated for several hours to allow for cell migration.
-
The non-migrated cells in the upper chamber are removed, and the cells that have migrated to the underside of the membrane are fixed, stained, and counted.
-
The inhibition of migration is calculated relative to the control (cells migrating towards CXCL12 without any inhibitor).[2][14]
-
Figure 3: General experimental workflow for evaluating this compound derivatives.
In Vivo Mouse Model of Atopic Dermatitis
-
Principle: This model mimics the inflammatory skin condition by repeated application of an allergen.
-
Methodology:
-
Mice are sensitized with an allergen like ovalbumin (OVA).
-
The mice are then challenged by repeatedly applying OVA to the skin of the ear to induce an inflammatory response.
-
The test group receives topical administration of the this compound derivative (e.g., JM#21) on the ear, while the control group receives a vehicle.
-
After the challenge period, ear thickness is measured as an indicator of inflammation and edema.
-
Histological analysis of ear tissue is performed to quantify the infiltration of inflammatory cells (e.g., eosinophils, T-cells).[5]
-
Plasma Stability Assay
-
Principle: The functional survival of the peptide in plasma over time is measured.
-
Methodology:
-
The this compound derivative is spiked into fresh human or mouse plasma and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 10, 30, 60 minutes).
-
The enzymatic reactions in the aliquots are stopped (e.g., by freezing or adding a stop solution).
-
The remaining functional activity of the peptide in each aliquot is determined using the CXCR4 binding assay described in section 6.1.
-
The functional half-life of the peptide is calculated from the decay curve.[3][13][16]
-
Future Directions and Conclusion
This compound derivatives represent a highly promising class of CXCR4 antagonists with demonstrated therapeutic potential across oncology, inflammatory diseases, and virology. The successful optimization of the parent peptide into potent derivatives like JM#21 has validated the therapeutic concept. The primary remaining hurdle for systemic applications is improving plasma stability and bioavailability.[11]
Future research is focused on:
-
Advanced Drug Delivery: Developing formulations and conjugation strategies (e.g., covalent attachment to albumin) to create derivatives with prolonged circulation half-lives suitable for systemic administration.[12][13]
-
Theranostics: Conjugating this compound derivatives with imaging agents (e.g., PET radionuclides) or therapeutic payloads. This dual-purpose approach could allow for non-invasive imaging of CXCR4-expressing tumors and targeted drug delivery.[15][16]
-
Clinical Translation: Advancing the most promising and stable lead candidates into clinical trials to evaluate their safety and efficacy in patients with CXCR4-associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 10. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. X4 cues up FDA verdict in April for WHIM syndrome drug | pharmaphorum [pharmaphorum.com]
- 18. CXCR4-Specific Nanobodies as Potential Therapeutics for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of a new WHIM syndrome mutant reveals mechanistic differences in regulation of the chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WHIM Syndrome: from Pathogenesis towards Personalized Medicine and Cure - PMC [pmc.ncbi.nlm.nih.gov]
EPI-X4: A Novel Endogenous Regulator of HIV-1 Entry and Infection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multistep process that represents a critical target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor CD4 on the surface of target cells, such as T-helper lymphocytes and macrophages.[1] This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically either CCR5 or CXCR4.[1][2] The choice of coreceptor, known as viral tropism, is a key determinant of HIV-1 pathogenesis. Viruses that utilize CCR5 are termed R5-tropic and are predominant in early-stage infection, while CXCR4-using (X4-tropic) viruses often emerge later in the disease course and are associated with a more rapid decline in CD4+ T cells and progression to AIDS.[2][3]
This guide focuses on EPI-X4, an endogenous peptide inhibitor of the CXCR4 coreceptor, and its impact on HIV-1 entry and infection. This compound, a 16-amino acid fragment derived from human serum albumin, has been identified as a potent and specific antagonist of CXCR4.[4][5] It functions by binding to the CXCR4 receptor, thereby preventing the interaction of the viral gp120 protein and inhibiting the entry of X4-tropic HIV-1 strains.[4][6] This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
This compound's Mechanism of Action
This compound is a naturally occurring peptide fragment of human serum albumin that acts as a specific antagonist and inverse agonist of the CXCR4 receptor.[7][8] Its primary mechanism of action in the context of HIV-1 is the competitive inhibition of the binding of the viral gp120 envelope protein to the CXCR4 coreceptor.[5][6] This inhibitory action is specific to X4-tropic strains of HIV-1, with no effect observed against R5-tropic variants that utilize the CCR5 coreceptor.[5]
The binding of this compound to CXCR4 occurs at the second extracellular loop of the receptor, a region also critical for the engagement of the viral gp120 protein.[4] By occupying this binding site, this compound effectively blocks the conformational changes in the viral envelope glycoproteins that are necessary for the subsequent fusion of the viral and cellular membranes, thus halting the viral entry process.[4] Beyond direct antagonism, this compound has also been shown to act as an inverse agonist, reducing the basal signaling activity of CXCR4 even in the absence of its natural ligand, CXCL12.[8]
The generation of this compound is a naturally regulated process, occurring through the cleavage of serum albumin by aspartic proteases like Cathepsin D and E, particularly under acidic conditions often found at sites of inflammation.[4] This suggests a potential physiological role for this compound in modulating CXCR4 activity in response to inflammatory cues. However, its therapeutic application is challenged by a short plasma half-life of approximately 17 minutes.[4] Consequently, significant research efforts have been directed towards developing optimized and more stable synthetic derivatives of this compound with enhanced anti-HIV-1 potency.[4][9]
Quantitative Data on Anti-HIV-1 Activity
The antiviral efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the key quantitative data, including 50% inhibitory concentrations (IC50) against various X4-tropic HIV-1 strains.
| Peptide | HIV-1 Strain | Cell Line | IC50 | Reference |
| This compound | NL4-3 (X4) | TZM-bl | ~100 µg/ml | [5] |
| This compound | Various X4 strains | TZM-bl | Varies | [5] |
| B-EPI-X4 JM#173-C | NL4-3 (X4) | ~1 µM | [10] | |
| SAv-EPI-X4 JM#173-C | NL4-3 (X4) | 0.73 µM (per construct) | [10] | |
| SAv-VIR-102C9-EPI-X4 JM#173-C | NL4-3 (X4) | 26 nM (per construct) | [10] | |
| ND-4040 | IIIB (X4) | PBMC | 1.6 µM | [11] |
| ND-4041 | IIIB (X4) | PBMC | 1.9 µM | [11] |
| ND-4042 | IIIB (X4) | PBMC | 0.7 µM | [11] |
| ND-4043 | IIIB (X4) | PBMC | 1 µM | [11] |
| Peptide Derivative | Modification | Effect on Activity | Reference |
| WSC02 | Optimized 12-mer | Increased potency (nM range) | [9] |
| JM#21 | Optimized 12-mer | Increased potency (>100-fold vs this compound) | [7] |
| N-terminally modified variants | Various | Enhanced plasma stability | [9] |
| Truncated derivatives (7-mers) | Shortened peptide | Maintained or improved activity | [7] |
Experimental Protocols
HIV-1 Entry/Infection Inhibition Assay
This assay is fundamental for determining the ability of this compound and its derivatives to block HIV-1 infection of target cells.
a. Materials:
-
Target cells (e.g., TZM-bl reporter cell line, peripheral blood mononuclear cells [PBMCs])
-
HIV-1 stocks of known infectivity (X4- and R5-tropic strains)[12]
-
This compound or its derivatives at various concentrations
-
Cell culture medium and supplements
-
Luciferase assay reagent (for TZM-bl cells) or p24 ELISA kit (for PBMCs)
-
96-well culture plates
b. Protocol (using TZM-bl cells):
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
On the day of infection, prepare serial dilutions of the this compound peptide.
-
Pre-incubate the cells with the peptide dilutions for a specified time (e.g., 1 hour) at 37°C.[5]
-
Add a known amount of X4-tropic HIV-1 (e.g., NL4-3) to each well. Include control wells with no peptide and wells with an R5-tropic virus to confirm specificity.
-
Incubate the plates for 48-72 hours at 37°C.[5]
-
Measure the extent of viral infection by quantifying the expression of the reporter gene (luciferase) according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the peptide concentration.
CXCR4 Binding/Competition Assay
This assay assesses the direct interaction of this compound with the CXCR4 receptor.
a. Materials:
-
Cells expressing high levels of CXCR4 (e.g., Ghost-CXCR4 cells, Jurkat cells)[13]
-
Fluorescently labeled anti-CXCR4 antibody (e.g., 12G5) or a fluorescently labeled ligand (e.g., CXCL12)
-
This compound or its derivatives
-
Flow cytometer
b. Protocol (Antibody Competition):
-
Harvest and wash the CXCR4-expressing cells.
-
Incubate the cells with serial dilutions of the this compound peptide for a defined period at a specific temperature (e.g., 37°C).[13]
-
Add a fixed, subsaturating concentration of the fluorescently labeled anti-CXCR4 antibody to the cells.
-
Incubate to allow antibody binding.
-
Wash the cells to remove unbound antibody and peptide.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of bound antibody.
-
A decrease in fluorescence intensity in the presence of the peptide indicates competition for binding to CXCR4.
-
Calculate the IC50 value, representing the concentration of peptide required to inhibit 50% of the antibody binding.[7]
Cell Viability Assay
It is crucial to ensure that the observed antiviral effect is not due to cytotoxicity of the tested compounds.
a. Materials:
-
Target cells used in the infection assays
-
This compound or its derivatives at the same concentrations used in the antiviral assays
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well culture plates
b. Protocol:
-
Seed the target cells in a 96-well plate.
-
Add serial dilutions of the this compound peptide to the wells.
-
Incubate for the same duration as the infection assay (e.g., 48-72 hours).[5]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50/IC50).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5- and CXCR4-Utilizing Strains of Human Immunodeficiency Virus Type 1 Exhibit Differential Tropism and Pathogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of HIV-1 entry inhibitors with broad activity against R5 and X4 viral strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Evolutionary Conservation of EPI-X4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPI-X4, an endogenous peptide inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4), represents a crucial element in the regulation of a signaling axis implicated in a myriad of physiological and pathological processes.[1][2] Derived from the proteolytic cleavage of human serum albumin, this 16-amino acid peptide has garnered significant attention for its therapeutic potential in cancer, inflammatory disorders, and HIV-1 infection.[1][2][3] This technical guide delves into the evolutionary conservation of this compound, providing a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to characterize its function. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic target.
Introduction: Discovery and Function of this compound
This compound was first identified through the screening of a human hemofiltrate-derived peptide library for inhibitors of CXCR4-tropic HIV-1 strains.[1] It is a 16-residue fragment of human serum albumin, the most abundant protein in plasma.[1][2] The generation of this compound occurs through the activity of aspartic proteases like Cathepsin D and E, particularly under acidic conditions often found in inflammatory tissues and the tumor microenvironment.[1]
Functionally, this compound acts as a specific antagonist and an inverse agonist of CXCR4.[3][4][5][6] It competitively binds to the second extracellular loop of CXCR4, thereby preventing the binding of its cognate ligand, CXCL12 (also known as SDF-1α), as well as the viral glycoprotein gp120 of HIV-1.[1][2] This inhibition of the CXCL12/CXCR4 axis disrupts downstream signaling pathways involved in cell migration, proliferation, and survival.[1][7] Consequently, this compound has been shown to inhibit cancer cell migration and invasion, mobilize hematopoietic stem cells, and suppress inflammatory responses in preclinical models.[1][8][9]
Evolutionary Conservation of this compound
The functional importance of a biomolecule is often reflected in its evolutionary conservation. Sequence alignment of serum albumin from various mammalian species reveals that the this compound region is highly conserved.[10] This suggests a conserved biological function for this peptide across different species.
A quantitative analysis of 21 mammalian albumin protein sequences demonstrated that the conservation score of the this compound sequence and its flanking regions (residues 407-424) is significantly higher than the rest of the albumin molecule.[10] Variations in the this compound sequence across species are minimal, typically occurring at only three amino acid positions: L1I/A, K6R/Q, and V8A/L.[10] Notably, some of these substitutions, such as L1I, have been shown to increase the peptide's activity.[10] The high degree of conservation underscores the critical role of this compound in regulating the evolutionarily conserved CXCR4/CXCL12 signaling axis.[8]
Quantitative Data: Binding Affinities and Activities
The inhibitory activity of this compound and its rationally designed derivatives has been quantified in various functional assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency.
Table 1: Inhibitory Concentration (IC50) of this compound and Derivatives in CXCR4 Binding Assays
| Peptide | Sequence | IC50 (nM) ± SEM | Cell Line | Assay Type | Reference |
| This compound (hSA408–423) | LVRYTKKVPQVSTPTL | 8600 | - | HIV-1 Inhibition | [7] |
| This compound (Alb408-423) | LVRYTKKVPQVSTPTL | 2394.0 ± 227.2 | - | 12G5-competition | [11] |
| WSC02 | IVRWSKKVPCVS | ~80 | - | 12G5-competition | [11][12] |
| JM#21 | ILRWSRKLPCVS | 183 | Ghost-CXCR4 | 12G5-competition | [5][13] |
| JM#21 | ILRWSRKLPCVS | 136 | Jurkat | 12G5-competition | [5][13] |
| JM#21 408–414-NH2 | LVRYTKK-NH2 | - | - | - | [11] |
Table 2: Plasma Stability of this compound Derivatives
| Peptide | Half-life in Human Plasma (functional assay) | Reference |
| JM#21 | 7 min | [12] |
| WSC02 | 9 min | [12] |
| Stabilized Analogues (with D-amino acids) | > 8 hours | [14] |
Experimental Protocols
The characterization of this compound's function and conservation relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
CXCR4 Binding Assay (Antibody Competition)
This assay quantifies the ability of a ligand to compete with a labeled antibody for binding to CXCR4 expressed on the cell surface.[4][5][11][13]
Protocol:
-
Cell Preparation: Use a cell line stably expressing CXCR4 (e.g., Ghost-CXCR4) or a cell line with high endogenous CXCR4 expression (e.g., Jurkat).[5][13]
-
Incubation: Incubate the cells with varying concentrations of the test peptide (e.g., this compound or its derivatives) and a constant concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., 12G5 clone).
-
Washing: After incubation, wash the cells to remove unbound peptide and antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is inversely proportional to the binding affinity of the test peptide.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the antibody binding.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Protocol:
-
Chamber Setup: Use a Transwell chamber with a porous membrane separating the upper and lower compartments.
-
Chemoattractant: Add CXCL12 to the lower chamber to create a chemotactic gradient.
-
Cell Seeding: Seed CXCR4-expressing cells in the upper chamber in the presence or absence of varying concentrations of this compound.
-
Incubation: Allow the cells to migrate through the membrane for a defined period.
-
Quantification: Stain and count the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Determine the concentration of this compound that inhibits cell migration.
Sequence Alignment and Conservation Analysis
This computational method is used to assess the evolutionary conservation of the this compound sequence.
Protocol:
-
Sequence Retrieval: Obtain serum albumin protein sequences from various species from a public database (e.g., NCBI).
-
Multiple Sequence Alignment: Use a multiple sequence alignment tool (e.g., Clustal Omega, T-Coffee) to align the retrieved sequences.[15]
-
Conservation Scoring: Utilize a conservation analysis server (e.g., Scorecons Server) to calculate the conservation score for each amino acid position.[10]
-
Analysis: Compare the conservation score of the this compound region with the rest of the albumin molecule to determine its relative conservation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits CXCL12-induced CXCR4 signaling.
Caption: Workflow for the antibody competition assay.
Conclusion
The evolutionary conservation of this compound across mammalian species highlights its fundamental role in regulating the highly conserved CXCR4 signaling pathway. As an endogenous antagonist, this compound and its optimized derivatives present a promising avenue for the development of novel therapeutics for a range of diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this intriguing peptide. Further investigation into the precise physiological and pathological roles of endogenous this compound will undoubtedly pave the way for innovative clinical applications.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolytic processing of human serum albumin generates this compound, an endogenous antagonist of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. IPD-MHC Database [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of EPI-X4 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-X4, an endogenous peptide inhibitor of the C-X-C chemokine receptor 4 (CXCR4), is a 16-amino acid fragment derived from human serum albumin.[1][2][3] Its ability to specifically antagonize the CXCR4 receptor makes it a compelling candidate for therapeutic development in various diseases, including cancer, inflammatory conditions, and HIV infection.[3][4] this compound blocks the signaling cascade initiated by the binding of the chemokine CXCL12 to CXCR4.[5] This document provides detailed protocols for the chemical synthesis, purification, and functional characterization of this compound and its analogues.
I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its derivatives is most commonly achieved through Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol: Fmoc-SPPS of this compound
This protocol outlines the manual synthesis of a peptide such as this compound on a 0.1 mmol scale.
1. Resin Selection and Swelling:
-
Resin: For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is a suitable choice. For a C-terminal amide, a Rink amide resin is used.[8]
-
Procedure:
2. First Amino Acid Loading (Example with 2-chlorotrityl chloride resin):
- Dissolve the first Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dichloromethane (DCM).[9]
- Add the solution to the resin and agitate for 1-2 hours.
- Wash the resin with DMF.
- To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[9]
- Wash the resin with DMF and DCM.[9]
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[8]
-
Add DIPEA (or collidine) (2-3 equivalents of the coupling agent) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. A blue color indicates incomplete coupling, requiring a second coupling step.[6]
-
4. Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
- Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
II. Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after synthesis contains various impurities and requires purification, which is typically achieved by RP-HPLC.[10]
Experimental Protocol: RP-HPLC Purification of this compound
1. Column and Solvents:
-
Column: A C18 reverse-phase column is standard for peptide purification.[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
2. Purification Procedure:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Equilibrate the C18 column with 5-10% Mobile Phase B.
- Load the dissolved peptide onto the column.
- Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate of 1 mL/min for an analytical column or higher for a preparative column.
- Monitor the elution profile at 210-220 nm.[10]
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
| Parameter | Typical Value/Condition | Reference |
| Synthesis Scale | 0.1 mmol | [8] |
| Resin Loading | 0.3-0.7 mmol/g | [11] |
| Coupling Reagents | HCTU, HATU, COMU | [7] |
| Cleavage Cocktail | 95% TFA, 2.5% H2O, 2.5% TIS | General SPPS |
| Crude Peptide Yield | 20-65% (sequence dependent) | [11] |
| Purification Method | Reverse-Phase HPLC | [10] |
| HPLC Column | C18 | [10] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | [10] |
| Final Purity | >95% | [12] |
III. Peptide Characterization: Mass Spectrometry
The identity and purity of the synthesized this compound peptide are confirmed by mass spectrometry.
Experimental Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of this compound.
| Peptide | Sequence | Theoretical Mass (Da) |
| This compound | LVRYTKKVPQVSTPTL | 1830.17 |
| This compound WSC02 | IVRWSKKVPCVS | ~1478.8 |
| This compound JM#21 | ILRWSRKLPCVS | ~1561.9 |
Note: The exact mass of derivatives can vary based on specific modifications.
IV. Functional Characterization of this compound
The biological activity of the synthesized this compound is assessed by its ability to antagonize the CXCR4 receptor. This is typically measured through a CXCR4 antibody competition assay and by its ability to inhibit CXCL12-induced downstream signaling.
Experimental Protocol: CXCR4 Antibody Competition Assay
This assay measures the ability of this compound to compete with a fluorescently labeled antibody (clone 12G5) that binds to the second extracellular loop of CXCR4.[12][13][14]
-
Cell Line: Use a cell line that expresses CXCR4, such as SupT1 cells.[13]
-
Procedure:
-
Seed 50,000 SupT1 cells per well in a 96-well plate.[13]
-
Prepare serial dilutions of the synthesized this compound peptide.
-
Add the peptide dilutions to the cells along with a constant concentration of APC-conjugated anti-CXCR4 antibody (clone 12G5).[13]
-
Incubate for 2 hours at 4°C.[13]
-
Wash the cells to remove unbound antibody.
-
Analyze the mean fluorescence intensity (MFI) of the cells by flow cytometry.[13]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the antibody binding.
-
| Peptide | IC50 (Antibody Competition) | Reference |
| This compound | ~2.6 µM - 8.6 µM | [5][15] |
| This compound WSC02 | ~345 nM | [15] |
| This compound JM#21 | ~126 - 298 nM | [15] |
Experimental Protocol: Inhibition of CXCL12-Induced Erk Phosphorylation
This assay determines the functional antagonism of this compound by measuring its ability to block the phosphorylation of Extracellular signal-Regulated Kinase (Erk), a downstream effector of CXCR4 signaling.
-
Cell Line: Use a CXCR4-expressing cell line responsive to CXCL12, such as Jurkat T cells.
-
Procedure:
-
Starve the cells in a serum-free medium for several hours.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated Erk (p-Erk) and total Erk.
-
Quantify the band intensities to determine the extent of Erk phosphorylation inhibition by this compound.
-
V. Diagrams
CXCR4 Signaling Pathway
Caption: CXCR4 signaling pathway and its inhibition by this compound.
This compound Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis, purification, and characterization.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody competition assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Standard Fmoc Solid-Phase Peptide Synthesis of EPI-X4
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the chemical synthesis of EPI-X4 (hSA 408-423), an endogenous antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). This compound, a 16-amino acid peptide fragment of human serum albumin, plays a crucial role in regulating the CXCR4/CXCL12 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry.[1][2][3][4] The protocol herein details the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, from resin preparation to final peptide purification and characterization, tailored for the production of high-purity this compound for research and preclinical studies.
Introduction to this compound
This compound, with the sequence H-Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu-OH, is a naturally occurring peptide antagonist of the CXCR4 receptor.[1][5] It is generated under acidic conditions by the proteolytic cleavage of human serum albumin.[2][6] By binding specifically to CXCR4, this compound effectively blocks the interaction with its natural ligand, CXCL12 (also known as SDF-1), thereby inhibiting downstream signaling pathways.[3][7] This inhibitory action disrupts key cellular processes such as cell migration, proliferation, and survival, making this compound and its optimized derivatives promising therapeutic leads for various diseases, including cancer and inflammatory disorders.[3][8][9] The ability to reliably synthesize this compound is therefore critical for advancing research into the CXCR4/CXCL12 axis and developing novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Full Name | Endogenous Peptide Inhibitor of CXCR4 |
| Sequence | H-Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu-OH |
| Molecular Formula | C₈₄H₁₄₄N₂₂O₂₃[1][5] |
| Molecular Weight | 1830.17 g/mol [1][5] |
| Origin | Fragment (residues 408-423) of Human Serum Albumin[1] |
| Biological Activity | Specific antagonist of the CXCR4 receptor[1][10] |
The CXCR4 Signaling Pathway and this compound Inhibition
The CXCL12/CXCR4 signaling axis is a critical pathway in cell communication. The binding of the chemokine CXCL12 to the G protein-coupled receptor CXCR4 initiates a cascade of intracellular events, prominently involving the MAPK/ERK and PI3K/AKT pathways, which regulate cell migration, survival, and proliferation.[8][9][10] this compound acts as a competitive antagonist, preventing CXCL12 from binding to CXCR4 and thereby abrogating these downstream effects.[3]
Caption: The inhibitory mechanism of this compound on the CXCR4 signaling pathway.
Experimental Workflow for this compound Synthesis
The synthesis of this compound is achieved through a systematic, multi-step process based on Fmoc-SPPS. The workflow begins with the selection and preparation of a solid support (resin), followed by the sequential addition of protected amino acids. After the full peptide chain is assembled, it is cleaved from the resin, deprotected, and purified to yield the final product.
Caption: Overall experimental workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on standard Fmoc-SPPS chemistry.[11][12] Adjustments may be necessary based on the specific peptide synthesizer and available reagents.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-Cl-Trt(Cl)) resin (recommended for C-terminal acid peptides).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), HPLC-grade Acetonitrile (ACN) and Water.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Amino Acids: High-purity Fmoc-protected amino acids.
Table 2: Required Fmoc-Protected Amino Acids for this compound Synthesis
| Amino Acid (AA) | Code | Side-Chain Protecting Group |
|---|---|---|
| Leucine | Leu | None |
| Valine | Val | None |
| Arginine | Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Tyrosine | Tyr | tBu (tert-butyl) |
| Threonine | Thr | tBu (tert-butyl) |
| Lysine | Lys | Boc (tert-butyloxycarbonyl) |
| Proline | Pro | None |
| Glutamine | Gln | Trt (Trityl) |
| Serine | Ser | tBu (tert-butyl) |
Step-by-Step Procedure
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell the 2-Cl-Trt(Cl) resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Leu-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
To cap any remaining active sites, add a small amount of methanol and shake for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum.
Step 2: Peptide Chain Elongation (Automated Synthesizer) The following steps are repeated for each amino acid in the sequence from the C-terminus to the N-terminus.
Table 3: Standard Protocol for One Cycle of Fmoc-SPPS
| Step | Reagent/Solvent | Time | Purpose |
|---|---|---|---|
| 1. Wash | DMF | 3 x 1 min | Remove residual reagents |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 15 min | Remove Fmoc group from N-terminus |
| 3. Wash | DMF | 5 x 1 min | Remove piperidine and byproducts |
| 4. Coupling | Fmoc-AA (4 eq), HBTU/HATU (3.9 eq), DIPEA (8 eq) in DMF | 45-60 min | Couple the next amino acid |
| 5. Wash | DMF | 3 x 1 min | Remove excess reagents |
Step 3: Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it completely.
-
Prepare the cleavage cocktail.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Table 4: Reagent Cocktail for Peptide Cleavage and Deprotection
| Reagent | Percentage (v/v) | Purpose |
|---|---|---|
| Trifluoroacetic acid (TFA) | 95.0% | Cleaves peptide from resin and removes side-chain protecting groups |
| Water (H₂O) | 2.5% | Cation scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Trp, Met, Tyr) |
Step 4: Peptide Precipitation and Purification
-
Reduce the volume of the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of ACN/water solution and purify using reverse-phase HPLC (RP-HPLC).
Table 5: Typical Parameters for RP-HPLC Purification of this compound
| Parameter | Setting |
|---|---|
| Column | Preparative C18 column (e.g., 10 µm, 250 x 20 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-65% B over 60 minutes (example, optimization required) |
| Flow Rate | 10-15 mL/min |
| Detection | UV at 220 nm and 280 nm |
Step 5: Characterization and Final Product
-
Collect the HPLC fractions corresponding to the major peak.
-
Confirm the identity and purity of the peptide in the collected fractions using analytical LC-MS or MALDI-TOF mass spectrometry. The expected mass should be approximately 1830.2 Da.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder. Store at -20°C or lower.[5]
Conclusion
This application note provides a standardized and detailed protocol for the Fmoc solid-phase synthesis of the CXCR4 antagonist, this compound. By following this guide, researchers can reliably produce high-quality this compound for use in a wide range of biological assays and preclinical studies. The successful synthesis of this peptide is a key step in exploring the therapeutic potential of targeting the CXCR4/CXCL12 signaling axis in oncology, immunology, and infectious diseases.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide [novoprolabs.com]
- 6. rcsb.org [rcsb.org]
- 7. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR4 Signaling in AML Is Dampened By the Endogenous CXCR4 Inhibitory Peptide this compound | Blood | American Society of Hematology [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for EPI-X4 Cell Migration Assay
Introduction
The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in numerous physiological and pathological processes, including immune responses, hematopoiesis, and organogenesis.[1] The dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, most notably in cancer progression, where it promotes tumor growth, invasion, and metastasis.[1][2] EPI-X4, an endogenous peptide fragment of human serum albumin, has been identified as a novel and specific antagonist of CXCR4.[1][3] It effectively inhibits both basal and CXCL12-induced CXCR4 signaling, thereby suppressing the migration and invasion of cancer cells.[1][2][4] These properties make this compound and its optimized derivatives promising therapeutic candidates for targeting CXCR4-related pathologies.[5][6]
This document provides a detailed protocol for performing a cell migration assay to evaluate the inhibitory effects of this compound on CXCL12-induced cell migration using the transwell (Boyden chamber) method.
CXCR4/CXCL12 Signaling and this compound Inhibition
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events, leading to cell migration, proliferation, and survival.[1][3] this compound exerts its inhibitory effect by binding to CXCR4, thereby preventing the interaction with CXCL12 and subsequent downstream signaling.[2][3]
Transwell Cell Migration Assay
The transwell assay is a widely used method to quantify the chemotactic response of cells to a specific agent. The assay utilizes a chamber consisting of two compartments, an upper and a lower chamber, separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant, in this case, CXCL12, is placed in the lower chamber. Cells will then migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of this compound is determined by pre-incubating the cells with the peptide and measuring the reduction in the number of migrated cells compared to the control.[7][8]
Experimental Workflow
The following diagram outlines the key steps in the this compound transwell cell migration assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cells: A cell line expressing CXCR4 (e.g., Jurkat, SupT1, or a cancer cell line like PANC-1).[8][9]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: Culture medium without FBS, supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Chemoattractant: Recombinant Human CXCL12/SDF-1α (PeproTech or similar).
-
Inhibitor: this compound peptide (and its derivatives, if applicable).
-
Transwell Inserts: 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (Corning, Falcon, or similar).[10]
-
Cell Dissociation Solution: Non-enzymatic solution (for adherent cells).
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol.
-
Extraction Solution: 10% Acetic Acid.
Procedure
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 80-90% confluency.[7]
-
Prior to the assay, starve the cells by incubating them in serum-free medium for 2-4 hours.
-
Harvest the cells (using a non-enzymatic solution for adherent cells), wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.[7]
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting CXCL12 in serum-free medium to a final concentration of 100 ng/mL.[7][8] Add 600 µL of this solution to the lower wells of the 24-well plate.
-
For the negative control, add 600 µL of serum-free medium without CXCL12 to designated wells.[7]
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 30-60 minutes at 37°C.[7] Include a vehicle control (cells without this compound).
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.[7]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell type, typically ranging from 4 to 24 hours.[7]
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 15 minutes.
-
Wash the inserts with PBS and then stain with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[7]
-
-
Data Acquisition and Analysis:
-
Visualize and count the migrated, stained cells under a microscope. Count at least 3-5 random fields of view per insert.
-
Alternatively, for quantification, elute the stain from the cells by incubating the inserts in 10% acetic acid. Measure the absorbance of the eluted stain at 590 nm using a plate reader.
-
Calculate the percentage of migration inhibition using the following formula: % Inhibition = [1 - (Migrated Cells_this compound - Migrated Cells_Negative) / (Migrated Cells_Positive - Migrated Cells_Negative)] * 100
-
Data Presentation
The results of the cell migration assay can be summarized in a table for clear comparison.
| Condition | CXCL12 (100 ng/mL) | This compound (µM) | Avg. Migrated Cells (± SEM) | % Inhibition of Migration |
| Negative Control | - | 0 | 25 (± 4) | N/A |
| Positive Control | + | 0 | 250 (± 20) | 0% |
| This compound Dose 1 | + | 1 | 160 (± 12) | 40% |
| This compound Dose 2 | + | 10 | 80 (± 9) | 75.6% |
| This compound Dose 3 | + | 50 | 35 (± 6) | 95.6% |
SEM: Standard Error of the Mean. Data are hypothetical and for illustrative purposes.
Alternative Protocol: Wound Healing (Scratch) Assay
The wound healing assay is another method to study cell migration. It is particularly useful for observing collective cell migration.
Brief Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Creating the Scratch: Use a sterile pipette tip to create a uniform "scratch" in the monolayer.[7]
-
Treatment: Wash to remove dislodged cells and add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure reflects the rate of cell migration.
While simpler, this assay can be influenced by cell proliferation, which may confound the migration results.[7]
The transwell migration assay is a robust and quantitative method for evaluating the inhibitory potential of this compound and its derivatives on the CXCR4/CXCL12 signaling axis.[7] This protocol provides a detailed framework for researchers and drug development professionals to screen and characterize compounds targeting CXCR4-mediated cell migration, a critical process in cancer metastasis and other inflammatory diseases.[1][4]
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pamgene.com [pamgene.com]
- 5. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes: CXCR4 Binding Affinity Assay for EPI-X4
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-X4 is an endogenous peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It is a 16-amino acid fragment derived from human serum albumin and has been identified as a specific inhibitor of CXCR4, playing a role in various physiological and pathological processes, including HIV-1 entry, cancer cell migration, and inflammation.[1][2][3] The CXCL12/CXCR4 signaling axis is a key pathway in cell homing, differentiation, and survival, and its dysregulation is implicated in numerous diseases.[2][4] Consequently, this compound and its derivatives are promising therapeutic candidates.
These application notes provide a detailed protocol for determining the binding affinity of this compound and its analogs to the CXCR4 receptor using a competitive antibody-binding assay.
Principle of the Assay
The binding affinity of this compound for CXCR4 is determined using a competitive flow cytometry-based assay. This method relies on the competition between this compound and a fluorescently labeled monoclonal antibody (clone 12G5) that specifically binds to the second extracellular loop of CXCR4.[5][6] The 12G5 antibody binding site is located near the orthosteric binding pocket of the receptor.[3][6] As the concentration of this compound increases, it displaces the 12G5 antibody, resulting in a decrease in the mean fluorescence intensity (MFI) of the cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve, which represents the concentration of this compound required to inhibit 50% of the 12G5 antibody binding.
Data Presentation
The binding affinities of this compound and its optimized derivatives, WSC02 and JM#21, for CXCR4 have been determined in various cell lines. The following table summarizes the reported IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SupT1 | 3.24 | [3] |
| HIV-1 Inhibition Assay | 8.6 | [7] | |
| WSC02 | SupT1 | 0.424 | [3] |
| JM#21 | SupT1 | 0.223 | [3] |
| Ghost-CXCR4 cells | 0.183 | [4][5] | |
| Jurkat cells | 0.136 | [4][5] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: CXCR4-expressing cells such as SupT1, Jurkat, or Ghost-CXCR4 cells.
-
Peptides: this compound and its derivatives (e.g., WSC02, JM#21).
-
Antibody: APC-conjugated anti-human CXCR4 monoclonal antibody (clone 12G5).
-
Buffers:
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer: PBS supplemented with 1% FBS.
-
-
Equipment:
-
Flow cytometer.
-
96-well V-bottom plates.
-
Centrifuge.
-
Pipettes and tips.
-
Experimental Procedure: Antibody Competition Assay
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a sufficient density.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in cold FACS Buffer at a concentration of 1 x 10^6 cells/mL.
-
Seed 50,000 cells per well into a 96-well V-bottom plate.
-
-
Peptide Dilution:
-
Prepare a serial dilution of this compound or its derivatives in cold PBS. The concentration range should be chosen to span the expected IC50 value.
-
-
Competition Reaction:
-
Centrifuge the 96-well plate with cells and remove the supernatant.
-
Pre-cool the plate at 4°C.[6]
-
Add the serially diluted peptides to the respective wells.
-
Immediately add a constant concentration of APC-conjugated anti-CXCR4 antibody (clone 12G5) to all wells. The antibody concentration should be close to its EC50 for optimal results.[6]
-
-
Washing and Staining:
-
After incubation, wash the cells to remove unbound antibody and peptides. This can be done by adding cold FACS Buffer, centrifuging the plate, and carefully decanting the supernatant. Repeat this step.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate volume of FACS Buffer.
-
Acquire the data on a flow cytometer, measuring the APC fluorescence intensity for each sample.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the APC signal is determined for each concentration of the competitor peptide.
-
Normalize the MFI values to a control sample containing only the antibody (100% binding) and a sample with no antibody (0% binding).
-
Plot the normalized MFI values against the logarithm of the peptide concentration.
-
Calculate the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software such as GraphPad Prism.[6]
-
Visualizations
CXCL12/CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. This compound acts as an antagonist, blocking the binding of CXCL12 and thereby inhibiting these downstream signaling pathways.
Caption: CXCL12/CXCR4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for CXCR4 Binding Affinity Assay
The following diagram illustrates the key steps in the competitive antibody-binding assay for determining the binding affinity of this compound to CXCR4.
Caption: Workflow for the CXCR4 competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Mouse Models for EPI-X4 Therapeutic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-X4 is an endogenous peptide antagonist of the CXCR4 receptor, a key regulator of cell migration and immune responses.[1][2] The CXCL12/CXCR4 signaling axis is implicated in a variety of pathologies, including inflammatory diseases, cancer metastasis, and rare genetic disorders.[1] Consequently, this compound and its optimized derivatives, such as JM#21, represent a promising new class of therapeutics.[1][2] Preclinical evaluation of these compounds necessitates robust and reproducible in vivo models. This document provides detailed protocols for establishing and utilizing mouse models to investigate the therapeutic efficacy of this compound and its analogs in several disease contexts.
Mechanism of Action of this compound
This compound is a 16-amino acid peptide fragment derived from human serum albumin.[1] It acts as a specific antagonist and an inverse agonist of the CXCR4 receptor. By binding to CXCR4, this compound prevents the binding of its natural ligand, CXCL12 (also known as SDF-1α).[1] This blockade inhibits downstream signaling pathways that are crucial for cell migration, proliferation, and survival. The optimized derivative, JM#21, exhibits significantly increased potency in blocking CXCR4 signaling.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: CXCL12/CXCR4 Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: General In Vivo Experimental Workflow.
Experimental Protocols and Data
Allergic Airway Inflammation (Asthma Model)
This model is used to assess the anti-inflammatory potential of this compound in the context of allergic asthma.
Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used.
-
Sensitization:
-
On days 0, 1, and 2, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 0.2 mL saline.[1]
-
-
Treatment:
-
Challenge:
-
On days 5, 6, and 7, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.[1]
-
-
Endpoint Analysis (Day 8):
-
24 hours after the final challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.
-
Perform total and differential cell counts on the BALF to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Lungs can be harvested for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Quantitative Data Summary: Effects of JM#21 on Airway Inflammation
| Treatment Group (16 µmol/kg, i.n.) | Total Cells in BALF (Inhibition %) | Eosinophils in BALF (Inhibition %) | T Cells in BALF (Inhibition %) | B Cells in BALF (Inhibition %) | Neutrophils in BALF (Inhibition %) |
| JM#21 | 64 ± 11% | 87 ± 5% | 63 ± 11%** | 65 ± 12%** | 77 ± 8% |
| AMD3100 (12.6 µmol/kg) | 41 ± 13% | 56 ± 13% | 47 ± 15% | 47 ± 17% | 57 ± 14% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated group. Data adapted from Harms et al., 2021.[1]
Atopic Dermatitis Model
This model evaluates the efficacy of topically applied this compound in reducing skin inflammation.
Protocol: Oxazolone-Induced Atopic Dermatitis
-
Animals: BALB/c mice (male, 6-8 weeks old).
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdomen.
-
-
Challenge (Starting Day 7):
-
Repeatedly challenge the mice by applying 20 µL of 0.1% oxazolone to the right ear every other day.
-
-
Treatment:
-
Apply topical this compound, JM#21, or vehicle control to the ear 30 minutes before and 15 minutes after each oxazolone challenge. A positive control like dexamethasone can be used.
-
-
Endpoint Analysis:
-
Measure ear thickness daily using a digital caliper as an indicator of inflammation and edema.
-
At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Serum can be collected to measure total IgE levels.
-
Quantitative Data Summary: Effects of JM#21 on Atopic Dermatitis
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | Dermal Cell Infiltration (Arbitrary Units) |
| Vehicle Control | ~0.45 | ~100 | High |
| JM#21 (topical) | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Markedly reduced |
| Dexamethasone | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Markedly reduced |
Note: Specific numerical data for JM#21's effect on ear thickness and histology were not available in the provided search results, but its efficacy was clearly stated.[1][3]
Cancer Metastasis Model
This model is designed to assess the ability of this compound to inhibit primary tumor growth and metastasis.
Protocol: Orthotopic Pancreatic Cancer Model with Bioluminescence Imaging
-
Cell Preparation:
-
Use a human pancreatic cancer cell line (e.g., Suit2-007) that has been engineered to express luciferase.[4]
-
Resuspend the cells in a mixture of Matrigel and PBS on ice.
-
-
Surgical Procedure:
-
Anesthetize immunodeficient mice (e.g., nude or SCID mice).
-
Perform a laparotomy to expose the pancreas.
-
Inject the cell suspension directly into the pancreas. The Matrigel will solidify, localizing the tumor cells.
-
Suture the abdominal wall and skin.
-
-
Treatment:
-
Once tumors are established (confirm with imaging), begin treatment with this compound derivatives (e.g., daily i.p. injections) or vehicle control.[4]
-
-
Monitoring:
-
Monitor tumor growth and metastasis non-invasively at regular intervals using an in vivo imaging system (IVIS).
-
Administer D-luciferin to the mice and measure the bioluminescent signal.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Measure the primary tumor volume and weight.
-
Harvest organs (e.g., liver, lungs) to quantify metastatic burden through ex vivo bioluminescence imaging and histological analysis.
-
Quantitative Data Summary: Effects of this compound Derivatives on Pancreatic Cancer
| Treatment Group | Mean Tumor Growth Inhibition | Outcome |
| EPI-X4a, f, k | > 50% | Complete remissions observed |
| EPI-X4b, n, p (in Lymphoma Model) | > 70% | Stable disease observed |
Data adapted from Sagini et al., 2023.[4]
WHIM Syndrome Model
This model recapitulates the genetic basis of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome to test CXCR4 antagonists.
Protocol: Cxcr4+/1013 Knock-in Mouse Model
-
Animals: Use heterozygous Cxcr4+/1013 knock-in mice, which carry a gain-of-function mutation in the CXCR4 gene, mimicking the human condition.[5] These mice exhibit peripheral blood leukopenia.[5]
-
Treatment:
-
Administer an orally bioavailable CXCR4 antagonist (e.g., X4-185, a compound related to mavorixafor) or vehicle control to Cxcr4+/1013 and wild-type littermates.[5]
-
-
Monitoring and Endpoint Analysis:
-
Collect peripheral blood samples at various time points to perform complete and differential blood counts, focusing on absolute neutrophil and lymphocyte counts.
-
At the end of the study, harvest bone marrow and spleen for flow cytometric analysis of leukocyte populations (e.g., T cells, B cells, granulocytes).
-
Functional assays on mobilized neutrophils can also be performed.
-
Quantitative Data Summary: Effects of a CXCR4 Antagonist in a WHIM Syndrome Mouse Model
| Parameter | Cxcr4+/1013 + Vehicle | Cxcr4+/1013 + CXCR4 Antagonist |
| Peripheral Blood Neutrophils | Profoundly low | Corrected to normal levels |
| Peripheral Blood Lymphocytes | Profoundly low | Corrected to normal levels |
| Splenic CD8+ T-cell Numbers | Reduced | Normalized |
| Splenic CD4/CD8 T-cell Ratio | Altered | Restored |
| Splenic B-cell Populations | Abnormal frequencies | Normalized |
This table summarizes the qualitative outcomes described by Roland et al., 2024.[5][6][7]
Conclusion
The in vivo mouse models described provide a robust platform for the preclinical evaluation of this compound and its derivatives. These models, spanning inflammatory diseases, oncology, and rare genetic disorders, allow for a comprehensive assessment of therapeutic efficacy. The detailed protocols and summarized data presented here serve as a valuable resource for researchers aiming to advance the development of this novel class of CXCR4 antagonists.
References
- 1. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonism ameliorates leukocyte abnormalities in a preclinical model of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCR4 antagonism ameliorates leukocyte abnormalities in a preclinical model of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPI-X4 in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPI-X4, an endogenous peptide inhibitor of the CXCR4 receptor, in a transwell migration assay. This document outlines the mechanism of this compound, detailed experimental protocols, and methods for data analysis and presentation.
Introduction
The C-X-C motif chemokine receptor 4 (CXCR4) and its sole chemokine ligand, CXCL12, play a crucial role in regulating cell migration in various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.[1][2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in numerous diseases, making CXCR4 an attractive therapeutic target.[2][3]
This compound is a naturally occurring 16-mer peptide fragment derived from human serum albumin that acts as a specific antagonist and inverse agonist of CXCR4.[1][4][5] It effectively blocks CXCL12-induced signaling, leading to the inhibition of cell migration and invasion.[1][3][6] These properties make this compound a valuable tool for studying CXCR4-mediated cellular motility and a promising candidate for therapeutic development.[7] The transwell migration assay is a widely used in vitro method to quantify the chemotactic response of cells towards a chemoattractant, providing a robust system to evaluate the inhibitory potential of compounds like this compound.[8]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the CXCR4 receptor, thereby preventing the binding of its ligand, CXCL12.[1][4] This blockage abrogates the downstream signaling cascades, including the MAPK and AKT pathways, which are essential for cell migration.[3][6] As an inverse agonist, this compound can also reduce the basal signaling activity of the CXCR4 receptor in the absence of CXCL12.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its derivatives in inhibiting CXCR4-mediated cell migration.
| Compound | Cell Line | Chemoattractant (CXCL12) Concentration | IC50 (Migration Inhibition) | Effective Inhibitory Concentration | Reference |
| This compound | Leukemia cells | Not specified | 8.6 µM (for CXCR4 antagonism) | 200 µM (to block migration) | [3][6] |
| This compound | Waldenström's Macroglobulinemia (WM) cells | Not specified | Not specified | 200 µM | [3] |
| WSC02 (optimized this compound derivative) | BCWM.1 WT cells | Not specified | Not specified | 10 µM | [7] |
| JM#21 (optimized this compound derivative) | SupT1 T-cells | 100 ng/mL | ~1500-fold more potent than this compound | 1-10 µM (96-99% inhibition at 10 µM) | [2][5] |
| AMD3100 (Plerixafor) | Jurkat cells | 10 ng/mL | Dose-dependent (tested from 1 nM to 10 µM) | Not specified | [9] |
Experimental Protocols
This section provides a detailed protocol for a transwell migration assay to assess the inhibitory effect of this compound on CXCL12-induced cell migration.
Materials
-
Cells: A cell line expressing CXCR4 (e.g., Jurkat T-cells, SupT1 T-cells, or a cancer cell line of interest).[2][9]
-
Transwell inserts: 24-well plate format with inserts having a polycarbonate membrane with a suitable pore size (e.g., 5 µm or 8 µm, depending on the cell type).[2][9]
-
Recombinant Human CXCL12/SDF-1α: Chemoattractant.
-
This compound peptide: And potentially optimized derivatives like JM#21 for comparison.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Assay Medium: Serum-free RPMI-1640 or DMEM, supplemented with 0.1% Bovine Serum Albumin (BSA).[2]
-
Cell Viability Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar).[2][5]
-
Staining Solution (optional): Crystal Violet or Diff-Quik kit for staining migrated cells.[10][11]
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
Protocol
-
Cell Preparation:
-
Culture CXCR4-expressing cells to approximately 80-90% confluency.
-
Prior to the assay, starve the cells by incubating them in serum-free medium for 4-6 hours or overnight. This minimizes the influence of serum-derived chemoattractants.[11]
-
Harvest the cells and resuspend them in assay medium (serum-free medium with 0.1% BSA) at a concentration of 1 x 10^6 to 2 x 10^6 cells/mL.[9] Cell density may need to be optimized for your specific cell line.
-
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a stock solution of CXCL12 in assay medium. A common concentration range to test is 10-100 ng/mL.[2][9][10]
-
Prepare stock solutions of this compound and any derivatives in assay medium. A range of concentrations should be tested to determine the dose-dependent effect (e.g., 1 µM to 200 µM).[3][6]
-
-
Assay Setup:
-
Add 600 µL of assay medium containing CXCL12 to the lower chambers of the 24-well plate. Include wells with assay medium alone as a negative control for basal migration.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or a control peptide for 30 minutes at 37°C.[9]
-
Carefully add 100-200 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[9]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts from the plate.
-
For non-adherent cells: The migrated cells will be in the lower chamber. Collect the medium from the lower chamber and count the cells using a hemocytometer, an automated cell counter, or flow cytometry.[8]
-
For adherent cells:
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[11]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.[10]
-
Wash the inserts with water and allow them to dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a plate reader. Alternatively, count the stained cells in several random fields under a microscope.
-
-
Luminescence-based quantification: A highly reproducible method is to use a viability assay like CellTiter-Glo®. Add the reagent to the lower chamber, incubate as per the manufacturer's instructions, and measure the luminescent signal, which is proportional to the number of viable migrated cells.[2][5]
-
Data Analysis
-
Calculate the percentage of migration for each condition relative to the total number of cells seeded.
-
Normalize the data by subtracting the basal migration (negative control) from all values.
-
Express the migration in the presence of this compound as a percentage of the migration towards CXCL12 alone (positive control).
-
Plot the percentage of migration inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
CXCR4 Signaling Pathway and this compound Inhibition
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Transwell Migration Assay Workflow
Caption: Workflow for the this compound transwell migration assay.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
Application Note: High-Throughput Screening of CXCR4 Antagonists using an EPI-X4 Antibody Competition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1][2] Its endogenous ligand is the chemokine CXCL12 (also known as SDF-1).[3] The CXCL12/CXCR4 signaling axis is implicated in the progression of various diseases, making CXCR4 an attractive therapeutic target.[1][4] EPI-X4 is an endogenous peptide antagonist of CXCR4, derived from human serum albumin, that effectively blocks CXCL12-mediated signaling.[5][6][7] This application note provides a detailed protocol for a robust and reproducible antibody competition assay to screen and characterize novel CXCR4 antagonists using this compound as a reference compound.
This assay is based on the principle of competitive binding between a test compound (e.g., this compound or its derivatives) and a fluorescently-labeled monoclonal antibody for the CXCR4 receptor on the surface of living cells. The degree of antibody displacement is proportional to the affinity of the test compound for CXCR4, which can be quantified using flow cytometry. This method allows for the determination of the half-maximal inhibitory concentration (IC50) of potential CXCR4 inhibitors.[8]
Signaling Pathway and Experimental Workflow
The CXCL12/CXCR4 signaling cascade, upon activation, triggers downstream pathways such as the ERK and AKT pathways, promoting cell migration and survival.[3][9] this compound competitively binds to CXCR4, inhibiting CXCL12 binding and subsequent downstream signaling.[5][9]
Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.
The experimental workflow for the antibody competition assay is a streamlined process suitable for high-throughput screening.
Caption: Experimental workflow for the this compound antibody competition assay.
Experimental Protocol
This protocol is adapted from established methods for CXCR4 antibody competition assays.[8][10]
Materials:
-
Cells: CXCR4-expressing cell lines such as SupT1, Jurkat, or 293T cells transfected with a CXCR4 expression vector.[8][10][11]
-
Peptides: this compound (positive control) and test compounds.
-
Antibody: APC- or PE-conjugated anti-human CXCR4 monoclonal antibody (clone 12G5).[10][12]
-
Buffer: FACS buffer (PBS with 1% FCS).[10]
-
Equipment: 96-well V-bottom plates, flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and prepare a single-cell suspension.
-
Wash the cells with FACS buffer and adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 50,000 cells per well in a 96-well V-bottom plate.[10]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and test compounds in FACS buffer.
-
Add 15 µL of the diluted compounds to the respective wells.[10] For the control wells, add 15 µL of FACS buffer.
-
-
Antibody Incubation:
-
Washing:
-
After incubation, wash the cells twice with cold FACS buffer to remove unbound compounds and antibody. Centrifuge at 300 x g for 3 minutes between washes.
-
-
Flow Cytometry:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the antibody staining.
-
-
Data Analysis:
-
Normalize the MFI of the samples to the MFI of the control wells (cells with antibody but no competitor).
-
Plot the normalized MFI against the logarithm of the compound concentration.
-
Determine the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software like GraphPad Prism.[10]
-
Data Presentation
The following table summarizes the binding affinities of this compound and its derivatives for CXCR4, as determined by the antibody competition assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | 293T (mutant CXCR4) | 6.99 ± 2.63 | [8] |
| This compound | BCWM.1 | ~200 | [9] |
| This compound JM#21 | Ghost-CXCR4 | 0.183 | [11] |
| This compound JM#21 | Jurkat | 0.136 | [11] |
Conclusion
The antibody competition assay described provides a reliable and efficient method for screening and characterizing CXCR4 antagonists. By using this compound as a reference compound, researchers can accurately determine the relative binding affinities of novel inhibitors. This protocol is adaptable for high-throughput screening and is a valuable tool in the development of new therapeutics targeting the CXCL12/CXCR4 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomolecular models of this compound binding to CXCR4 allow the rational optimization of peptides with therapeutic potential | bioRxiv [biorxiv.org]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody competition assay [bio-protocol.org]
- 11. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes: EPI-X4 in Atopic Dermatitis Mouse Models
Introduction
Atopic Dermatitis (AD) is a chronic inflammatory skin disease characterized by skin barrier dysfunction and a dysregulated immune response, often involving a T-helper 2 (Th2)-dominant inflammation.[1][2][3] A key signaling pathway implicated in inflammatory processes is the interaction between the chemokine CXCL12 and its receptor, CXCR4.[4][5] This axis plays a crucial role in the trafficking and recruitment of inflammatory immune cells.[4] EPI-X4 is an endogenous peptide fragment of human serum albumin that has been identified as a natural antagonist and inverse agonist of the CXCR4 receptor.[4][6] It functions by binding to CXCR4, thereby blocking the binding of CXCL12 and inhibiting downstream signaling.[4] An optimized, rationally designed derivative, this compound JM#21, has demonstrated significantly increased anti-CXCR4 activity and has shown therapeutic efficacy in preclinical mouse models of atopic dermatitis.[4][7][8] These notes provide detailed protocols and data for the application of this compound and its derivatives in AD mouse models.
Mechanism of Action: CXCR4 Antagonism
The CXCR4/CXCL12 signaling pathway is a critical mediator of immune cell migration. In inflammatory conditions like atopic dermatitis, elevated levels of CXCL12 can lead to the recruitment of CXCR4-expressing immune cells into the skin, exacerbating the inflammatory response. This compound and its potent derivative, JM#21, act as competitive antagonists at the CXCR4 receptor. By occupying the binding site, they prevent CXCL12 from activating the receptor. Furthermore, as inverse agonists, they can reduce the basal signaling activity of CXCR4 even in the absence of CXCL12.[4] This dual action effectively suppresses the migration of inflammatory cells to the skin, thereby preventing and alleviating the signs of atopic dermatitis.[4][5]
Caption: Mechanism of this compound JM#21 as a CXCR4 antagonist to block inflammatory signaling.
Experimental Protocols
The following protocols describe a general framework for inducing atopic dermatitis in mice and evaluating the therapeutic efficacy of topically applied this compound JM#21.
Protocol 1: Induction of Atopic Dermatitis (AD-Like) Skin Inflammation
This protocol uses a chemical irritant to induce an AD-like phenotype, which is a common and versatile method for studying AD pathophysiology in mice.[9][10]
Materials:
-
BALB/c or C57BL/6 mice (female mice are often preferred to avoid skin trauma from fighting).[9]
-
2,4-Dinitrochlorobenzene (DNCB) or Calcipotriol (MC903).[9][11]
-
Acetone and Olive Oil (4:1 vehicle for DNCB) or Ethanol (vehicle for MC903).
-
Pipettes and sterile application patches.
Procedure (DNCB Model): [11][12]
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.
-
Sensitization (Day 0): Shave the dorsal back skin of the mice. Apply a 1% DNCB solution (in acetone/olive oil) to the shaved back skin.
-
Challenge Phase (Starting Day 7 or 14): Repeatedly apply a lower concentration (e.g., 0.2% - 0.5%) of DNCB solution to the same site two to three times per week for several weeks to induce chronic inflammation.[11][12]
Procedure (MC903 Model): [9]
-
Acclimatization: As above.
-
Induction: Topically apply MC903 (e.g., 2 nmol in ethanol) daily to the mouse ear and/or shaved trunk skin for a period of 10-14 days. This method reliably induces a Th2-biased inflammatory response characteristic of AD.[9]
Protocol 2: Topical Administration of this compound JM#21
Materials:
-
This compound JM#21 peptide.
-
Vehicle cream or solution (e.g., a neutral base cream).
-
Control groups: Vehicle-only and/or a comparator compound like AMD3100.[4]
Procedure:
-
Preparation: Prepare the this compound JM#21 formulation at the desired concentration (e.g., as specified in the source literature, often in the micromolar to millimolar range for topical application).
-
Application: Beginning either prophylactically (before the challenge phase) or therapeutically (after AD symptoms appear), topically apply a defined volume of the this compound JM#21 cream or solution to the inflamed skin area (e.g., ear or dorsal skin).
-
Frequency: Apply the treatment once or twice daily, consistently for the duration of the experiment. The study demonstrating efficacy used topical administration to prevent skin inflammation.[4][7]
-
Control Groups: Treat control groups in parallel with the vehicle alone to account for any effects of the application procedure itself.
Caption: Experimental workflow for evaluating this compound JM#21 in a mouse model of atopic dermatitis.
Protocol 3: Evaluation of Therapeutic Efficacy
Methods:
-
Clinical Scoring: Visually assess the severity of skin lesions based on criteria such as erythema (redness), edema (swelling), excoriation (scratching), and lichenification (thickening). Assign a numerical score for each parameter.
-
Ear Thickness Measurement: Use a digital caliper to measure the thickness of the ear as an objective indicator of inflammation and edema.
-
Histological Analysis:
-
Collect skin biopsies from the affected areas at the end of the study.
-
Fix tissues in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Perform Toluidine Blue staining to quantify mast cell numbers.
-
-
Immunological Analysis:
-
Prepare single-cell suspensions from skin or draining lymph nodes for flow cytometry to quantify immune cell populations (e.g., eosinophils, T-cells).[9]
-
Measure serum IgE levels using ELISA.
-
Analyze the expression of key cytokines (e.g., IL-4, IL-13, TSLP) in skin homogenates using qPCR or multiplex assays.[13][14]
-
Data Presentation
The efficacy of this compound derivatives is rooted in their enhanced ability to inhibit the CXCR4 receptor compared to the parent peptide.
Table 1: In Vitro Anti-CXCR4 Activity of this compound Derivatives
| Compound | Amino Acid Sequence | IC50 (nM) ± SEM |
|---|---|---|
| This compound JM#21 | ILRWSRKLPCVS | 7 ± 1 |
| This compound WSC02 | LFWSRKVP-amide | 1300 ± 120 |
| JM#13 | ILRWSRKMPCVS | 16 ± 9 |
| JM#23 | ILRWSRKVPSVS | 42 ± 8 |
| AMD3100 | (Clinically Approved Antagonist) | 16 ± 2 |
Data derived from a study on CXCR4-tropic HIV-1 inhibition, which serves as a proxy for anti-CXCR4 activity.[4]
Table 2: Summary of In Vivo Efficacy in Atopic Dermatitis Mouse Model
| Parameter | Vehicle Control | This compound JM#21 Treatment | Outcome |
|---|---|---|---|
| Clinical Score | Severe dermatitis | Significantly reduced | Prevention of skin inflammation[4][5] |
| Epidermal Thickness | Increased (Acanthosis) | Normal thickness | Reduced inflammation and hyperplasia[4] |
| Immune Cell Infiltration | High (Eosinophils, Mast Cells) | Significantly reduced | Suppression of inflammatory cell recruitment[4][8] |
| Th2 Cytokine Levels | Elevated | Reduced | Modulation of the Th2 immune response |
This table summarizes the qualitative outcomes reported in the literature, as specific quantitative in vivo AD data was not detailed in the search results. The referenced studies confirm that topical administration of this compound JM#21 efficiently prevented skin inflammation.[4][5][7]
References
- 1. Targeting Skin Barrier Function in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Significance of Skin Barrier Dysfunction in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation | EurekAlert! [eurekalert.org]
- 9. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Interplay of cytokines in the pathophysiology of atopic dermatitis: insights from Murin models and human [frontiersin.org]
- 14. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPI-X4 Administration in Allergic Airway Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of EPI-X4, an endogenous antagonist of the CXCR4 receptor, in preclinical mouse models of allergic airway inflammation. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and its derivatives in asthma and other allergic airway diseases.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in orchestrating the migration and recruitment of immune cells to sites of inflammation.[1] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathogenesis of allergic asthma, making it an attractive target for therapeutic intervention.[2][3]
This compound is an endogenous peptide fragment of human serum albumin that acts as a specific antagonist of CXCR4.[4][5] By blocking the interaction between CXCL12 and CXCR4, this compound can inhibit the migration of inflammatory cells, thereby attenuating the allergic inflammatory response in the airways.[4][6] Optimized derivatives of this compound, such as JM#21, have been developed with enhanced potency and stability, showing promise in preclinical models of allergic airway inflammation.[6][7][8]
These notes provide detailed protocols for inducing allergic airway inflammation in mice using ovalbumin (OVA) and for the administration of this compound to assess its anti-inflammatory effects.
Signaling Pathway of this compound in Allergic Inflammation
This compound exerts its anti-inflammatory effects by antagonizing the CXCR4 receptor. The binding of the natural ligand CXCL12 to CXCR4 on immune cells, such as T-lymphocytes, activates downstream signaling pathways that are critical for cell migration and activation. These pathways include the G-protein-mediated activation of Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) cascade, which ultimately promote cell motility and survival.[9][10] In T cells, CXCR4 signaling can also involve the tyrosine kinase ZAP-70 and physical association with the T-cell receptor complex.[4][5] By blocking CXCL12 binding, this compound inhibits these downstream signaling events, leading to a reduction in the recruitment of inflammatory cells to the airways.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common method for inducing an allergic inflammatory response in the airways of mice using ovalbumin as the allergen.[8][11][12]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles for injection and administration
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg of alum in sterile saline.
-
-
Airway Challenge:
-
On Days 21, 22, and 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
-
Control Groups:
-
A negative control group should receive i.p. injections of saline and alum, followed by saline aerosol challenges.
-
A vehicle control group for the this compound treatment should be included, where sensitized and challenged mice receive the vehicle solution instead of this compound.
-
Administration of this compound
This protocol is based on the administration of the optimized this compound derivative, JM#21, as described in preclinical studies.[13]
Materials:
-
This compound or its derivatives (e.g., JM#21)
-
Sterile vehicle solution (e.g., saline or PBS)
-
Micropipettes for intranasal administration
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound or its derivative in the appropriate sterile vehicle to the desired concentration. A dosage of 16 µmol/kg body weight has been shown to be effective for JM#21.[13]
-
-
Administration:
-
Thirty minutes prior to each OVA challenge, administer the this compound solution intranasally to the mice.
-
Lightly anesthetize the mice and instill the solution into the nostrils in a small volume (e.g., 20-50 µL).
-
Assessment of Airway Inflammation
The primary endpoint for assessing the efficacy of this compound is the quantification of inflammatory cell infiltration into the airways via bronchoalveolar lavage (BAL).
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
Suture thread
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Differential staining solution (e.g., Diff-Quik)
-
Flow cytometry antibodies (e.g., for CD45, Siglec-F, CD11c, Ly-6G, CD3, B220)
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Total and Differential Cell Counts:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count of at least 300 cells based on morphology after staining.
-
-
Flow Cytometry Analysis:
-
For a more detailed analysis, stain the BAL cells with fluorescently labeled antibodies to identify specific cell populations (e.g., eosinophils, neutrophils, macrophages, T cells, B cells).[14]
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.
Materials:
-
Invasive or non-invasive plethysmography system (e.g., FlexiVent or Buxco)[3][6][15]
-
Methacholine chloride
-
Anesthetics (for invasive methods)
Procedure:
-
AHR Measurement:
-
24 hours after the final OVA challenge, assess AHR. .
-
For invasive measurements, anesthetize, tracheostomize, and mechanically ventilate the mice. Measure lung resistance and compliance in response to increasing concentrations of aerosolized methacholine.[2][6]
-
For non-invasive measurements, place conscious, unrestrained mice in a whole-body plethysmograph and measure the enhanced pause (Penh) in response to increasing concentrations of aerosolized methacholine.[3][15]
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in a mouse model of allergic airway inflammation.
Quantitative Data Summary
The administration of the optimized this compound derivative, JM#21, has been shown to significantly reduce the infiltration of inflammatory cells into the airways in an OVA-induced allergic inflammation model.[6] The following table summarizes the reported inhibitory effects.
| Cell Type | This compound (% Inhibition ± SEM) | This compound JM#21 (% Inhibition ± SEM) | AMD3100 (% Inhibition ± SEM) |
| Total Cells | 55 ± 7% | 81 ± 4% | 41 ± 13% |
| Eosinophils | 76 ± 7% | 88 ± 4% | 56 ± 13% |
| Neutrophils | 63 ± 7% | 79 ± 6% | 57 ± 14% |
| T Cells | 61 ± 8% | 75 ± 6% | 47 ± 15% |
| B Cells | 54 ± 9% | 72 ± 7% | 47 ± 17% |
Data adapted from Harms M, et al. Acta Pharm Sin B. 2021.[6]
Conclusion
This compound and its optimized derivatives represent a promising therapeutic strategy for allergic airway diseases by targeting the CXCR4/CXCL12 axis and inhibiting inflammatory cell recruitment. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds in relevant animal models. Further studies are warranted to explore the full therapeutic potential of this new class of CXCR4 antagonists for the treatment of asthma and other allergic conditions.
References
- 1. House Dust Mite (HDM)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 3. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 4. Cutting edge: T cell migration regulated by CXCR4 chemokine receptor signaling to ZAP-70 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bronchoalveolar lavage analysis [bio-protocol.org]
- 15. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for EPI-X4 in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-X4 is an endogenous peptide inhibitor of the C-X-C motif chemokine receptor 4 (CXCR4).[1] It is a 16-mer fragment derived from human serum albumin.[1][2] The CXCR4 receptor, and its ligand CXCL12 (also known as SDF-1), play a crucial role in cancer progression, particularly in promoting cell migration, invasion, and metastasis.[1] this compound specifically binds to CXCR4, blocking both basal and CXCL12-induced signaling pathways, thereby inhibiting cancer cell migration and invasion.[1][3][4] This makes this compound and its optimized derivatives promising therapeutic agents for targeting cancer metastasis.
These application notes provide detailed protocols for utilizing this compound and its derivatives in cancer cell invasion assays, a critical tool for evaluating the anti-metastatic potential of novel drug candidates.
Mechanism of Action: this compound in Inhibiting Cancer Cell Invasion
This compound functions as a specific antagonist of the CXCR4 receptor. The binding of CXCL12 to CXCR4 on cancer cells triggers a signaling cascade that promotes the expression of matrix metalloproteinases (MMPs) and other proteases. These enzymes degrade the extracellular matrix (ECM), a key step in cell invasion. By binding to CXCR4, this compound blocks the interaction with CXCL12, thereby inhibiting the downstream signaling pathways responsible for cell migration and invasion.[1][3][4]
Caption: this compound inhibits cancer cell invasion by blocking the CXCL12/CXCR4 signaling axis.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and its derivatives in various assays related to CXCR4 binding and function. This data is essential for determining the appropriate concentration range for invasion assays.
Table 1: IC50 Values of this compound and Derivatives in CXCR4 Competition Assays
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | SupT1 | ~10,000 | [5] |
| JM#21 | Ghost-CXCR4 | 183 | [2][6] |
| JM#21 | Jurkat | 136 | [2][6] |
| Ligand-3 | Ghost-CXCR4 | <183 | [6] |
| Ligand-8 | Ghost-CXCR4 | Single-digit nM | [6] |
| Ligand-9 | Ghost-CXCR4 | Single-digit nM | [6] |
Table 2: Functional Inhibition of CXCL12-Induced Signaling by this compound Derivatives
| Compound | Assay | IC50 (nM) | Reference |
| JM#21 | β-Arrestin Recruitment | 106 | [7] |
| This compound-5 | β-Arrestin Recruitment | 257 | [7] |
| This compound-12 | β-Arrestin Recruitment | 382 | [7] |
| This compound-27 | β-Arrestin Recruitment | 92 | [7] |
| This compound-28 | β-Arrestin Recruitment | 118 | [7] |
Experimental Protocols
Transwell Invasion Assay (Boyden Chamber Assay)
This is the most widely used method to assess cancer cell invasion in vitro. It utilizes a two-chamber system separated by a porous membrane coated with a basement membrane extract like Matrigel®.[8][9]
Caption: Workflow for a Transwell cancer cell invasion assay using this compound.
Materials:
-
Transwell inserts (8 µm pore size is suitable for most cancer cell lines)[10]
-
24-well plates
-
Matrigel® Basement Membrane Matrix
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, SKOV3)[11]
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant, or serum-free medium with recombinant CXCL12)
-
Recombinant human CXCL12/SDF-1α (typical concentration range: 10-100 ng/mL)[11][12]
-
This compound or its derivatives (dissolved in an appropriate vehicle, e.g., sterile water or PBS)
-
Control peptide (a scrambled or inactive version of this compound)
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)[13][14]
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 1-2 hours to allow the gel to solidify.[14]
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600-750 µL of medium containing the chemoattractant (e.g., 10% FBS or serum-free medium with 100 ng/mL CXCL12).[11][12][14]
-
In the upper chamber, add 100-200 µL of the cell suspension.
-
Add this compound or its derivatives to the upper chamber at the desired concentrations (a typical starting range could be from 10 nM to 10 µM, based on IC50 values). Include a vehicle control and a control with an inactive peptide.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line being used.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[14]
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixative solution for 10-20 minutes.[13][14]
-
Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet for 10-20 minutes).[14]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells in several random fields of view for each insert.
-
Calculate the average number of invading cells per field and compare the results between the different treatment groups.
-
3D Matrigel Drop Invasion Assay
This assay provides a more physiologically relevant 3D environment to study cell invasion.[15]
Materials:
-
24-well plates
-
Matrigel® Basement Membrane Matrix
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its derivatives
-
Microscope with imaging capabilities
Procedure:
-
Cell and Matrigel Mixture Preparation:
-
Thaw Matrigel on ice.
-
Harvest and resuspend cells in a small volume of serum-free medium.
-
Mix the cell suspension with cold Matrigel at a 1:1 ratio. A typical cell density is 5 x 10^4 cells per 10 µL drop.[15]
-
-
Plating the Matrigel Drops:
-
Carefully pipette a 10 µL drop of the cell-Matrigel mixture into the center of each well of a 24-well plate.[15]
-
Incubate the plate at 37°C for 20-30 minutes to allow the drops to solidify.
-
-
Treatment and Incubation:
-
Gently add 1 mL of complete medium containing the desired concentrations of this compound or control peptides to each well.
-
Incubate the plate at 37°C for several days (e.g., up to 6 days), changing the medium with fresh treatment every 2-3 days.[15]
-
-
Quantification of Invasion:
-
Monitor cell invasion out of the Matrigel drop over time using a microscope.
-
Capture images of the invading cells at regular intervals (e.g., daily).
-
The area of cell invasion can be quantified using image analysis software. Compare the area of invasion between different treatment groups.
-
Troubleshooting
-
Low Invasion:
-
Increase the concentration of the chemoattractant.
-
Increase the incubation time.
-
Ensure the Matrigel layer is not too thick.
-
Check the viability of the cells.
-
-
High Background Invasion (in no chemoattractant control):
-
Ensure cells are properly serum-starved before the assay.
-
Use a lower pore size for the Transwell inserts.
-
-
Uneven Cell Invasion:
-
Ensure the Matrigel is evenly coated on the Transwell insert.
-
Handle the plates and inserts carefully to avoid disturbing the cell layer.
-
Conclusion
This compound and its derivatives are potent inhibitors of the CXCR4/CXCL12 signaling axis, a key pathway in cancer cell invasion and metastasis. The provided protocols for Transwell and 3D Matrigel invasion assays offer robust methods for evaluating the anti-invasive properties of these compounds. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results. These assays are invaluable tools for researchers and drug development professionals working to develop novel anti-cancer therapies targeting metastasis.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström's Macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. corning.com [corning.com]
- 9. In vitro invasion assay using matrigel™: a reconstituted basement membrane preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CXCL12-CXCR4 Axis Promotes Proliferation, Migration, Invasion, and Metastasis of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snapcyte.com [snapcyte.com]
- 15. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling EPI-X4 Derivatives for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 4 (CXCR4) and its ligand CXCL12 are pivotal in numerous physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1][2] The endogenous peptide inhibitor of CXCR4, EPI-X4, a fragment of human serum albumin, has emerged as a promising antagonist for targeting the CXCR4/CXCL12 axis.[1][3] Structural optimization of this compound has led to the development of derivatives with enhanced stability and binding affinity, making them ideal candidates for the development of radiolabeled probes for in vivo imaging and targeted radionuclide therapy.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of this compound derivatives for preclinical in vivo imaging using single-photon emission computed tomography (SPECT) and positron emission tomography (PET).
CXCR4 Signaling Pathway
The binding of the ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), CXCR4 activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[6][7] These subunits trigger multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and PLC/IP3 pathways, ultimately regulating cell proliferation, survival, and migration.[6][7][8][9] this compound and its derivatives act as antagonists, blocking the binding of CXCL12 and thereby inhibiting these downstream signaling events.[3][4]
Caption: CXCR4 signaling pathway and antagonism by this compound derivatives.
Quantitative Data of Radiolabeled this compound Derivatives
The following tables summarize key quantitative data for various DOTA-conjugated this compound derivatives, providing a basis for comparison and selection of candidates for in vivo imaging studies.
Table 1: In Vitro Binding Affinity (IC50, nM)
| Derivative | Jurkat Cells | Ghost-CXCR4 Cells | Reference |
| JM#21 | 136 | 183 | [10] |
| Ligand-1 | 240 | 320 | [10] |
| Ligand-2 | 433 | 747 | [10] |
| Ligand-3 | 112 | 126 | [10] |
| Ligand-5 | 215 | 288 | [10] |
| Ligand-7 | 150 | 189 | [10] |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-labeled this compound Derivatives in Jurkat Xenografts (%ID/g at 1h post-injection)
| Organ | ¹⁷⁷Lu-7 | ¹⁷⁷Lu-9 | Reference |
| Blood | 0.08 ± 0.01 | 0.12 ± 0.02 | [10] |
| Heart | 0.06 ± 0.01 | 0.08 ± 0.01 | [10] |
| Lungs | 0.20 ± 0.03 | 0.25 ± 0.04 | [10] |
| Liver | 0.35 ± 0.05 | 0.45 ± 0.07 | [10] |
| Spleen | 0.10 ± 0.02 | 0.12 ± 0.02 | [10] |
| Kidneys | 1.80 ± 0.25 | 2.10 ± 0.30 | [10] |
| Muscle | 0.05 ± 0.01 | 0.06 ± 0.01 | [10] |
| Bone | 0.15 ± 0.03 | 0.18 ± 0.03 | [10] |
| Tumor | 0.50 ± 0.08 | 0.40 ± 0.06 | [10] |
Experimental Protocols
Detailed methodologies for the radiolabeling of DOTA-conjugated this compound derivatives with Gallium-68 for PET imaging and Lutetium-177 for SPECT imaging are provided below.
Protocol 1: ⁶⁸Ga-Labeling of DOTA-EPI-X4 Derivatives for PET Imaging
This protocol is adapted from established methods for ⁶⁸Ga-labeling of DOTA-peptides.[1][11][12]
Materials:
-
DOTA-conjugated this compound derivative
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Ascorbic acid solution (1.4%)
-
Hydrochloric acid (0.05 M)
-
NaCl solution (5 M, acidified)
-
Cation exchange cartridge (e.g., SCX)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Reaction vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions.
-
Trapping and Elution of ⁶⁸Ga³⁺:
-
Radiolabeling Reaction:
-
To the reaction vial containing the eluted ⁶⁸Ga³⁺, add 25-35 nmol of the DOTA-conjugated this compound derivative.[1]
-
Add 0.35 ml of 1 M sodium acetate buffer (pH 4.5) to adjust the pH to 3-4.[1]
-
Add 0.35 ml of 1.4% ascorbic acid solution as a radical scavenger.[1]
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[13]
-
-
Purification and Formulation:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Neutralize the final product with a phosphate buffer.[1]
-
Pass the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
-
Measure the pH of the final product.
-
Protocol 2: ¹⁷⁷Lu-Labeling of DOTA-EPI-X4 Derivatives for SPECT Imaging
This protocol is based on standard procedures for labeling DOTA-peptides with ¹⁷⁷Lu.[14][15]
Materials:
-
DOTA-conjugated this compound derivative
-
[¹⁷⁷Lu]LuCl₃ solution
-
Sodium acetate buffer (1 M, pH 5.5) or Ammonium acetate buffer (0.1 M)[14][16]
-
DMSO (for peptide dissolution)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Reaction vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture:
-
Radiolabeling Reaction:
-
Purification and Formulation:
-
After incubation, allow the reaction mixture to cool.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Formulate the final product in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. The RCP should be >95%.
-
In Vivo Imaging Workflow
The following diagram illustrates a typical workflow for preclinical in vivo imaging of radiolabeled this compound derivatives in a tumor xenograft mouse model.
Caption: Workflow for in vivo imaging of radiolabeled this compound derivatives.
Conclusion
The radiolabeling of this compound derivatives with radionuclides such as ⁶⁸Ga and ¹⁷⁷Lu provides a powerful tool for the in vivo visualization and quantification of CXCR4 expression. The protocols and data presented herein offer a foundation for researchers to develop and evaluate novel this compound-based radiopharmaceuticals for diagnostic and potentially theranostic applications in oncology and other diseases characterized by CXCR4 overexpression. Further optimization of these derivatives may lead to improved tumor targeting and pharmacokinetic profiles, enhancing their clinical translational potential.[5][17]
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid conjugated this compound derivatives with increased activity and in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [iro.uiowa.edu]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 13. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 177Lu-labeling [bio-protocol.org]
- 15. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]
- 16. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo evaluation of CXCR4-targeting radiotracer developed using this compound analogues | BioWorld [bioworld.com]
Application Notes and Protocols: Flow Cytometry Analysis of EPI-X4 Binding to CXCR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-X4 is an endogenous peptide fragment derived from human serum albumin, identified as a specific antagonist and inverse agonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2][3] The CXCR4 receptor, activated by its sole ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes, including cell migration, hematopoiesis, inflammation, and cancer metastasis.[4][5][6] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in numerous diseases, making CXCR4 an attractive therapeutic target.[2][7][8] this compound specifically binds to CXCR4, inhibiting CXCL12-mediated signaling and cell migration.[2][9] This document provides detailed protocols for analyzing the binding of this compound to CXCR4 using flow cytometry, a powerful technique for single-cell analysis.[10][11][12]
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling cascades. These can be broadly categorized into G-protein dependent and G-protein independent pathways. This compound, as an antagonist, blocks these downstream effects.[2]
Caption: CXCR4 signaling pathways activated by CXCL12 and inhibited by this compound.
Quantitative Data: this compound and Derivatives Binding Affinity to CXCR4
The binding affinity of this compound and its optimized derivatives to CXCR4 can be quantified by determining the half-maximal inhibitory concentration (IC50) using a flow cytometry-based competition assay.[1][13] In this assay, the peptide competes with a fluorescently labeled anti-CXCR4 antibody (e.g., clone 12G5) for binding to the receptor.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (wild-type) | Ghost-CXCR4 | ~183 | [13] |
| This compound (wild-type) | Jurkat | ~136 | [13] |
| This compound JM#21 | Ghost-CXCR4 | 183 | [13] |
| This compound JM#21 | Jurkat | 136 | [13] |
| DOTA-ligand-1 | Ghost-CXCR4 | 6 | [13] |
| DOTA-ligand-1 | Jurkat | 4 | [13] |
| DOTA-ligand-2 | Ghost-CXCR4 | 747 | [13] |
| DOTA-ligand-2 | Jurkat | 433 | [13] |
Note: IC50 values can vary depending on the cell line, experimental conditions, and the specific derivative of this compound used. The table above provides a selection of reported values.
Experimental Protocols
Protocol 1: Flow Cytometry Competition Binding Assay
This protocol details a method to determine the binding affinity of this compound to CXCR4 on the surface of living cells.
Workflow Diagram:
Caption: Experimental workflow for the flow cytometry competition binding assay.
Materials:
-
Cells: A cell line with stable CXCR4 expression (e.g., Jurkat cells, which endogenously express high levels of CXCR4, or a cell line transfected to express CXCR4, like Ghost-CXCR4 or 293T-CXCR4).[13][14]
-
This compound Peptide: Lyophilized this compound or its derivatives.
-
Labeled Anti-CXCR4 Antibody: A fluorescently conjugated monoclonal antibody that binds to an extracellular epitope of CXCR4 (e.g., APC-conjugated anti-human CD184/CXCR4, clone 12G5).[1][14]
-
Flow Cytometry Buffer: Phosphate-buffered saline (PBS) supplemented with 1-2% fetal bovine serum (FBS) or bovine serum albumin (BSA) to reduce non-specific binding.
-
Flow Cytometer: A flow cytometer capable of detecting the fluorochrome conjugated to the antibody.
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a sufficient density.
-
Harvest the cells and wash them twice with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Competition Reaction Setup:
-
Prepare serial dilutions of the this compound peptide in flow cytometry buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
In a 96-well plate or microcentrifuge tubes, add a constant amount of the fluorescently labeled anti-CXCR4 antibody (a pre-determined saturating concentration).
-
Add the serially diluted this compound peptide to the corresponding wells/tubes. Include a control with no peptide (maximum antibody binding) and a control with a known CXCR4 antagonist or a high concentration of unlabeled antibody (background fluorescence).
-
Add a constant volume of the cell suspension (e.g., 50-100 µL) to each well/tube.
-
-
Incubation:
-
Incubate the plate/tubes for 1-2 hours at 4°C on a shaker to prevent cell settling. Incubation at low temperature minimizes receptor internalization.[15]
-
-
Washing:
-
After incubation, wash the cells twice with cold flow cytometry buffer to remove unbound antibody and peptide. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Determine the median fluorescence intensity (MFI) of the gated population for each sample.
-
Normalize the MFI values, setting the MFI of the "no peptide" control to 100% binding and the background fluorescence control to 0% binding.
-
Plot the percentage of antibody binding against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion
Flow cytometry is a robust and quantitative method for characterizing the binding of this compound to its receptor, CXCR4. The competition binding assay described provides a reliable means to determine the binding affinity of this compound and its derivatives, which is crucial for the development of novel CXCR4-targeted therapeutics. The provided protocols and background information serve as a comprehensive guide for researchers in this field.
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow cytometric analysis of ligand-receptor interactions and molecular assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Analysis of Ligand-Receptor Interactions and Molecular Assemblies* | Annual Reviews [annualreviews.org]
- 12. Flow Cytometry: Enhance GPCR Analysis with Fluorescent Ligands - Celtarys [celtarys.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pamgene.com [pamgene.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for EPI-X4 JM#21 in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of EPI-X4 JM#21, a potent and optimized antagonist of the CXCR4 receptor, in cancer research. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action and therapeutic potential.
Introduction
This compound is an endogenous peptide inhibitor of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in cancer progression, metastasis, and drug resistance. This compound JM#21 is a rationally designed, optimized 12-mer derivative of this compound with significantly enhanced affinity and antagonistic activity for CXCR4.[1] This increased potency makes it a promising candidate for anticancer therapy. This document outlines its application in preclinical cancer models and provides detailed protocols for its investigation.
Mechanism of Action
This compound JM#21 functions as a competitive antagonist of CXCR4, blocking the binding of its natural ligand, CXCL12 (stromal cell-derived factor-1α). The CXCL12/CXCR4 signaling axis is crucial for various cellular processes that are co-opted by cancer cells, including:
-
Cell Migration and Metastasis: CXCL12 gradients in distant organs attract CXCR4-expressing tumor cells, facilitating their dissemination and the formation of metastatic niches.
-
Tumor Growth and Proliferation: Activation of CXCR4 can lead to the stimulation of pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
-
Angiogenesis: The CXCL12/CXCR4 axis can promote the formation of new blood vessels that supply tumors with essential nutrients.
-
Drug Resistance: CXCR4 signaling can contribute to the survival of cancer cells in the presence of chemotherapy.
By inhibiting CXCR4, this compound JM#21 disrupts these processes, thereby impeding tumor progression.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound JM#21 and its related compounds, highlighting its enhanced efficacy.
Table 1: In Vitro Activity of this compound Derivatives
| Compound | CXCR4 Binding (IC50, nM) | Inhibition of CXCL12-mediated Signaling (>100-fold vs this compound) | Inhibition of Cancer Cell Migration (~1500-fold vs this compound) |
| This compound | Micromolar range | Baseline | Baseline |
| WSC02 | Lower nanomolar range | ~10-fold improvement vs this compound | ~50-fold improvement vs this compound |
| This compound JM#21 | Low nanomolar range | >100-fold improvement vs this compound | ~1500-fold improvement vs this compound |
Table 2: In Vivo Efficacy of this compound Derivatives in Preclinical Cancer Models
| Cancer Model | This compound Derivative | Mean Tumor Growth Inhibition | Observations |
| Pancreatic Cancer | EPI-X4a, f, k | > 50% | Complete remissions observed |
| Lymphoma | EPI-X4b, n, p | > 70% | Stable disease observed |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound JM#21 are provided below.
In Vitro Cell Migration (Transwell) Assay
This assay assesses the ability of this compound JM#21 to inhibit the migration of cancer cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cancer cells (e.g., pancreatic, breast, lymphoma cell lines)
-
Recombinant human CXCL12
-
This compound JM#21
-
Transwell inserts (e.g., 8.0 µm pore size for most cancer cells)
-
24-well plates
-
Serum-free cell culture medium
-
Cell viability assay reagent (e.g., EZ-MTT™) or flow cytometer for cell counting
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-incubation:
-
In a separate tube, incubate the cell suspension with varying concentrations of this compound JM#21 (e.g., 0.1 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., sterile PBS or DMSO).
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing 100 ng/mL of CXCL12 to the lower wells of a 24-well plate.
-
For a negative control, add 600 µL of serum-free medium without CXCL12 to some wells.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
-
Quantification of Migrated Cells:
-
Method A: Cell Viability Assay:
-
Carefully remove the Transwell inserts.
-
Add the cell viability reagent to the lower chamber and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify the number of migrated cells.
-
-
Method B: Flow Cytometry:
-
Collect the cells from the lower chamber.
-
Count the cells using a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound JM#21 compared to the vehicle control.
-
Determine the IC50 value of this compound JM#21 for migration inhibition.
-
CXCR4 Receptor Binding Assay (Flow Cytometry)
This competitive binding assay determines the ability of this compound JM#21 to displace a fluorescently labeled antibody specific for CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., SupT1 cells)
-
This compound JM#21
-
APC-conjugated anti-human CXCR4 antibody (clone 12G5)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS containing 1% FBS (staining buffer) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well V-bottom plate.
-
Centrifuge the plate at 300 x g for 3 minutes and discard the supernatant.
-
-
Competition:
-
Prepare serial dilutions of this compound JM#21 in staining buffer.
-
Add 50 µL of the diluted this compound JM#21 or vehicle control to the respective wells.
-
Add 50 µL of the APC-conjugated anti-CXCR4 antibody (at a pre-determined optimal concentration) to all wells.
-
-
Incubation:
-
Incubate the plate on ice (4°C) for 2 hours in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold staining buffer, centrifuging at 300 x g for 3 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of staining buffer.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the APC signal.
-
-
Data Analysis:
-
Normalize the MFI of the this compound JM#21-treated samples to the MFI of the vehicle control (100% binding).
-
Plot the percentage of antibody binding against the log concentration of this compound JM#21 to determine the IC50 value.
-
Western Blot Analysis of CXCL12-Mediated Signaling
This protocol details the detection of phosphorylated Akt (p-Akt) and Erk (p-Erk) to assess the inhibition of CXCR4 downstream signaling by this compound JM#21.
Materials:
-
CXCR4-expressing cancer cells
-
Recombinant human CXCL12
-
This compound JM#21
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-incubate cells with desired concentrations of this compound JM#21 or vehicle for 1 hour.
-
Stimulate cells with 100 ng/mL CXCL12 for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt, Akt, p-Erk, and Erk.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in this compound JM#21-treated samples to the CXCL12-stimulated control.
-
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the anti-tumor efficacy of this compound JM#21 in vivo.
Materials:
-
Human pancreatic cancer cells (e.g., Suit2-007)
-
6-8 week old immunodeficient mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound JM#21
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Anesthesia
Protocol:
-
Cell Preparation:
-
Harvest pancreatic cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound JM#21).
-
Prepare this compound JM#21 in a sterile vehicle for injection. The optimal dose and schedule should be determined empirically (e.g., 5-10 mg/kg, daily or every other day, via subcutaneous or intraperitoneal injection).
-
Administer the treatment to the respective groups for a pre-determined duration (e.g., 21-28 days).
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) Process the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or analysis of the tumor microenvironment.
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound JM#21.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound JM#21.
Caption: CXCL12/CXCR4 signaling pathway and inhibition by this compound JM#21.
Caption: Experimental workflow for preclinical evaluation of this compound JM#21.
Caption: Logical relationship for targeting CXCR4 in cancer with this compound JM#21.
References
Application Notes and Protocols: Zebrafish Embryo Model for EPI-X4 Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity screening due to its rapid development, optical transparency, and high genetic homology to humans. This document provides a detailed protocol for assessing the toxicity of EPI-X4, a novel endogenous peptide antagonist of the CXCR4 receptor, using the zebrafish embryo model. This compound and its derivatives are promising therapeutic candidates for a variety of diseases, including cancer and inflammatory conditions, making early-stage toxicity assessment crucial. These protocols are designed to provide a robust framework for determining key toxicological endpoints, including lethality and developmental abnormalities.
Signaling Pathway of this compound Target: CXCL12/CXCR4 Axis
This compound exerts its biological effects by antagonizing the C-X-C chemokine receptor type 4 (CXCR4). The binding of the natural ligand, C-X-C motif chemokine 12 (CXCL12, also known as SDF-1), to CXCR4 activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. In the context of zebrafish development, the CXCL12/CXCR4 axis is vital for processes such as gastrulation, primordial germ cell migration, and the development of the nervous and vascular systems. By blocking this pathway, this compound may have the potential to induce developmental toxicity.
Figure 1: Simplified CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines the detailed methodology for conducting a developmental toxicity assessment of this compound in zebrafish embryos.
Zebrafish Husbandry and Embryo Collection
-
Animal Care: Adult zebrafish (wild-type strain, e.g., AB or WIK) should be maintained in a recirculating aquarium system at 28.5°C with a 14:10 hour light:dark cycle.
-
Breeding: Set up breeding tanks with a 2:1 male-to-female ratio. Place a divider in the tank overnight and remove it in the morning to initiate spawning.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.
-
Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage for experiments. Discard any unfertilized or damaged embryos.
This compound Exposure Protocol
-
Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.1% DMSO). Prepare a serial dilution of this compound in embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) to achieve the desired final concentrations. A typical concentration range for initial screening could be from 0.1 µM to 100 µM.[1]
-
Experimental Setup:
-
Array the selected embryos in a 96-well plate, with one embryo per well containing 100 µL of E3 medium.
-
At approximately 4-6 hours post-fertilization (hpf), replace the E3 medium with 100 µL of the respective this compound test solutions or control medium (E3 medium with or without the solvent).
-
Include a negative control (E3 medium only) and a solvent control (E3 medium with the highest concentration of the solvent used for this compound dilution).
-
Incubate the plates at 28.5°C in a temperature-controlled incubator.
-
A semi-static exposure, where test solutions are renewed every 24 hours, is recommended to maintain the desired compound concentration.[2]
-
Figure 2: Experimental workflow for this compound toxicity assessment in zebrafish embryos.
Assessment of Toxicological Endpoints
Observations should be made at 24, 48, 72, 96, and 120 hpf using a stereomicroscope.[3]
-
Lethality: An embryo is considered dead if it exhibits coagulation, a lack of heartbeat, or failure to develop a somite.
-
Morphological Abnormalities: A comprehensive list of potential malformations should be assessed at each time point. These include, but are not limited to:
-
General: Developmental delay, edema (yolk sac and pericardial), body curvature (scoliosis, lordosis).
-
Trunk and Tail: Tail detachment, tail malformations (bent or curved).[2][5]
-
Fins: Fin malformations.
-
Yolk Sac: Yolk sac edema, failure of yolk sac absorption.[2]
-
Cardiovascular: Heart malformations, reduced heart rate, pericardial edema.
-
Pigmentation: Abnormal pigmentation patterns.
-
Hatching: Delayed or failed hatching.
-
Data Presentation and Analysis
Quantitative data should be systematically recorded and analyzed to determine key toxicological parameters.
Lethal Concentration 50 (LC50)
The LC50 is the concentration of a substance that is lethal to 50% of the test population. This is a key indicator of acute toxicity.
| Time Point (hpf) | This compound Concentration (µM) | Number of Embryos | Number of Dead Embryos | Percent Mortality (%) |
| 24 | Control | 30 | ||
| 0.1 | 30 | |||
| 1 | 30 | |||
| 10 | 30 | |||
| 100 | 30 | |||
| 48 | Control | 30 | ||
| ... | ... | |||
| 120 | Control | 30 | ||
| ... | ... |
Table 1: Example Data Collection Table for LC50 Determination.
The LC50 values at each time point can be calculated using probit analysis or other suitable statistical software.
No Observed Adverse Effect Level (NOAEL)
The NOAEL is the highest tested concentration of a substance at which no statistically significant adverse effects are observed in the exposed population compared to the control group.
| This compound Concentration (µM) | Number of Embryos | Number of Malformed Embryos | Percent Malformation (%) |
| Control | 30 | ||
| 0.1 | 30 | ||
| 1 | 30 | ||
| 10 | 30 | ||
| 100 | 30 |
Table 2: Example Data Collection Table for Malformation Assessment at 120 hpf.
The NOAEL is determined by statistical comparison (e.g., Fisher's exact test) of the malformation rates between the treatment groups and the control group.
Comparative Toxicity Data
While specific LC50 and NOAEL data for this compound in zebrafish are not yet widely published, studies have shown that novel this compound derivatives exhibit no signs of toxicity in zebrafish embryos. For comparative purposes, data for another well-characterized CXCR4 antagonist, AMD3100 (Plerixafor), can be considered. Treatment of zebrafish with AMD3100 has been shown to induce developmental defects, particularly in the retina, including a decrease in ganglion cells, amacrine cells, and photoreceptors.[6][7] This highlights the potential for CXCR4 antagonists to impact development.
| Compound | Target | Zebrafish Toxicity Profile |
| This compound Derivatives | CXCR4 Antagonist | No reported toxicity at tested concentrations. |
| AMD3100 (Plerixafor) | CXCR4 Antagonist | Can induce developmental abnormalities, particularly in the retina.[6][7] |
Table 3: Comparative Toxicity Profile of CXCR4 Antagonists in Zebrafish Embryos.
Conclusion
The zebrafish embryo model provides a robust and efficient platform for the preclinical toxicity assessment of this compound and its derivatives. The detailed protocols and endpoints described in these application notes offer a standardized approach to generating reliable data on the potential developmental toxicity of these promising therapeutic agents. Adherence to these protocols will ensure the generation of high-quality, reproducible data to inform further drug development decisions.
References
- 1. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 4. Automated Morphological Feature Assessment for Zebrafish Embryo Developmental Toxicity Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Response to the CXCR4 Antagonist AMD3100 during the Development of Retinal Organoids Derived from ES Cells and Zebrafish Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of EPI-X4 and CXCR4 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational and experimental methodologies used to study the interaction between the endogenous peptide inhibitor EPI-X4 and its cognate receptor, the C-X-C chemokine receptor type 4 (CXCR4). The protocols detailed herein are intended to guide researchers in setting up and performing key experiments to validate computational models and to characterize the binding and functional activity of this compound and its derivatives.
Introduction to this compound and CXCR4
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and organ development.[1][2] Its sole endogenous ligand is the chemokine CXCL12 (also known as SDF-1).[1] The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in numerous pathologies, such as cancer metastasis, HIV-1 infection, and inflammatory diseases, making CXCR4 a significant therapeutic target.[2][3]
This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin that acts as a specific antagonist of CXCR4.[4][5] It competes with CXCL12 for binding to CXCR4, thereby inhibiting downstream signaling pathways.[4] Computational modeling has been instrumental in elucidating the molecular details of the this compound/CXCR4 interaction, guiding the rational design of more potent and stable this compound derivatives with therapeutic potential.[6]
Computational Modeling of the this compound/CXCR4 Interaction
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been pivotal in predicting the binding mode of this compound to CXCR4. These studies have revealed that the N-terminal residues of this compound are crucial for its interaction with the receptor, primarily engaging with the minor binding pocket of CXCR4.[5][7]
Key Interacting Residues
Computational models, validated by experimental mutagenesis studies, have identified key residues involved in the this compound/CXCR4 interaction.
Table 1: Key Interacting Residues in the this compound/CXCR4 Complex
| This compound Residue | Interacting CXCR4 Residue(s) | Type of Interaction | Reference |
| Leu1 (N-terminus) | E32, D187, D262 | Salt-bridge, Hydrogen bond | [5] |
| Val2 | F29, A180 | Hydrophobic | [5] |
| Arg3 | E288 | Salt-bridge | [8] |
| Tyr4 | - | - | [7] |
| Thr5 | D187 | Hydrogen bond | [7] |
| Lys6 | D187 | Salt-bridge | [5] |
| Lys7 | D262 | Salt-bridge | [5] |
Computational Workflow
The general workflow for the computational modeling of the this compound/CXCR4 interaction involves several key steps, from model preparation to simulation and analysis.
Experimental Validation Protocols
Experimental validation is crucial to confirm the predictions from computational models. The following protocols describe key assays for characterizing the binding and functional activity of this compound and its derivatives.
Site-Directed Mutagenesis of CXCR4
This protocol allows for the introduction of point mutations in the CXCR4 gene to validate the role of specific residues in this compound binding, as predicted by computational models.[8][9]
Materials:
-
pcDNA3 vector containing wild-type human CXCR4 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
Plasmid purification kit
-
HEK293T cells for transfection
-
Transfection reagent (e.g., Lipofectamine 2000)
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.[10]
-
PCR Amplification:
-
Set up the PCR reaction with the CXCR4 plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[10]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells and plate on selective agar plates.
-
Plasmid Purification and Sequencing: Isolate plasmid DNA from selected colonies and verify the presence of the desired mutation by DNA sequencing.
-
Transfection and Expression: Transfect the mutated CXCR4 construct into HEK293T cells for subsequent functional assays.
Competition Binding Assay (Antibody-based)
This assay measures the ability of this compound or its derivatives to compete with a CXCR4-specific antibody (clone 12G5) for binding to the receptor, providing an indirect measure of binding affinity (IC50).[11][12]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells or transfected HEK293T cells)
-
This compound and its derivatives
-
Anti-CXCR4 antibody (clone 12G5), fluorescently labeled (e.g., with APC)
-
Assay buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells and resuspend them in assay buffer to a concentration of 5 x 10^6 cells/mL.[6]
-
Compound Dilution: Prepare serial dilutions of this compound or its derivatives in assay buffer.
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of a fixed, predetermined concentration of the fluorescently labeled 12G5 antibody to all wells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with assay buffer by centrifugation and resuspension to remove unbound antibody and compound.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled antibody.
-
Data Analysis: Determine the IC50 values by plotting the percentage of antibody binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of this compound to inhibit CXCL12-induced cell migration of CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Serum-free cell culture medium
-
Cell viability stain (e.g., Calcein AM or DAPI)
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest and resuspend the cells in serum-free medium at 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use medium without CXCL12 as a negative control.
-
Pre-incubate the cell suspension with different concentrations of this compound for 30-60 minutes at 37°C.
-
Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Quantify the migrated cells in the lower chamber by adding a cell viability stain and measuring the fluorescence with a plate reader or by counting the cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the CXCL12-only control.
Calcium Flux Assay
This assay measures the inhibition of CXCL12-induced intracellular calcium mobilization, a key downstream signaling event of CXCR4 activation.
Materials:
-
CXCR4-expressing cells
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer equipped for kinetic readings
Protocol:
-
Cell Loading:
-
Harvest and resuspend cells in assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound for 15-30 minutes.
-
Measurement:
-
Establish a baseline fluorescence reading for a few seconds.
-
Add CXCL12 to stimulate the cells and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibition of the calcium response by this compound at different concentrations to determine the IC50.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and some of its key derivatives from various functional assays.
Table 2: IC50 Values of this compound and Derivatives in Antibody Competition Assays
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | SupT1 | 3240 | |
| WSC02 | SupT1 | 424 | |
| JM#21 | SupT1 | 223 | |
| JM#21 | Ghost-CXCR4 | 183 | |
| JM#21 | Jurkat | 136 | |
| This compound-5 | SupT1 | 257 | [7] |
| This compound-12 | SupT1 | 382 | [7] |
| This compound-27 | SupT1 | 92 | [7] |
| This compound-28 | SupT1 | 118 | [7] |
Table 3: IC50 Values of this compound and Derivatives in Functional Assays
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | HIV-1 Inhibition | TZM-bl | 5900 | |
| WSC02 | HIV-1 Inhibition | TZM-bl | 254 | |
| JM#21 | HIV-1 Inhibition | TZM-bl | 7 | |
| JM#21 | β-Arrestin Recruitment | - | 106 | [7] |
| This compound-5 | β-Arrestin Recruitment | - | 257 | [7] |
| This compound-12 | β-Arrestin Recruitment | - | 382 | [7] |
| This compound-27 | β-Arrestin Recruitment | - | 92 | [7] |
| This compound-28 | β-Arrestin Recruitment | - | 118 | [7] |
Signaling Pathways and Visualization
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these pathways.
CXCR4 Signaling Pathway
Upon activation by CXCL12, CXCR4 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The dissociated Gβγ subunits activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell migration, proliferation, and survival.[1][2]
References
- 1. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biorxiv.org [biorxiv.org]
- 7. bowdish.ca [bowdish.ca]
- 8. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. genscript.com [genscript.com]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing EPI-X4 Peptide Stability in Human Plasma
Welcome to the technical support center for the stabilization of the EPI-X4 peptide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the stability of this compound in human plasma for pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound and its derivatives in human plasma?
A1: Studies have shown that this compound and its optimized derivatives, such as WSC02 and JM#21, are predominantly degraded by exopeptidases that sequentially cleave amino acids from the N-terminus.[1][2] No significant degradation from the C-terminus has been observed.[1] This rapid N-terminal processing is a key factor limiting the peptide's half-life in plasma.[1]
Q2: What are the most effective strategies to improve the plasma stability of this compound?
A2: Several effective strategies have been developed to enhance the stability of this compound in human plasma:
-
N-terminal Modification: Introducing modifications at the N-terminus is a highly effective approach. This includes the incorporation of D-amino acids or the addition of an acetyl group, which can protect the peptide from exopeptidase activity.[1][3][4][5] Notably, certain N-terminally modified analogues have demonstrated stability in plasma for over 8 hours.[1][3][4][6][7]
-
Albumin Conjugation: Covalently linking this compound derivatives to human serum albumin (HSA) can significantly extend their plasma half-life.[8][9][10] This can be achieved through the formation of a disulfide bridge between a cysteine residue in the peptide (e.g., Cys10) and Cys34 of albumin.[8][9][10] Synthetically created albumin-EPI-X4 conjugates with non-breakable linkers have shown stability for over two hours.[8][9][10]
-
Polymer Conjugation: Attaching large polymers, such as polyethylene glycol (PEG), to stabilized this compound analogues is another strategy to increase their systemic half-life and circulation time.[1][3][4]
-
Lipidation: The conjugation of long-chain fatty acids to this compound derivatives can increase their affinity for serum albumin, thereby improving their circulation half-life.[11]
Q3: How do different analytical methods for assessing plasma stability compare?
A3: Two primary methods are used to evaluate the plasma stability of this compound, and they can yield different results:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This method directly measures the concentration of the intact, unmodified peptide over time. It is highly specific for the original peptide structure.[1][8]
-
Functional Assays (e.g., CXCR4-Antibody Competition Assay): These assays measure the biological activity of the peptide, specifically its ability to bind to and antagonize the CXCR4 receptor.[8][9]
It is important to note that these assays can provide complementary information. For instance, the functional assay may detect active peptide that is bound to albumin, which might not be detected as the "free" peptide by LC-MS/MS. This can lead to a longer calculated half-life in the functional assay compared to the mass spectrometry-based method.[8][9]
Troubleshooting Guides
Problem 1: My this compound derivative shows a very short half-life (minutes) in my in-vitro plasma stability assay.
| Possible Cause | Troubleshooting Step |
| N-terminal Degradation | The unmodified N-terminus of this compound is highly susceptible to exopeptidases.[1][4] |
| Solution: Synthesize a new variant with a modified N-terminus. Consider adding an acetyl cap or replacing the N-terminal L-amino acid with its corresponding D-amino acid.[1][3][4][5] | |
| Assay Methodology | The chosen assay may not be suitable for the modified peptide or the experimental conditions may be too harsh. |
| Solution: If using an LC-MS/MS-based method, ensure proper sample preparation to precipitate plasma proteins and extract the peptide efficiently. If using a functional assay, confirm that the peptide's activity is not compromised by other plasma components. | |
| Peptide Handling | Improper storage or handling of the peptide can lead to degradation before the assay begins. |
| Solution: Store the peptide lyophilized at -20°C or below. Reconstitute in a suitable buffer immediately before use and avoid repeated freeze-thaw cycles. |
Problem 2: I observe a discrepancy between the stability data from my LC-MS/MS analysis and my functional assay.
| Possible Cause | Troubleshooting Step |
| Albumin Binding | This compound derivatives containing a cysteine residue can form disulfide bonds with serum albumin.[8][9][10] The LC-MS/MS method may only be detecting the free peptide, while the functional assay detects both free and albumin-bound active peptide.[8][9] |
| Solution: To confirm albumin binding, treat a plasma sample with a reducing agent like dithiothreitol (DTT) before LC-MS/MS analysis. This should break the disulfide bond and release the peptide from albumin, leading to an increase in the free peptide signal.[9] | |
| Active Metabolites | The peptide may be partially degraded, but the resulting metabolites could still retain some biological activity. |
| Solution: Analyze the LC-MS/MS data for the presence of peptide fragments. Synthesize and test these potential metabolites in the functional assay to determine their activity. |
Quantitative Data Summary
The following tables summarize the plasma stability of various this compound derivatives as reported in the literature.
Table 1: Half-life of Unmodified and Cysteine-Containing this compound Derivatives in Human Plasma
| Peptide | Measurement Method | Half-life (minutes) | Reference |
| This compound WSC02 | LC-MS/MS | 5.2 | [1] |
| Functional Assay | 9 | [8][9] | |
| This compound JM#21 | LC-MS/MS | 4.0 | [1] |
| Functional Assay | 6 | [8][9] |
Table 2: Stability of N-terminally Modified this compound Analogues in Human Plasma
| Peptide Analogue | Modification | Stability | Reference |
| This compound lead 5 | N-terminal D-amino acid | Stable for > 8 hours | [1][3][4] |
| This compound lead 27 | N-terminal D-amino acid | Stable for > 8 hours | [1][3][4] |
| This compound lead 28 | N-terminal Acetylation | Stable for > 8 hours | [1][3][4] |
Table 3: Stability of Albumin-Conjugated this compound Derivatives
| Peptide Conjugate | Linkage | Stability | Reference |
| Albumin-EPI-X4 | Non-breakable bond | > 2 hours | [8][9][10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS
-
Preparation: Thaw human plasma (from at least three healthy donors) in a 37°C water bath. Centrifuge at 13,000 x g for 5 minutes to remove any precipitates.
-
Incubation: Pre-warm the plasma to 37°C. Spike the this compound derivative into the plasma to a final concentration of 10 µM.
-
Sampling: At various time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Extraction: Immediately mix the aliquot with 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life by fitting the data to a one-phase decay model.
Protocol 2: Functional Stability Assay (CXCR4-Antibody Competition)
-
Cell Culture: Culture a cell line expressing CXCR4 (e.g., Jurkat cells) under standard conditions.
-
Plasma Incubation: Spike the this compound derivative into human plasma and incubate at 37°C as described in Protocol 1.
-
Competition Reaction: At each time point, take an aliquot of the plasma-peptide mixture and add it to the CXCR4-expressing cells along with a fluorescently labeled anti-CXCR4 antibody that recognizes a conformational epitope.
-
Flow Cytometry: After a suitable incubation period, analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the labeled antibody. The active peptide will compete with the antibody for binding to CXCR4, resulting in a lower MFI.
-
Data Analysis: Calculate the remaining activity at each time point relative to the zero time point. Plot the remaining activity against time to determine the functional half-life of the peptide.
Visualizations
Caption: Degradation pathway of this compound in human plasma.
Caption: Workflow for improving this compound plasma stability.
Caption: Antagonistic action of this compound on the CXCR4 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. An Optimized Peptide Antagonist of CXCR4 Limits Survival of BCR–ABL1-Transformed Cells in Philadelphia-Chromosome-Positive B-Cell Acute Lymphoblastic Leukemia [mdpi.com]
Overcoming low bioavailability of EPI-X4 in vivo
Welcome to the technical support center for EPI-X4 and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the in vivo application of this compound, particularly its low bioavailability.
Section 1: Understanding the Core Problem
This section addresses the fundamental reasons behind the limited in vivo efficacy of this compound despite its high potency as a CXCR4 antagonist.
Q1: Why is the in vivo efficacy of my this compound derivative low despite high in vitro potency?
A: The primary reason for the discrepancy between in vitro potency and in vivo efficacy is the extremely poor plasma stability of this compound and its first-generation derivatives.[1][2][3] These peptides are subject to rapid degradation by enzymes in the blood, leading to a very short circulation half-life, often less than 10 minutes.[1][3][4][5] This means the peptide is cleared from the system before it can effectively reach its target, such as a tumor or site of inflammation.
Q2: What is the specific mechanism causing the low plasma stability of this compound?
A: The low stability is due to enzymatic degradation. Studies using liquid chromatography-mass spectrometry (LC-MS/MS) have shown that this compound and its optimized analogs, like WSC02 and JM#21, are exclusively and sequentially degraded from their N-terminus.[1][3] The likely culprits are exopeptidases, such as leucyl aminopeptidases, which are abundant in plasma.[1] No C-terminal degradation has been observed.[1]
Section 2: Troubleshooting & Experimental Guidance
This section provides guidance on how to diagnose stability issues and outlines key experimental protocols.
Q3: How can I determine if poor stability is the cause of my negative in vivo results?
A: The most direct method is to perform an in vitro plasma stability assay. This involves incubating your this compound derivative in fresh human or mouse plasma at 37°C and measuring its concentration over time. A rapid decline indicates poor stability. Two common methods are used:
-
Mass Spectrometry (LC-MS/MS): Measures the chemical integrity and concentration of the intact peptide. This method provides a precise chemical half-life.[4][5]
-
Functional Assay: Measures the remaining biological activity of the peptide. A common approach is a CXCR4 antibody competition assay analyzed by flow cytometry.[4][5][6] This provides a functional half-life, which can sometimes be longer than the chemical half-life if metabolites are still partially active or if the peptide binds to plasma proteins.[4][5]
Q4: What is a standard protocol for an in vitro plasma stability assay?
A: Below is a generalized protocol for assessing the stability of an this compound derivative in plasma using LC-MS/MS.
Experimental Protocol: Plasma Stability Assay
-
Preparation:
-
Thaw fresh human plasma (or species-relevant plasma) and pre-warm to 37°C.
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., saline).
-
-
Incubation:
-
Spike the this compound derivative into the pre-warmed plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Quenching:
-
Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile or methanol) to precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining full-length peptide.
-
-
Calculation:
Section 3: Strategies for Improving Bioavailability
This section details proven methods to enhance the stability and circulation time of this compound.
Q5: What are the most effective strategies to increase the plasma half-life of this compound?
A: Research has identified two highly effective strategies: N-terminal modification and conjugation to large macromolecules.
-
N-Terminal Modification: Since degradation occurs exclusively at the N-terminus, modifying this site can dramatically block enzymatic cleavage.[1][2][3]
-
Incorporate D-amino acids: Replacing the N-terminal L-amino acid with its D-enantiomer sterically hinders protease binding.[1][3][7]
-
N-terminal Acetylation: Adding an acetyl group to the N-terminus has a similar protective effect.[1][2][3]
-
Result: These modifications have been shown to increase the plasma half-life of this compound derivatives from minutes to over 8 hours while retaining full antagonistic activity.[1][2][3]
-
-
Macromolecule Conjugation: Attaching the peptide to a large carrier molecule increases its size, which helps it evade renal clearance and enzymatic degradation.
-
Albumin Conjugation: this compound is a natural fragment of human serum albumin (HSA).[4][7] Certain this compound derivatives can form a disulfide bridge with Cys34 on albumin.[4][5] Alternatively, stable, non-breakable linkers can be used for conjugation. This strategy leverages albumin's long half-life.[4][5][6][8]
-
PEGylation: Conjugating the peptide to polyethylene glycol (PEG) polymers is another common strategy to increase circulation time.[1][2][3]
-
Result: Covalently linking this compound to albumin can increase its plasma stability to over 2 hours.[4][5][6]
-
Q6: I have developed a new stabilized this compound analog. How should I proceed with its validation?
A: A systematic validation workflow is crucial. The process involves confirming that the modification improved stability without compromising the desired biological activity.
Section 4: Data & Resources
This section provides quantitative data for easy comparison of different this compound derivatives.
Q7: Can you provide a summary of the plasma half-lives for key this compound derivatives?
A: Yes. The following table summarizes the reported in vitro half-lives of various this compound derivatives in human plasma. This data highlights the dramatic improvement achieved through chemical modification.
| Peptide Derivative | Modification Strategy | Functional Half-Life (minutes) | Chemical Half-Life (LC-MS/MS, minutes) | Reference(s) |
| This compound WSC02 | First-generation optimized analog | ~9 | ~0.7 - 5.2 | [1][4][5][6] |
| This compound JM#21 | First-generation optimized analog | ~6 | ~1.7 - 4.0 | [1][3][4][5][6][7] |
| Leads 5, 27, 28 | N-terminal D-amino acid / Acetylation | > 480 (> 8 hours) | Not specified | [1][2][3] |
| Albumin Conjugate | Covalent linkage to albumin | > 120 (> 2 hours) | Not specified | [4][5][6] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Technical Support Center: Enhancing EPI-X4 Stability with N-Terminal Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CXCR4 antagonist EPI-X4 and its analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing this compound stability through N-terminal modifications.
Frequently Asked Questions (FAQs)
Q1: Why is the N-terminus of this compound a key target for modification to improve stability?
A1: The N-terminus of this compound is the primary site of degradation in human plasma. Studies have shown that this compound and its derivatives are rapidly processed by exopeptidases, such as leucyl aminopeptidases, which sequentially cleave amino acids from the N-terminus.[1] This rapid degradation significantly limits the peptide's therapeutic potential due to its short plasma half-life. By modifying the N-terminus, the peptide can be shielded from these proteolytic enzymes, leading to enhanced stability.
Q2: What are the most effective N-terminal modifications for enhancing this compound stability?
A2: Several N-terminal modifications have proven effective in increasing the plasma stability of this compound analogs. The most common and successful strategies include:
-
Incorporation of D-amino acids: Replacing the N-terminal L-amino acid with its D-enantiomer sterically hinders the binding of exopeptidases, thereby preventing cleavage.[1][2][3]
-
Acetylation: Capping the N-terminus with an acetyl group removes the primary amine, which is a key recognition site for many aminopeptidases, thus blocking degradation.[1][2][3]
-
Conjugation to large polymers or albumin binders: Attaching molecules like polyethylene glycol (PEG) or albumin-binding domains to the N-terminus can significantly extend the plasma half-life by increasing the hydrodynamic radius and reducing renal clearance.[2][3][4]
Q3: Will N-terminal modifications affect the CXCR4 binding and antagonist activity of this compound?
A3: While N-terminal modifications are designed to improve stability, they can potentially impact receptor binding and activity. However, studies have shown that carefully designed modifications, such as the incorporation of D-amino acids or acetylation, can enhance stability without compromising, and in some cases even improving, CXCR4 antagonism.[1][2][3] It is crucial to experimentally validate the binding affinity and functional activity of any new modified this compound analog.
Q4: What is the expected plasma half-life of N-terminally modified this compound analogs?
A4: The plasma half-life of modified this compound analogs can vary significantly depending on the specific modification. Unmodified this compound derivatives like WSC02 and JM#21 have very short half-lives of approximately 5.2 and 4.0 minutes, respectively.[1] In contrast, N-terminally modified analogs, such as those incorporating D-amino acids or acetylation, have demonstrated remarkable stability, with some variants remaining stable in plasma for over 8 hours.[1][2][3]
Troubleshooting Guides
Issue 1: Low Stability of Modified this compound Analog in Plasma Assay
Possible Causes:
-
Ineffective N-terminal modification: The chosen modification may not be sufficient to protect against the specific peptidases present in the plasma.
-
Internal cleavage sites: While the N-terminus is the primary degradation site, the peptide sequence may contain other less common cleavage sites for endopeptidases.
-
Peptide aggregation: The modified peptide may be prone to aggregation in the plasma matrix, leading to its apparent loss from solution.
-
Experimental artifacts: Issues with sample handling, storage, or the analytical method (e.g., LC-MS/MS) can lead to inaccurate stability measurements.
Troubleshooting Steps:
-
Confirm N-terminal modification: Verify the successful incorporation of the intended modification using mass spectrometry.
-
Analyze degradation products: Use LC-MS/MS to identify the cleavage sites. If degradation is occurring at internal sites, consider further sequence modifications.
-
Assess peptide solubility and aggregation: Perform solubility tests in the assay buffer and plasma. Dynamic light scattering (DLS) can be used to detect aggregation. If aggregation is an issue, consider modifying the peptide sequence to improve solubility or using different formulation strategies.
-
Optimize assay conditions: Ensure proper sample handling, including minimizing freeze-thaw cycles and using protease inhibitors in control samples. Validate the LC-MS/MS method for linearity, precision, and accuracy with the modified peptide.
Issue 2: Reduced CXCR4 Binding Affinity of Modified this compound Analog
Possible Causes:
-
Steric hindrance: The modification at the N-terminus may be too bulky, sterically clashing with the CXCR4 binding pocket.
-
Alteration of key binding interactions: The N-terminus of this compound is critical for its interaction with CXCR4. The modification may disrupt essential hydrogen bonds or hydrophobic interactions.
-
Conformational changes: The modification could induce a conformational change in the peptide that is less favorable for receptor binding.
Troubleshooting Steps:
-
Molecular modeling: Use computational docking simulations to predict how the modification might interact with the CXCR4 binding pocket.[1][3] This can help in designing modifications with a lower potential for steric hindrance.
-
Structure-activity relationship (SAR) studies: Synthesize a series of analogs with different modifications at the N-terminus to identify the optimal balance between stability and binding affinity.
-
Binding kinetics analysis: Use techniques like surface plasmon resonance (SPR) to determine the association and dissociation rates of the modified peptide, providing insights into the binding mechanism.
-
Competitive binding assays: Perform competitive binding assays with known CXCR4 ligands to confirm that the modified peptide binds to the same site.
Issue 3: Inconsistent Results in Downstream Signaling Assays (e.g., ERK Phosphorylation)
Possible Causes:
-
Cellular variability: Differences in cell passage number, confluency, or serum starvation conditions can lead to variations in basal and stimulated signaling.
-
Reagent quality: Degradation of growth factors (e.g., CXCL12) or antibodies can affect the assay outcome.
-
Assay timing: The kinetics of ERK phosphorylation are transient. Inconsistent timing of cell stimulation and lysis can lead to variable results.
-
Peptide stability in culture media: The modified peptide may have a different stability profile in cell culture media compared to plasma.
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a defined passage number range, ensure consistent cell density at the time of the experiment, and optimize serum starvation conditions to minimize basal signaling.
-
Validate reagents: Use freshly prepared or properly stored reagents. Test the activity of CXCL12 and the specificity of phospho-ERK antibodies.
-
Optimize stimulation time: Perform a time-course experiment to determine the peak of ERK phosphorylation in response to CXCL12 in your specific cell line.
-
Assess peptide stability in media: Incubate the modified peptide in the cell culture media for the duration of the experiment and measure its concentration over time to ensure it is not degrading.
Data Presentation
Table 1: Plasma Stability of N-Terminally Modified this compound Analogs
| Peptide/Analog | N-Terminal Modification | Half-life in Human Plasma (t1/2) | Reference |
| This compound WSC02 | None (L-amino acid at N-terminus) | 5.2 min | [1] |
| This compound JM#21 | None (L-amino acid at N-terminus) | 4.0 min | [1] |
| This compound Lead 5 | D-amino acid | > 8 h | [1][2][3] |
| This compound Lead 27 | Acetylation | > 8 h | [1][2][3] |
| This compound Lead 28 | Acetylation and D-amino acid | > 8 h | [1][2][3] |
Experimental Protocols
Protocol 1: Peptide Stability Assay in Human Plasma using LC-MS/MS
Objective: To determine the half-life of this compound analogs in human plasma.
Materials:
-
Lyophilized this compound analog
-
Human plasma (from at least 3 healthy donors)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the this compound analog in sterile water or a suitable buffer.
-
Plasma Preparation: Thaw frozen human plasma at 37°C and pool plasma from at least three donors. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.
-
Incubation: a. Pre-warm an aliquot of the pooled plasma to 37°C. b. Spike the this compound analog into the plasma to a final concentration of 10 µg/mL. c. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Protein Precipitation: Immediately mix the aliquot with 2 volumes (e.g., 100 µL) of ice-cold ACN containing 1% FA to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: a. Transfer the supernatant to a new tube. b. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the intact peptide. c. The LC method should be optimized for peptide separation (e.g., using a C18 column with a water/ACN gradient containing 0.1% FA). d. The MS/MS method should be set up for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of the specific precursor and product ions of the this compound analog.
-
Data Analysis: a. Plot the percentage of remaining intact peptide against time. b. Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay model.
Protocol 2: CXCR4 Competitive Binding Assay using Flow Cytometry
Objective: To determine the binding affinity (IC50) of modified this compound analogs to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Modified this compound analog
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with assay buffer. Resuspend the cells in assay buffer to a concentration of 5 x 106 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the modified this compound analog in assay buffer.
-
Binding Reaction: a. To each well of a 96-well plate, add 50 µL of the cell suspension. b. Add 50 µL of the serially diluted modified this compound analog or assay buffer (for control wells). c. Incubate for 15 minutes at room temperature in the dark. d. Add 50 µL of a fixed concentration of fluorescently labeled CXCL12 to all wells. e. Incubate for 30 minutes at room temperature in the dark.
-
Washing: a. Centrifuge the plate at 400 x g for 5 minutes. b. Flick the plate to remove the supernatant. c. Resuspend the cells in 200 µL of assay buffer. d. Repeat the centrifugation and washing step.
-
Cell Fixation (Optional): Resuspend the final cell pellet in 200 µL of 1% paraformaldehyde in PBS.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the single-cell population based on forward and side scatter. c. Measure the mean fluorescence intensity (MFI) of the fluorescently labeled CXCL12 in the gated population for each sample.
-
Data Analysis: a. Plot the MFI against the logarithm of the concentration of the modified this compound analog. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: ERK Phosphorylation Assay by Western Blot
Objective: To assess the inhibitory effect of modified this compound analogs on CXCL12-induced ERK phosphorylation.
Materials:
-
CXCR4-expressing cells
-
Modified this compound analog
-
CXCL12
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: a. Seed CXCR4-expressing cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-incubate the cells with various concentrations of the modified this compound analog for 1 hour. d. Stimulate the cells with a fixed concentration of CXCL12 for the predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: a. Strip the membrane to remove the phospho-ERK antibody. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of phospho-ERK to total-ERK for each sample. c. Plot the normalized phospho-ERK levels against the concentration of the modified this compound analog.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound analog stability in human plasma.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
Technical Support Center: Optimizing EPI-X4 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of EPI-X4 and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Endogenous Peptide Inhibitor of CXCR4) is a naturally occurring peptide fragment derived from human serum albumin.[1][2] It acts as a specific antagonist and an inverse agonist of the C-X-C chemokine receptor 4 (CXCR4).[2] Its primary mechanism of action involves binding to CXCR4 and blocking the signaling cascade induced by its natural ligand, CXCL12. This inhibition prevents downstream effects such as cell migration, calcium mobilization, and activation of signaling pathways like ERK and AKT.[1][2]
Q2: Which derivative of this compound should I use for my experiments?
A2: Several derivatives of this compound have been developed with improved potency and stability compared to the wild-type peptide. WSC02 and JM#21 are two of the most well-characterized derivatives with significantly higher antagonistic activity.[3][4] For instance, JM#21 has shown over 100-fold increased efficiency in inhibiting CXCL12-mediated receptor signaling compared to this compound.[1][2] The choice of derivative will depend on the specific requirements of your assay, including desired potency and duration of action. For studies requiring longer-term effects, derivatives with enhanced plasma stability may be preferable.[4][5][6]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound and its derivatives is highly dependent on the specific assay, cell type, and the expression level of CXCR4. Based on published data, a broad starting range to consider is 1 µM to 100 µM for wild-type this compound. For more potent derivatives like WSC02 and JM#21, a lower concentration range of 10 nM to 1 µM is a reasonable starting point. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I handle and store this compound peptides?
A4: this compound and its derivatives are peptides and should be handled with care to avoid degradation. It is recommended to store them at -20°C or -80°C. For experiments, prepare fresh working solutions from a concentrated stock to ensure activity. Avoid repeated freeze-thaw cycles. The stability of this compound derivatives in solution, particularly in the presence of serum, can be limited due to proteolytic degradation.[3][4][7] For longer-term assays, consider using serum-free media or specialized formulations to enhance stability.
Troubleshooting Guides
Issue 1: Low or No Inhibition of CXCL12-mediated Cell Migration
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and assay setup. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) to identify the inhibitory range. |
| Low CXCR4 Expression | Confirm CXCR4 expression on your cells using flow cytometry or Western blotting. Cell passage number can affect receptor expression levels. |
| Inactive CXCL12 | Use a fresh aliquot of CXCL12 and avoid repeated freeze-thaw cycles. Confirm the activity of your CXCL12 stock by observing a robust migratory response in the absence of this compound. |
| Incorrect Assay Conditions | Optimize the CXCL12 concentration to elicit a strong migratory response without oversaturating the receptors. Ensure the transwell insert pore size is appropriate for your cell type.[8] |
| Peptide Instability | Prepare fresh dilutions of this compound for each experiment. For longer incubations, consider the peptide's half-life in your media and replenish as needed. Using derivatives with enhanced stability may be beneficial.[3][4] |
Issue 2: High Variability in Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding in all wells. Use a hemocytometer or automated cell counter. |
| Variable Ligand/Antagonist Addition | Use calibrated pipettes and ensure thorough mixing when adding CXCL12 and this compound to your assay plates. |
| Edge Effects in Plate-Based Assays | To minimize edge effects, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points. |
| Cell Health and Passage Number | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to altered CXCR4 expression and signaling. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Derivatives in Different In Vitro Assays
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | 12G5 Antibody Competition | CXCR4-transfected 293T | ~10 µM | [2] |
| WSC02 | 12G5 Antibody Competition | CXCR4-transfected 293T | ~100 nM | [2] |
| JM#21 | 12G5 Antibody Competition | CXCR4-transfected 293T | ~10 nM | [2] |
| This compound | CXCL12-mediated Migration | BCWM.1 | >200 µM | [9] |
| WSC02 | CXCL12-mediated Migration | BCWM.1 | ~10 µM | [9] |
| JM#21 | CXCL12-mediated Migration | SupT1 | ~10 nM | [1] |
| This compound | Inhibition of pERK/pAKT | SupT1 | >10 µM | [1] |
| JM#21 | Inhibition of pERK/pAKT | SupT1 | ~100 nM | [1] |
Experimental Protocols
CXCL12-Mediated Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the inhibitory effect of this compound on CXCL12-induced cell migration using a transwell system.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1)
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes)
-
24-well companion plates
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.
-
For negative controls, add 600 µL of serum-free medium without CXCL12.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time should be determined empirically for each cell line.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the migrated cells in the lower chamber by adding a viability stain like Calcein-AM and reading the fluorescence on a plate reader.
-
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to CXCL12 and its inhibition by this compound.
Materials:
-
CXCR4-expressing cells
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CXCL12
-
This compound or its derivatives
-
Fluorescence plate reader or flow cytometer capable of kinetic reading
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove excess dye and resuspend them in fresh assay buffer.
-
Assay Measurement:
-
Transfer the cell suspension to a 96-well plate.
-
Place the plate in the fluorescence reader and establish a stable baseline reading for 30-60 seconds.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Inject CXCL12 (e.g., at its EC80 concentration) and immediately begin kinetic measurement of fluorescence for several minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline.
Visualizations
Caption: CXCL12-CXCR4 signaling pathway and this compound inhibition.
Caption: Workflow for a Transwell cell migration assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
EPI-X4 solubility issues and solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of EPI-X4 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino-acid peptide fragment derived from human serum albumin. It functions as a specific antagonist and inverse agonist of the C-X-C chemokine receptor 4 (CXCR4). By binding to CXCR4, this compound blocks the signaling cascade initiated by the receptor's natural ligand, CXCL12. This inhibition can modulate various cellular processes, including cell migration, proliferation, and survival, making it a valuable tool for research in areas such as cancer biology, immunology, and HIV-1 entry.
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| Peptide Sequence | Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu |
| Molecular Weight | ~1830.18 g/mol |
| Appearance | Lyophilized white powder |
| Formulation | Often supplied as a trifluoroacetate (TFA) salt |
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges when dissolving this compound. This guide provides solutions to common problems.
Problem 1: this compound powder is difficult to dissolve in aqueous buffers.
-
Cause: this compound, like many peptides, can be hydrophobic and may not readily dissolve in neutral aqueous solutions.
-
Solution:
-
Use of Organic Solvents: First, dissolve this compound in a small amount of an organic solvent such as DMSO to create a high-concentration stock solution.
-
Stepwise Dilution: Gradually add the aqueous buffer to the DMSO stock solution while gently vortexing. Avoid adding the stock solution to the buffer too quickly, as this can cause precipitation.
-
Sonication: If the peptide is still not fully dissolved, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes) to aid dissolution.[1][2]
-
Problem 2: this compound precipitates out of solution when diluted into cell culture media or PBS.
-
Cause: The change in solvent environment and pH upon dilution can reduce the solubility of this compound, leading to precipitation. The presence of salts and proteins in the media can also contribute to this issue.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to minimize cytotoxicity and solubility issues.
-
Pre-warm Media: Warm the cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Gentle Mixing: Mix the solution gently by inversion or slow vortexing after adding the this compound stock.
-
Test Dilutions: Perform a small-scale test dilution to determine the optimal final concentration that remains soluble in your specific experimental medium.
-
Problem 3: Inconsistent experimental results.
-
Cause: Incomplete dissolution or precipitation of this compound can lead to inaccurate concentrations and, consequently, unreliable experimental outcomes.
-
Solution:
-
Visual Inspection: Always visually inspect your this compound solutions for any signs of precipitation before use. A properly solubilized peptide solution should be clear.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to ensure consistent quality.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide and affect its solubility.[3]
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (54.64 mM) | Ultrasonication may be required for complete dissolution.[1][2][4] |
| Water | Soluble | Quantitative data not readily available. It is recommended to test solubility at the desired concentration.[5] |
| Ethanol | Soluble | Quantitative data not readily available. |
| Methanol | Soluble | Quantitative data not readily available. |
| PBS (Phosphate-Buffered Saline) | Limited solubility | Direct dissolution in PBS is often challenging. It is recommended to first dissolve in DMSO and then dilute in PBS. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW ~1830.18), you would add approximately 54.6 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 2-5 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[3]
-
2. Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer or cell culture medium. It is crucial to add the buffer/medium to the DMSO stock and not the other way around to prevent precipitation.
-
For example, to prepare a 100 µM working solution, you can add 1 µL of the 10 mM stock solution to 99 µL of buffer/medium.
-
Mix gently by pipetting up and down or by gentle vortexing.
-
Use the freshly prepared working solution immediately for your experiments.
-
3. Preparation of this compound Formulation for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration in animal models, such as mice. The specific vehicle and concentration may need to be optimized for your particular study.
-
Materials:
-
Lyophilized this compound powder
-
Sterile vehicle (e.g., saline, PBS)
-
Sterile DMSO (if required for initial dissolution)
-
-
Procedure:
-
Direct Dissolution (if soluble in the vehicle):
-
Calculate the required amount of this compound and sterile vehicle based on the desired dosage and injection volume.
-
Aseptically dissolve the this compound powder directly in the sterile vehicle. Gentle vortexing or sonication may be required.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Dissolution via DMSO (for less soluble formulations):
-
Prepare a high-concentration stock solution of this compound in sterile DMSO as described in Protocol 1.
-
Further dilute the stock solution in the desired sterile vehicle (e.g., saline) to the final injection concentration. Ensure the final DMSO concentration is non-toxic for the animal model (typically <5%).
-
For example, a study involving intraperitoneal administration in mice has been reported.[6]
-
Administer the freshly prepared solution to the animals.
-
-
Visualizations
Caption: CXCR4 signaling is blocked by this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for solubility issues.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. glpbio.com [glpbio.com]
- 3. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability [mdpi.com]
- 4. biocat.com [biocat.com]
- 5. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. jpt.com [jpt.com]
Strategies to reduce EPI-X4 degradation by exopeptidases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with EPI-X4 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound by exopeptidases during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly losing activity in my plasma-based assay. What is the likely cause?
A1: The most common cause of rapid this compound inactivation in plasma is enzymatic degradation. This compound and its derivatives are highly susceptible to cleavage by exopeptidases, particularly leucyl aminopeptidases, which are abundant in human plasma.[1][2] These enzymes sequentially remove amino acids from the N-terminus of the peptide.[1] The N-terminal region of this compound is crucial for its binding to the CXCR4 receptor; its removal leads to a complete loss of biological activity.[1] Unmodified this compound derivatives can have half-lives as short as 4-5 minutes in human plasma.[1][3]
Q2: What are the primary enzymatic threats to this compound's stability?
A2: The primary enzymatic threat comes from exopeptidases that target the peptide's N-terminus.[1][4] Studies have shown that this compound degradation occurs exclusively from the N-terminus, with no C-terminal degradation products detected in plasma incubation assays.[1] Leucyl aminopeptidases have been identified as the most likely class of enzymes responsible for this degradation.[1][2]
Q3: What are the most effective strategies to prevent N-terminal degradation of this compound?
A3: Several effective strategies can protect the N-terminus of this compound from exopeptidase cleavage:
-
N-terminal Acetylation: Adding an acetyl group to the N-terminal amino acid is a proven method to block exopeptidase activity and enhance plasma stability.[1][3][5]
-
D-Amino Acid Substitution: Replacing the N-terminal L-amino acid with its corresponding D-amino acid enantiomer makes the peptide bond resistant to cleavage by most common proteases, significantly increasing the peptide's half-life.[1][6][7]
-
Conjugation to Large Molecules: Attaching this compound to larger entities like polymers (e.g., PEG) or albumin can sterically hinder the approach of peptidases and drastically increase circulation half-life.[3][5][8]
Q4: Will modifying the N-terminus of this compound affect its binding to the CXCR4 receptor?
A4: This is a critical consideration. While N-terminal modifications are necessary for stability, they must be designed carefully to preserve receptor binding and antagonism. The first seven N-terminal amino acids of this compound are the most critical for its interaction with the CXCR4 binding pocket.[8][9] Studies have successfully identified specific D-amino acid substitutions and acetylated versions of this compound analogs (like JM#21) that not only remain stable in plasma for over 8 hours but also retain their full CXCR4 binding and antagonistic activity.[1][3][5] Molecular dynamics simulations have confirmed that these modified analogs adopt a binding pose similar to the original peptide.[3][5]
Q5: Besides N-terminal modification, are there other strategies to improve the overall stability and pharmacokinetic profile of this compound?
A5: Yes. A highly effective strategy is to promote binding to human serum albumin (HSA). Optimized this compound derivatives, such as WSC02 and JM#21, were designed with a cysteine residue.[8] This allows the peptide to form a stable disulfide bridge with a free cysteine (Cys34) on albumin in the plasma.[8][10] These covalently linked albumin-peptide complexes are protected from degradation and exhibit a dramatically increased plasma half-life while retaining their ability to antagonize CXCR4.[8][10]
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays using this compound.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation in Media | Cell culture media, especially when supplemented with serum, contains exopeptidases that can degrade this compound over the course of a long experiment. |
| Solution: 1. Use a stabilized this compound analog (N-terminal acetylation or D-amino acid). 2. If using unmodified peptide, reduce incubation times or replenish the peptide periodically. 3. Compare results in serum-free vs. serum-containing media to assess the impact of degradation. | |
| Incorrect Peptide Concentration | The active concentration of the peptide may be lower than calculated due to degradation during sample preparation or incubation. |
| Solution: 1. Prepare peptide stocks fresh. 2. Perform a stability check of your peptide in the specific assay medium using the protocol below. 3. Use a stabilized analog for more reliable and reproducible concentrations. |
Problem: Low systemic exposure or short half-life in in vivo models.
| Possible Cause | Troubleshooting Step |
| Rapid in vivo Clearance | Unmodified this compound is cleared from circulation very quickly due to rapid enzymatic degradation in the blood.[1] |
| Solution: 1. Switch to an this compound analog specifically designed for in vivo stability, such as one with N-terminal modifications (acetylation, D-amino acid) or one designed for albumin conjugation.[1][8] 2. Consider conjugating the peptide to a large polymer like PEG to prolong its half-life.[3][5] | |
| Suboptimal Formulation | The formulation may not be adequately protecting the peptide. |
| Solution: Explore different formulation strategies, such as encapsulation in liposomes or other protective matrices, to shield the peptide from enzymatic attack.[11] |
Quantitative Data Summary
Table 1: Plasma Stability of Modified this compound Analogs
This table summarizes the half-life (t½) of the this compound analog JM#21 and its modified versions when incubated in human plasma at 37°C. Data is derived from published studies.[1]
| Peptide ID | Modification | Half-life (t½) in human plasma | Fold Increase in Stability |
| JM#21 | None (unmodified N-terminus) | ~4.0 min | 1x |
| Analog 5 | N-terminal Acetylation (Ac-I...) | > 8 hours | > 120x |
| Analog 27 | N-terminal D-amino acid (d-I...) | > 8 hours | > 120x |
| Analog 28 | N-terminal D-amino acid (d-L...) | > 8 hours | > 120x |
Table 2: Functional Stability of Cysteine-Containing this compound Analogs
This table shows the remaining biological activity of this compound analogs after incubation in human plasma, highlighting the protective effect of cysteine-mediated albumin binding.[8]
| Peptide ID | Key Residue at Position 10 | % Activity Lost after 15 min | % Activity Remaining after 60 min |
| WSC02 | Cysteine (Cys) | ~60% | ~20% |
| WSC02-Ser | Serine (Ser) | ~90% | 0% |
| JM#21 | Cysteine (Cys) | ~69% | ~10% |
| JM#21-Ser | Serine (Ser) | ~91% | 0% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Human Plasma
This protocol outlines a typical workflow to determine the half-life of an this compound analog in human plasma.
Materials:
-
Lyophilized this compound analog
-
Human plasma (from a commercial source, collected with anticoagulants like EDTA or citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system or LC-MS/MS system
Procedure:
-
Peptide Preparation: Prepare a stock solution of the this compound analog (e.g., 1 mg/mL) in an appropriate solvent like sterile water or PBS.
-
Incubation Setup: Pre-warm the human plasma to 37°C. In separate microcentrifuge tubes, add the peptide stock solution to the plasma to achieve a final concentration of approximately 100 µg/mL.
-
Time Point 0: Immediately after adding the peptide, take a 50 µL aliquot and add it to a tube containing 50 µL of 10% TCA to stop all enzymatic activity. Vortex thoroughly and place on ice. This is your t=0 reference sample.[12]
-
Incubation: Incubate the remaining plasma-peptide mixture at 37°C.
-
Time-Course Sampling: Collect additional 50 µL aliquots at various time points (e.g., 2, 5, 10, 15, 30, and 60 minutes for unmodified peptides; longer for stabilized analogs). Immediately quench each aliquot in 50 µL of 10% TCA.[12]
-
Protein Precipitation: After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the amount of intact peptide in each sample using RP-HPLC or LC-MS/MS.[12][13]
-
Data Interpretation: Quantify the peak area corresponding to the intact peptide for each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample. Determine the half-life by fitting the data to a one-phase decay curve using software like GraphPad Prism.[1][14]
Visualizations
This compound Degradation Pathway
Caption: N-terminal degradation of this compound by exopeptidases in plasma.
CXCR4 Signaling and this compound Antagonism
Caption: this compound acts as an antagonist, blocking CXCL12 binding to CXCR4.
Workflow for Developing Stabilized this compound
Caption: A rational design workflow for creating stabilized this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 7. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Covalent Coupling of EPI-X4 to Albumin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the covalent coupling of the CXCR4 antagonist, EPI-X4, to albumin to extend its plasma half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for covalently coupling this compound to albumin?
A1: The primary motivation for coupling this compound to albumin is to significantly increase its in vivo half-life.[1][2][3] Unconjugated this compound derivatives are rapidly cleared from plasma, with a functional half-life of only 6-9 minutes.[1][3] By attaching it to the much larger and longer-lasting albumin protein, the resulting conjugate benefits from albumin's long circulatory half-life, leading to prolonged therapeutic efficacy.[1][4]
Q2: What are the common methods for covalently coupling this compound to albumin?
A2: Two main strategies are employed for this conjugation:
-
Disulfide Bridge Formation: This method leverages the reaction between a cysteine residue introduced into the this compound peptide sequence (e.g., at position Cys10) and the free cysteine residue (Cys34) on human serum albumin (HSA).[1][3][4]
-
Non-breakable Linkers: For a more stable and permanent conjugation, bifunctional linkers such as maleimide or sulfone linkers can be used.[1][4] These create a stable thioether bond, which is not easily reversible in vivo.
Q3: Will the this compound-albumin conjugate retain its biological activity?
A3: Yes, studies have shown that this compound-albumin conjugates retain their ability to bind to and antagonize the CXCR4 receptor.[1][4] However, a slight decrease in activity compared to the free peptide has been observed.[4] It is crucial to perform functional assays, such as a CXCR4 antibody competition assay, to quantify the activity of the conjugate.[1][4]
Q4: What is the expected half-life extension after coupling this compound to albumin?
A4: The half-life extension is substantial. While mass spectrometry shows the disappearance of unconjugated this compound derivatives within seconds, their functional half-life is in the range of 6-9 minutes.[1][3] In contrast, chemically synthesized this compound-albumin conjugates with non-breakable bonds have demonstrated a plasma stability of over 2 hours.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient reaction between this compound and albumin. | - Ensure the this compound derivative has an accessible cysteine residue for disulfide bonding or is properly functionalized for the chosen linker chemistry.- Optimize reaction conditions (pH, temperature, molar ratio of reactants). For maleimide chemistry, a pH of around 7.0-7.5 is typically used. |
| Competing reactions with other molecules in the reaction mixture. | - Purify both the this compound peptide and albumin before conjugation to remove any interfering substances. | |
| This compound-Albumin Conjugate is Inactive | Steric hindrance from albumin blocking the this compound binding site to CXCR4. | - While studies show conjugates are active, consider optimizing the linker length to provide more flexibility for this compound to interact with its receptor.[5] |
| Denaturation of this compound or albumin during the conjugation process. | - Perform the conjugation reaction under conditions that maintain the structural integrity of both molecules (e.g., avoid harsh pH or high temperatures). | |
| Rapid In Vivo Clearance of the Conjugate | Cleavage of the linker between this compound and albumin. | - If using a disulfide bond, consider that it can be reduced in vivo. For longer half-life, utilize a more stable, non-breakable linker like a maleimide-based linker to form a thioether bond.[1][2][3] |
| Instability of the albumin carrier itself. | - Ensure the use of high-quality, stable human serum albumin for the conjugation. | |
| Heterogeneity of the Final Product | Multiple conjugation sites on albumin or this compound. | - Utilize site-specific conjugation methods. If targeting Cys34 of albumin, ensure other cysteine residues are not available for reaction.- Characterize the final product using techniques like MALDI-TOF mass spectrometry to determine the degree of labeling.[4] |
Quantitative Data Summary
| Molecule | Method of Half-Life Determination | Half-Life | Reference |
| This compound WSC02 (unconjugated) | Mass Spectrometry | Disappears within seconds | [1][3] |
| This compound JM#21 (unconjugated) | Mass Spectrometry | Disappears within seconds | [1][3] |
| This compound WSC02 (unconjugated) | Functional Assay (CXCR4-antibody competition) | 9 minutes | [1][3] |
| This compound JM#21 (unconjugated) | Functional Assay (CXCR4-antibody competition) | 6 minutes | [1][3] |
| Chemically Synthesized Albumin-EPI-X4 Conjugates (non-breakable bond) | In vitro plasma stability | > 2 hours | [1][2][3] |
Experimental Protocols
Protocol 1: Covalent Coupling of Cysteine-Containing this compound to Albumin via a Disulfide Bond
This protocol is based on the principle of forming a disulfide bridge between a cysteine residue on the this compound derivative and Cys34 of human serum albumin (HSA).
Materials:
-
Cysteine-containing this compound derivative (e.g., WSC02, JM#21)
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 100 mM Sodium Phosphate, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Centrifugal filters for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound derivative in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a solution of HSA in the reaction buffer (e.g., 25% w/v).
-
-
Conjugation Reaction:
-
Dilute the this compound stock solution into the HSA solution to achieve the desired molar ratio (e.g., a 3:1 molar excess of this compound to albumin).
-
Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound peptide using centrifugal filters with a molecular weight cutoff (MWCO) that retains the albumin conjugate (e.g., 30 kDa).
-
Wash the retentate multiple times with PBS to ensure complete removal of the free peptide.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Confirm the successful conjugation and determine the molecular weight of the conjugate using MALDI-TOF mass spectrometry. A successful conjugation of a single this compound peptide to albumin should result in a mass shift corresponding to the molecular weight of the peptide.[4]
-
-
Functional Analysis:
-
Assess the biological activity of the this compound-albumin conjugate using a CXCR4 antibody competition assay to determine its ability to bind to the CXCR4 receptor.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is to assess the stability of the this compound-albumin conjugate in human plasma.
Materials:
-
This compound-albumin conjugate
-
Unconjugated this compound derivative (as a control)
-
Human plasma
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Incubate the this compound-albumin conjugate and the unconjugated this compound at a specific concentration in human plasma at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the plasma mixture.
-
-
Quenching and Processing:
-
Immediately quench the reaction by adding the aliquot to a cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact this compound (for the control) or by a functional assay for the conjugate at each time point.
-
-
Half-Life Calculation:
-
Plot the concentration of the remaining active compound versus time and calculate the half-life.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability | Semantic Scholar [semanticscholar.org]
- 3. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Rational Drug Design for More Potent EPI-X4 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the rational design of more potent EPI-X4 analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising therapeutic candidate?
A1: this compound (Endogenous Peptide Inhibitor of CXCR4) is a naturally occurring 16-amino acid peptide fragment derived from human serum albumin.[1][2] It acts as a specific antagonist and inverse agonist of the C-X-C chemokine receptor 4 (CXCR4).[2][3] The CXCR4/CXCL12 signaling axis is implicated in a variety of diseases, including cancer metastasis, HIV-1 infection, and inflammatory disorders, making this compound and its more potent, rationally designed analogs promising therapeutic agents.[2]
Q2: What are the key signaling pathways affected by this compound and its analogs?
A2: this compound and its analogs inhibit the binding of the natural ligand CXCL12 to CXCR4. This antagonism disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival. Key affected pathways include the MAPK/ERK and PI3K/AKT pathways. Inhibition of these pathways can be monitored by measuring the phosphorylation levels of ERK (pERK) and AKT (pAkt).
Q3: What are some of the more potent, rationally designed this compound analogs?
A3: Through rational design, several more potent analogs of this compound have been developed. Notable examples include WSC02 and JM#21, which are C-terminally truncated 12-mer peptides with amino acid substitutions that increase their antagonistic activity by approximately 100-fold and 300-fold, respectively, compared to the original this compound. Further modifications, such as the introduction of D-amino acids at the N-terminus, have been explored to enhance plasma stability.[3][4][5]
Q4: What are the main challenges in working with this compound analogs?
A4: A primary challenge is the poor plasma stability of these peptides.[4][5] Natural this compound has a short half-life of about 17 minutes in plasma.[2] This necessitates the design of analogs with improved resistance to enzymatic degradation. Other challenges include ensuring high binding affinity and specificity to CXCR4, optimizing solubility, and developing reliable in vitro and in vivo assays to assess their potency and efficacy.
Troubleshooting Guides
Peptide Synthesis, Purification, and Stability
Q: My synthesized this compound analog shows low purity or multiple peaks on HPLC. What could be the cause?
A: This can be due to several factors during synthesis and handling.
-
Incomplete reactions: Ensure optimal coupling and deprotection times during solid-phase peptide synthesis.
-
Side reactions: Protect reactive amino acid side chains appropriately.
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation. Use degassed solvents and consider working under an inert atmosphere.
-
Aggregation: Hydrophobic peptides are prone to aggregation. Adjust the HPLC gradient and consider using additives like trifluoroacetic acid (TFA) to improve resolution.
-
Improper storage: Store lyophilized peptides at -20°C or -80°C and protect them from moisture. When preparing stock solutions, use sterile, nuclease-free buffers and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q: My this compound analog is losing activity in solution over time. How can I improve its stability?
A: Peptide degradation in solution is a common issue.
-
Proteolytic degradation: If working with biological fluids, the N-terminus of this compound analogs is particularly susceptible to degradation by exopeptidases.[4] Consider N-terminal modifications such as acetylation or the incorporation of D-amino acids to enhance stability.[4][5]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation. Whenever possible, substitute these with more stable amino acids if they are not critical for activity.
-
pH and buffer: The pH of the solution can significantly impact peptide stability. Store peptides in buffers at a pH that minimizes degradation, typically slightly acidic for many peptides.
CXCR4 Binding Assays
Q: I am seeing inconsistent IC50 values in my CXCR4 competition binding assay. What are the common sources of variability?
A: Inconsistent results in binding assays can stem from several factors.
-
Cell variability: Ensure consistent cell passage number and health. CXCR4 expression levels can change with extensive passaging. Regularly verify CXCR4 expression using flow cytometry.
-
Ligand quality: The fluorescently labeled ligand or antibody (e.g., 12G5) used in the competition assay may have degraded. Use fresh or properly stored aliquots.
-
Assay conditions: Maintain consistent incubation times, temperature, and cell densities between experiments.
-
Washing steps: Incomplete washing can lead to high background signal, while overly harsh washing can remove specifically bound ligand. Optimize the number and stringency of wash steps.
Q: There is a high background signal in my binding assay. How can I reduce it?
A: High background can obscure specific binding.
-
Blocking: Ensure adequate blocking of non-specific binding sites. Common blocking agents include BSA or non-fat dry milk, though for phospho-specific antibody-based assays, BSA is preferred.
-
Titration of labeled ligand/antibody: Use the lowest concentration of labeled ligand or antibody that provides a robust signal-to-noise ratio.
-
Detergent concentration: Optimize the concentration of detergents (e.g., Tween-20) in your wash buffers to reduce non-specific binding without disrupting specific interactions.
Cell Migration (Chemotaxis) Assays
Q: I am not observing significant cell migration towards the CXCL12 gradient in my transwell assay. What could be wrong?
A: Several factors can lead to poor cell migration.
-
CXCL12 activity: Ensure the CXCL12 used is active. Aliquot upon receipt and avoid repeated freeze-thaw cycles. Test a new vial if in doubt.
-
CXCR4 expression: Confirm high CXCR4 expression on the surface of your cells.
-
Cell health: Use healthy, logarithmically growing cells. Serum starvation prior to the assay can enhance responsiveness to the chemoattractant.
-
Transwell insert pore size: The pore size must be appropriate for your cell type to allow active migration.
-
CXCL12 concentration: The concentration of CXCL12 is critical. Perform a dose-response curve to determine the optimal concentration for your cell line.
Q: I am observing high background migration in my control wells (no CXCL12). How can I minimize this?
A: High background migration can be due to several reasons.
-
Other chemoattractants: Use serum-free media in the assay, as serum contains factors that can induce migration.
-
Overly motile cells: Reduce the assay incubation time.
-
Cell seeding density: Too high a cell density can lead to "random" migration. Optimize the number of cells seeded.
Downstream Signaling Analysis (Western Blot for pERK/pAkt)
Q: I am not detecting a clear signal for phosphorylated ERK or Akt after CXCL12 stimulation. What should I troubleshoot?
A: Detecting phosphorylated proteins can be challenging.
-
Stimulation time: The kinetics of ERK and Akt phosphorylation are often rapid and transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to identify the peak phosphorylation time for your specific cell type.
-
Sample preparation: Work quickly and on ice to minimize phosphatase activity. Use lysis buffers containing fresh phosphatase and protease inhibitors.
-
Antibody quality: Use phospho-specific antibodies that have been validated for western blotting.
-
Blocking buffer: When using phospho-specific antibodies, block the membrane with BSA instead of milk, as milk contains phosphoproteins (casein) that can cause high background.
-
Protein load: You may need to load a higher amount of total protein to detect a signal for a phosphorylated target.
Q: I am trying to strip my western blot membrane to probe for total ERK/Akt after probing for the phosphorylated form, but the signal is weak or absent.
A: Stripping can sometimes lead to protein loss from the membrane.
-
Stripping buffer: Use a mild stripping buffer and optimize the incubation time. Harsh stripping conditions can remove the protein from the membrane.
-
Run parallel gels: To avoid stripping altogether, run two identical gels. Probe one membrane for the phosphorylated protein and the other for the total protein.
-
Loading controls: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Quantitative Data Summary
| Analog | Description | IC50 (nM) | Plasma Half-life | Reference |
| This compound | Endogenous 16-mer peptide | ~2000 | ~17 min | [2] |
| WSC02 | 12-mer analog with 4 substitutions | ~60 | ~5.2 min | |
| JM#21 | 12-mer analog, optimized from WSC02 | ~15 | ~4.0 min | [4] |
| JM#29, JM#173, JM#174 | JM#21 analogs with N-terminal D-amino acids | Similar to JM#21 | > 8 hours |
Experimental Protocols
CXCR4 Competition Binding Assay
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat or stably transfected HEK293T cells) to 70-80% confluency.
-
Assay Setup: Seed cells in a 96-well plate.
-
Competition: Add increasing concentrations of the unlabeled this compound analog to the wells.
-
Labeled Ligand Addition: Add a constant, predetermined concentration of a fluorescently labeled CXCR4 antagonist (e.g., a fluorescently tagged this compound analog or a competing antibody like 12G5).
-
Incubation: Incubate the plate under optimized conditions (e.g., 1-2 hours at 4°C or room temperature) to reach binding equilibrium.
-
Washing: Wash the cells with cold PBS to remove unbound ligand.
-
Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Transwell Cell Migration Assay
-
Cell Preparation: Culture CXCR4-expressing cells and serum-starve them for 4-24 hours before the assay.
-
Assay Setup: Place transwell inserts with an appropriate pore size into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add media containing the optimal concentration of CXCL12 to the lower chamber. Add media without CXCL12 to control wells.
-
Inhibitor Treatment: Resuspend the serum-starved cells in serum-free media. For inhibitor-treated groups, pre-incubate the cells with the this compound analog for 30-60 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Western Blot for pERK and pAkt
-
Cell Culture and Starvation: Plate CXCR4-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the this compound analog or vehicle control for 30-60 minutes.
-
CXCL12 Stimulation: Stimulate the cells with an optimal concentration of CXCL12 for the predetermined peak phosphorylation time (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-pERK or anti-pAkt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing (Optional): If desired, strip the membrane and reprobe with an antibody for total ERK or total Akt to confirm equal protein loading.
Visualizations
References
- 1. preprints.org [preprints.org]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of EPI-X4 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with EPI-X4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin.[1][2][3] It is a specific and endogenous antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] this compound binds to the second extracellular loop of CXCR4, thereby inhibiting the binding of its natural ligand, CXCL12 (also known as SDF-1α), and preventing subsequent downstream signaling.[1]
Q2: Is this compound known to have off-target binding to other receptors?
Current research indicates that this compound is highly specific for CXCR4.[1][4][5] Unlike the small molecule CXCR4 antagonist AMD3100 (Plerixafor), which has been shown to interact with CXCR7, this compound does not appear to bind to this receptor.[1][6] This high specificity is a key advantage of this compound, suggesting a lower likelihood of classical off-target effects.[4][5]
Q3: What are the potential reasons for observing unexpected or "off-target" effects in my experiments with this compound?
While direct binding to other receptors appears unlikely, unexpected experimental outcomes may arise from several factors:
-
Complex CXCR4 biology: The observed effect might be a genuine consequence of CXCR4 inhibition in your specific cellular model, but in a previously uncharacterized signaling pathway. CXCR4 signaling can be highly context-dependent.
-
Peptide stability and degradation: this compound has a relatively short plasma half-life of approximately 17 minutes.[1] Degradation products of the peptide could potentially elicit biological effects, or the loss of active peptide over time could lead to inconsistent results. More stable, optimized derivatives have been developed to address this issue.[7][8][9][10]
-
Experimental artifacts: Issues such as peptide aggregation, impurities in the synthesized peptide, or interactions with components of the cell culture media could contribute to unexpected findings.
-
High concentrations: As with any biological inhibitor, use of excessively high concentrations may lead to non-specific effects. The IC50 of this compound for inhibiting CXCR4 is in the micromolar range, while optimized derivatives can have nanomolar potency.[8][11]
Troubleshooting Guide
This guide provides a structured approach to investigating unexpected experimental results when using this compound.
Issue 1: Unexpected Phenotype Observed Upon this compound Treatment
You observe a cellular phenotype that is not consistent with known CXCR4 biology in your system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Inconsistent or No Effect of this compound
You are not observing the expected inhibition of a CXCL12-induced response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound effect.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Inhibitory Concentrations (IC50) of this compound and Derivatives
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of CXCR4-tropic HIV-1 | TZM-bl | 8.6 µM | [11] |
| This compound | Inhibition of CXCL12-induced migration | Jurkat T cells | ~50 µM | [12] |
| WSC02 | Competition with 12G5 antibody | Jurkat T cells | 0.26 µM | [8] |
| JM#21 | Competition with 12G5 antibody | Jurkat T cells | 0.08 µM | [8] |
Table 2: Plasma Stability of this compound Derivatives
| Compound | Half-life in Human Plasma | Reference |
| This compound | ~17 minutes | [1] |
| WSC02 | 5.2 minutes | [8] |
| JM#21 | 4.0 minutes | [8] |
| Modified Analogs (e.g., this compound-5, -27, -28) | > 8 hours | [9][10] |
Key Experimental Protocols
Protocol 1: Chemotaxis (Cell Migration) Assay
This protocol assesses the ability of this compound to inhibit CXCL12-induced cell migration using a transwell system.
-
Cell Preparation:
-
Culture cells (e.g., Jurkat T cells) to a density of 0.5-1.0 x 10^6 cells/mL.
-
Harvest and wash cells with serum-free RPMI medium.
-
Resuspend cells in serum-free RPMI at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of a 24-well transwell plate (e.g., 5 µm pore size), add 600 µL of serum-free RPMI containing a chemoattractive concentration of CXCL12 (e.g., 100 ng/mL).
-
In separate wells, use medium alone as a negative control.
-
In a microcentrifuge tube, pre-incubate the cell suspension for 30 minutes at 37°C with various concentrations of this compound or a vehicle control.
-
-
Migration:
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Protocol 2: CXCR4 Receptor Occupancy Assay (12G5 Antibody Competition)
This flow cytometry-based assay measures the ability of this compound to bind to CXCR4 and block the binding of a specific antibody.
-
Cell Preparation:
-
Harvest CXCR4-expressing cells (e.g., Jurkat T cells) and wash with FACS buffer (PBS + 2% FBS).
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in cold FACS buffer.
-
-
Competition Binding:
-
In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of this compound at various concentrations (e.g., from 0.01 µM to 100 µM) or vehicle control.
-
Incubate for 30 minutes on ice.
-
Without washing, add a pre-titered amount of APC-conjugated anti-CXCR4 antibody (clone 12G5).
-
Incubate for an additional 30 minutes on ice in the dark.
-
-
Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Determine the IC50 by plotting the percentage reduction in mean fluorescence intensity (MFI) against the log concentration of this compound.
-
Signaling Pathway Diagram
The diagram below illustrates the on-target mechanism of this compound in blocking the CXCR4 signaling pathway.
Caption: this compound competitively antagonizes CXCR4 signaling.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Conformational States of the CXCR4 Inhibitor Peptide this compound—A Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pamgene.com [pamgene.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
How to prevent aggregation of synthetic EPI-X4 peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during the handling and use of synthetic EPI-X4 peptides and its derivatives, such as WSC02 and JM#21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common derivatives?
A1: this compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin that acts as a specific antagonist to the CXCR4 receptor.[1] Its sequence is H-Leu-Val-Arg-Tyr-Thr-Lys-Lys-Val-Pro-Gln-Val-Ser-Thr-Pro-Thr-Leu-OH.[2] Due to its therapeutic potential, several optimized derivatives have been developed, including:
-
WSC02: A 12-mer derivative with four amino acid substitutions, showing approximately 30-fold increased activity compared to this compound.[3]
-
JM#21: A further optimized 12-mer derivative of WSC02 with three additional amino acid substitutions, resulting in an over 100-fold increase in activity compared to this compound.[3]
Q2: Why is my synthetic this compound peptide aggregating?
A2: Peptide aggregation is a common issue, particularly for hydrophobic peptides like this compound and its derivatives. Aggregation is the self-association of peptide molecules, leading to the formation of insoluble precipitates.[4] This can be caused by several factors, including:
-
Hydrophobic interactions: The hydrophobic residues in the peptide sequence tend to associate to minimize their exposure to water.[4]
-
pH at or near the isoelectric point (pI): Peptides are least soluble when the pH of the solution is close to their pI, as their net charge is minimal.[1]
-
High peptide concentration: Increased concentration promotes intermolecular interactions and aggregation.[3]
-
Temperature: Elevated temperatures can sometimes increase aggregation rates.[5]
-
Improper storage and handling: Repeated freeze-thaw cycles and exposure to moisture can lead to degradation and aggregation.[6]
Q3: How can I detect aggregation of my this compound peptide?
A3: Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates, cloudiness, or gel-like consistency in your peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can effectively detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric peptide, allowing for their detection and quantification.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect amyloid-like fibrillar aggregates, where ThT fluorescence increases upon binding to β-sheet structures within the aggregates.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of synthetic this compound peptides.
Issue 1: Peptide is difficult to dissolve.
Cause: The inherent hydrophobicity of this compound and its derivatives can make them challenging to dissolve in aqueous buffers.
Solution:
-
Start with the right solvent: For hydrophobic peptides, it is recommended to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and then slowly add the desired aqueous buffer while vortexing.[7][8]
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least one to two units away from the pI can significantly improve solubility.[1] For basic peptides like this compound (containing Lys and Arg residues), using a slightly acidic buffer can be beneficial.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[8]
Issue 2: Peptide precipitates out of solution after storage.
Cause: The peptide may be aggregating over time due to suboptimal storage conditions.
Solution:
-
Proper Storage of Stock Solutions:
-
Use of Cryoprotectants: Adding a cryoprotectant like glycerol (e.g., 10-20%) to the peptide solution before freezing can help prevent aggregation during freeze-thaw cycles.
-
Lower Peptide Concentration: If possible, work with lower peptide concentrations to reduce the likelihood of aggregation.[3]
Issue 3: Inconsistent results in biological assays.
Cause: Peptide aggregation can lead to a decrease in the effective concentration of the active, monomeric peptide, resulting in variability in experimental outcomes.
Solution:
-
Incorporate Anti-Aggregation Excipients:
-
Detergents: Low concentrations of non-ionic detergents, such as Tween 20 or Triton X-100 (e.g., 0.01-0.1%), can help to solubilize hydrophobic peptides and prevent aggregation.[10][11]
-
Salts: The effect of salts can be complex, but in some cases, increasing the ionic strength of the buffer can help to screen electrostatic interactions and reduce aggregation.[12]
-
Amino Acids: Arginine and glutamic acid (e.g., 50-100 mM) can act as aggregation suppressors.[1]
-
-
Pre-Assay Check: Before each experiment, visually inspect the peptide solution for any signs of precipitation. If possible, perform a quick DLS or SEC analysis to confirm the monomeric state of the peptide.
Quantitative Data Summary
While specific quantitative data on the aggregation of this compound under various conditions is not extensively published, the following tables summarize the expected effects based on general principles of peptide chemistry and the known properties of this compound.
Table 1: Effect of pH on this compound Solubility and Aggregation
| pH Range | Expected Net Charge of this compound | Predicted Solubility | Risk of Aggregation |
| < 4 | Highly Positive | High | Low |
| 4 - 6 | Positive | Moderate to High | Low to Moderate |
| 6 - 8 | Slightly Positive | Moderate | Moderate |
| > 8 | Approaching Neutral | Low | High |
Table 2: Effect of Temperature on Lyophilized this compound Stability
| Storage Temperature | Expected Stability | Recommended For |
| Room Temperature | Days to Weeks | Short-term (shipping) |
| 4°C | Weeks to Months | Short-term storage |
| -20°C | Months to Years | Long-term storage |
| -80°C | Several Years | Archival storage |
Experimental Protocols
Protocol 1: Solubilization of Synthetic this compound Peptide
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.
-
Vortex gently until the peptide is completely dissolved. The solution should be clear.
-
Slowly add the desired aqueous buffer to the DMSO-peptide solution dropwise while gently vortexing. Continue adding the buffer until the desired final concentration is reached.
-
If any precipitation is observed, the solubility limit in that buffer may have been exceeded. In such cases, gentle sonication for 5-10 minutes may help to redissolve the peptide.
-
For long-term storage, prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
Materials:
-
This compound peptide solution
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare the this compound peptide solution at the desired concentration in the appropriate buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust particles.
-
Transfer the filtered solution to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Acquire the DLS data. The instrument will provide a size distribution profile of the particles in the solution.
-
Analyze the data. A monomodal peak at a low hydrodynamic radius is indicative of a monomeric peptide solution. The presence of additional peaks at larger hydrodynamic radii suggests the formation of oligomers or larger aggregates.
Signaling Pathway and Experimental Workflow Diagrams
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon the binding of the natural ligand CXCL12 to the CXCR4 receptor. This compound acts as an antagonist, blocking these downstream effects.
Caption: CXCR4 signaling pathways and the inhibitory action of this compound.
Troubleshooting Workflow for Peptide Aggregation
This diagram outlines a logical workflow for addressing peptide aggregation issues.
Caption: A logical workflow for troubleshooting peptide aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. realpeptides.co [realpeptides.co]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptide.com [peptide.com]
- 10. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effects of detergents and organic solvents on protein refolding: control of aggregation and folding rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Enhancing the Antagonistic Activity of EPI-X4 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with EPI-X4 derivatives. The information is designed to address common challenges and provide detailed experimental guidance to enhance the antagonistic activity and overall performance of these compounds in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives being developed?
This compound (Endogenous Peptide Inhibitor of CXCR4) is a naturally occurring 16-mer peptide fragment derived from human serum albumin.[1][2][3] It acts as a specific antagonist and an inverse agonist of the CXCR4 receptor.[2][4][5][6] The dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer, inflammation, and autoimmune disorders, making CXCR4 a significant therapeutic target.[1][2][7] However, the native this compound peptide has a relatively low inhibitory activity (IC50 in the micromolar range) and poor plasma stability, with a half-life of less than 10 minutes, limiting its therapeutic potential.[2][4] Consequently, derivatives are being developed to improve potency, stability, and pharmacokinetic properties.[4][5][7]
Q2: My this compound derivative shows lower than expected antagonistic activity. What are the possible causes and solutions?
Several factors can contribute to reduced antagonistic activity. Consider the following troubleshooting steps:
-
Peptide Integrity and Purity:
-
Problem: The peptide may have degraded during storage or handling, or the initial synthesis may have resulted in impurities. Peptides are susceptible to enzymatic degradation, hydrolysis, and oxidation.[8]
-
Solution: Verify the purity and sequence of your peptide derivative using methods like LC-MS/MS and amino acid analysis.[8] Store lyophilized peptides at -20°C or lower and reconstituted solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Experimental Assay Conditions:
-
Problem: Suboptimal assay conditions can lead to inaccurate measurements of antagonistic activity. This includes issues with cell line CXCR4 expression levels, ligand concentration, and incubation times.
-
Solution: Ensure you are using a cell line with robust and consistent CXCR4 expression. Titrate the concentration of the CXCR4 ligand (e.g., CXCL12) to determine the optimal concentration for stimulation. Also, optimize incubation times for the derivative and the ligand.
-
-
Derivative Design:
-
Problem: The specific modifications made to the this compound sequence may have inadvertently disrupted key interactions with the CXCR4 receptor. The N-terminal residues of this compound are crucial for its binding and activity.[1]
-
Solution: Review structure-activity relationship (SAR) data. Studies have shown that the first seven N-terminal amino acids are critical for receptor interaction.[1][6] C-terminal truncations are generally better tolerated than N-terminal modifications.[1] Consider that even single amino acid substitutions at the N-terminus can abolish activity.[1][4]
-
Q3: How can I improve the plasma stability of my this compound derivative?
The primary cause of low plasma stability for this compound derivatives is degradation by exopeptidases from the N-terminus.[4][9] Several strategies have proven effective in enhancing stability:
-
N-terminal Modifications:
-
Conjugation to large molecules:
-
PEGylation: Attaching polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[4][11]
-
Albumin Binding: Conjugating the peptide to albumin or an albumin-binding moiety can extend its circulation time.[4][6][7] This can be achieved by introducing a cysteine residue for covalent linkage or by incorporating fatty acid chains that bind to serum albumin.[6][7]
-
-
Lipidation:
Q4: I'm observing poor solubility with my modified this compound derivative. How can I address this?
Peptide solubility can be a challenge, particularly with modifications that increase hydrophobicity.
-
Problem: Modifications such as lipidation or the inclusion of several hydrophobic amino acids can lead to aggregation and poor solubility in aqueous buffers.
-
Solution:
-
Solvent Selection: Initially, try to dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.
-
pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer can improve solubility.
-
Use of Solubilizing Agents: For highly insoluble peptides, consider the use of detergents (e.g., Tween 20) or other solubilizing agents, but be mindful of their potential effects on your biological assay.[12]
-
TFA Removal: Residual trifluoroacetic acid (TFA) from the purification process can sometimes affect solubility and biological assays.[13] Consider TFA removal steps if you suspect this is an issue.
-
Quantitative Data Summary
The following tables summarize key quantitative data for select this compound derivatives to facilitate comparison.
Table 1: Antagonistic Activity of this compound Derivatives
| Derivative | Sequence | Modification | IC50 (nM) on Ghost-CXCR4 cells | IC50 (nM) on Jurkat cells | Reference |
| This compound | LFVYTYASRQRANV | Wild-type (16-mer) | ~10,000 | - | [4] |
| WSC02 | IVRWSKKVPCVS | Truncated & Substituted (12-mer) | - | - | [4][6] |
| JM#21 | ILRWSRKLPCVS | Truncated & Substituted (12-mer) | 183 | 136 | [3] |
| Ligand-1 | ILRWSRKLPCVSK(DOTA) | JM#21 with C-terminal K(DOTA) | 747 | 433 | [3] |
| Ligand-2 | ILRWSRKLPCVSK(DOTA)Pal | JM#21 with C-terminal K(DOTA) and Palmitic acid | 6 | 4 | [3] |
IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of the anti-CXCR4 antibody 12G5.
Table 2: Plasma Stability of this compound Derivatives
| Derivative | Half-life in human plasma (min) | Stabilization Strategy | Reference |
| This compound | ~17 | - | [2] |
| WSC02 | 5.2 | Truncation and substitution | [4] |
| JM#21 | 4.0 | Truncation and substitution | [4] |
| This compound lead 5 | > 480 | N-terminal D-amino acid | [4] |
| This compound lead 27 | > 480 | N-terminal D-amino acid | [4] |
| This compound lead 28 | > 480 | N-terminal D-amino acid | [4] |
| Albumin-EPI-X4 conjugate | > 120 | Covalent coupling to albumin | [6] |
Experimental Protocols
Protocol 1: CXCR4 Antibody Competition Assay
This assay measures the binding affinity of this compound derivatives to the CXCR4 receptor by assessing their ability to compete with a fluorescently-labeled anti-CXCR4 antibody (clone 12G5).[3][4][14]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1, or Ghost-CXCR4 cells)
-
This compound derivatives
-
Fluorescently-labeled anti-CXCR4 antibody (clone 12G5)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well microtiter plates
-
Flow cytometer
Procedure:
-
Harvest and wash the CXCR4-expressing cells, then resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the this compound derivatives in assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the serially diluted this compound derivatives to the respective wells. Include a no-peptide control.
-
Add a constant, pre-determined concentration of the fluorescently-labeled 12G5 antibody to all wells.
-
Incubate the plate for 2 hours at 4°C, protected from light.
-
Wash the cells twice with cold assay buffer to remove unbound antibody and peptides.
-
Resuspend the cells in assay buffer and analyze the fluorescence intensity of the cell-bound antibody by flow cytometry.
-
Calculate the percentage of antibody binding inhibition for each derivative concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: CXCL12-Mediated Erk Phosphorylation Assay
This assay assesses the antagonistic activity of this compound derivatives by measuring their ability to inhibit the phosphorylation of Erk (a downstream signaling molecule in the CXCR4 pathway) upon stimulation with CXCL12.[4]
Materials:
-
CXCR4-expressing cells
-
This compound derivatives
-
Recombinant human CXCL12
-
Serum-free cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2
-
Western blotting reagents and equipment
Procedure:
-
Seed CXCR4-expressing cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of CXCL12 for 5-10 minutes. Include an unstimulated control and a CXCL12-only control.
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-Erk1/2 and anti-total-Erk1/2 antibodies.
-
Quantify the band intensities and normalize the phospho-Erk signal to the total-Erk signal.
-
Determine the concentration-dependent inhibition of Erk phosphorylation by the this compound derivatives.
Protocol 3: Plasma Stability Assay
This protocol determines the half-life of this compound derivatives in human plasma.[4][6]
Materials:
-
This compound derivatives
-
Human plasma
-
LC-MS/MS system
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Thermomixer
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the this compound derivative into the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C in a thermomixer.
-
At various time points (e.g., 0, 2, 5, 10, 30, 60 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing ice-cold quenching solution to stop enzymatic degradation.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the intact peptide derivative remaining.
-
Plot the percentage of remaining peptide against time and calculate the half-life using a one-phase decay model.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide this compound for Enhanced Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound peptide [novoprolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
EPI-X4 Systemic Administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the systemic administration of EPI-X4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an endogenous peptide antagonist of the chemokine receptor CXCR4. It is derived from human serum albumin and plays a role in regulating the immune system. Its mechanism of action involves binding to the CXCR4 receptor, which prevents the binding of its natural ligand, CXCL12 (also known as SDF-1α). This inhibition blocks the downstream signaling pathways that are involved in cell migration, proliferation, and survival.
Q2: What are the primary challenges associated with the systemic administration of this compound?
The main challenge in the systemic administration of this compound is its rapid degradation in plasma. The native peptide has a very short half-life, which limits its bioavailability and therapeutic efficacy when administered systemically. This instability is a common issue for many peptide-based drugs.
Q3: Are there more stable analogs of this compound available?
Yes, several this compound derivatives have been developed to improve plasma stability and in vivo efficacy. One such example is this compound-d, a d-enantiomeric peptide that shows significantly enhanced stability in plasma compared to the native L-peptide. Other strategies to improve stability have also been explored, including modifications to the peptide structure.
Q4: What are the known biological activities and potential therapeutic applications of this compound?
This compound has been shown to have anti-inflammatory and anti-cancer activities. It can mobilize immune cells and has been investigated for its potential in treating various conditions, including inflammatory diseases and certain types of cancer.
Troubleshooting Guides
Guide 1: Low in vivo Efficacy
Problem: Observed in vivo efficacy is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Rapid Peptide Degradation | Assess the stability of this compound in the specific in vivo model. | Consider using a stabilized derivative such as this compound-d. Alternatively, explore different formulation strategies to protect the peptide from degradation. |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal therapeutic dose. | Start with a dose range reported in the literature and adjust based on efficacy and any observed toxicity. |
| Incorrect Administration Route | The route of administration can significantly impact bioavailability. | For systemic effects, intravenous or subcutaneous injections are common. Evaluate if the chosen route is optimal for reaching the target tissue. |
| High Target Receptor Occupancy | The target tissue may have a very high expression of CXCR4, requiring higher concentrations of this compound for effective inhibition. | Measure CXCR4 expression levels in the target tissue to inform dosing strategies. |
Guide 2: Inconsistent in vitro Results
Problem: High variability in results from in vitro experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Instability in Culture Media | This compound can degrade in cell culture media, especially in the presence of serum. | Minimize the time the peptide is in the media before the assay. Consider using serum-free media if compatible with the cell line. |
| Improper Storage and Handling | Peptide integrity can be compromised by improper storage or multiple freeze-thaw cycles. | Store this compound as recommended by the manufacturer, typically lyophilized at -20°C or -80°C. Reconstitute immediately before use and aliquot to avoid repeated freeze-thaw cycles. |
| Cell Line-Specific CXCR4 Expression | The level of CXCR4 expression can vary significantly between different cell lines, affecting the response to this compound. | Verify CXCR4 expression in your cell line using techniques like flow cytometry or western blotting. |
| Assay Interference | Components of the assay buffer or media may interfere with the peptide's activity. | Run appropriate controls, including a vehicle control and a positive control with a known CXCR4 antagonist. |
Quantitative Data Summary
| Compound | IC50 (CXCL12-induced migration) | Plasma Stability (Half-life) | Reference |
| This compound (L-peptide) | ~1 µM | < 10 min | |
| This compound-d (D-peptide) | ~1 µM | > 24 h |
Experimental Protocols
Protocol: Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, mouse) on ice.
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the plasma with this compound to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Sample Processing:
-
Immediately stop the degradation process by adding a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the presence of intact this compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Quantify the amount of remaining peptide at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide against time to determine the half-life of this compound in plasma.
-
Visualizations
Caption: this compound inhibits the CXCR4 signaling pathway.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting workflow for low in vivo efficacy.
Validation & Comparative
A Comparative Guide to CXCR4 Antagonists: EPI-X4 vs. AMD3100
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) and its sole endogenous ligand, CXCL12, play a pivotal role in a multitude of physiological and pathological processes, including hematopoiesis, organogenesis, inflammation, and cancer metastasis.[1][2] The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various diseases, making CXCR4 a prime therapeutic target.[1][3] This guide provides a detailed, objective comparison of two prominent CXCR4 antagonists: the clinically approved small molecule, AMD3100 (Plerixafor/Mozobil®), and the endogenous peptide antagonist, EPI-X4.
At a Glance: Key Differences
| Feature | This compound | AMD3100 |
| Type | Endogenous Peptide (16-mer fragment of human serum albumin)[1] | Small Molecule (bicyclam)[4][5] |
| Binding Site on CXCR4 | Second extracellular loop, minor binding pocket[1][3][6] | Major ligand-binding pocket, interacts with acidic residues (Asp171, Asp262, Glu288)[4][5] |
| Mechanism of Action | Competitive antagonist and inverse agonist (reduces basal signaling)[6][7] | Competitive orthosteric antagonist[8][9] |
| Specificity | Highly specific for CXCR4; does not interact with CXCR7[1][10] | Highly specific for CXCR4; reported to act as an allosteric agonist on CXCR7[1][11] |
| Clinical Approval | Under investigation; optimized derivatives in preclinical development[3][7] | FDA-approved for hematopoietic stem cell mobilization[1][12] |
| Reported Side Effects | Low mitochondrial cytotoxicity suggested[10] | Significant side effects reported, limiting use for chronic conditions[1] |
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound, its optimized derivative JM#21, and AMD3100 across various functional assays.
Table 1: Inhibition of CXCR4 Binding and HIV-1 Entry
| Compound | IC50 (µM) - 12G5 Antibody Competition | IC50 (µM) - X4-HIV-1 Inhibition |
| This compound | 3.24 ± 0.62 | 5.924 ± 2.49 |
| JM#21 | Not explicitly stated, but more efficient than AMD3100[7] | More efficient than AMD3100[7] |
| AMD3100 | Less efficient than JM#21[7] | Less efficient than JM#21[7] |
| Data sourced from an antibody competition assay and an HIV-1 entry assay.[7] |
Table 2: Inhibition of CXCL12-Induced Signaling Pathways
| Compound | IC50 (µM) - pERK Inhibition | IC50 (µM) - pAKT Inhibition |
| This compound | >100 | 67.60 ± 30.63 |
| JM#21 | 2.6 | 0.48 |
| AMD3100 | 3.3 | 35.0 |
| Data obtained from assays measuring the phosphorylation of ERK and AKT in response to CXCL12 stimulation.[7] |
Table 3: Inhibition of Cell Migration
| Compound | IC50 (µM) - SupT1 Cell Migration |
| This compound | 681.63 ± 305.54 |
| JM#21 | 0.48 |
| AMD3100 | Not explicitly stated, but less potent than JM#21[7] |
| Data from a transwell migration assay of SupT1 cells towards a CXCL12 gradient.[7] |
Mechanism of Action and Signaling
Both this compound and AMD3100 function by blocking the interaction of CXCL12 with CXCR4, thereby inhibiting downstream signaling cascades. However, their distinct binding sites and mechanisms lead to different pharmacological profiles.
AMD3100 acts as a classical competitive antagonist, directly competing with CXCL12 for binding within the major pocket of the receptor.[4][5] This prevents the conformational changes necessary for G-protein coupling and subsequent signaling.
This compound, and its derivatives, bind to the extracellular region of CXCR4, primarily interacting with the minor pocket.[2][3] This not only prevents CXCL12 binding but also reduces the basal, ligand-independent activity of the receptor, a property known as inverse agonism.[6][7] This dual action may offer therapeutic advantages in diseases characterized by aberrant constitutive CXCR4 signaling.
Furthermore, a key distinction lies in their interaction with the atypical chemokine receptor ACKR3 (formerly CXCR7). While this compound does not bind to ACKR3, AMD3100 has been reported to act as an allosteric agonist at this receptor.[1][13]
Below is a diagram illustrating the CXCL12/CXCR4 signaling pathway and the points of inhibition by this compound and AMD3100.
References
- 1. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased antagonism of CXCR4 avoids antagonist tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting of CXCR4 by the Naturally Occurring CXCR4 Antagonist this compound in Waldenström’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the CXCL12/CXCR4 chemokine axis with AMD3100, a CXCR4 small molecule inhibitor, worsens murine hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the CXCL12/CXCR4 pathway by an optimized derivative or this compound preserves chondrocyte function and offers a novel therapeutic approach in rheumatic diseases | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
A Comparative Guide to the Efficacy of EPI-X4 and Its Derivatives as CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endogenous CXCR4 antagonist, EPI-X4, and its rationally designed derivatives. The document focuses on their efficacy, presenting supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound and CXCR4
The C-X-C chemokine receptor type 4 (CXCR4) and its sole ligand, CXCL12, play a pivotal role in a multitude of physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. However, dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathology of various diseases, such as cancer metastasis, inflammatory disorders, and HIV-1 entry into host cells. This has made CXCR4 an attractive therapeutic target.
This compound, an endogenous peptide fragment of human serum albumin, has been identified as a specific antagonist and inverse agonist of CXCR4.[1][2] While this compound itself shows promise, its therapeutic potential is limited by modest potency and low plasma stability.[3] This has spurred the development of optimized derivatives with enhanced efficacy and pharmacokinetic properties. This guide will compare the parent peptide, this compound, with its key derivatives, WSC02 and JM#21, and other alternative CXCR4 antagonists.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro efficacy of this compound and its derivatives in various functional assays. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of a specific biological activity. A lower IC50 value indicates higher potency.
Table 1: Inhibition of CXCR4-tropic HIV-1 Infection
| Compound | Peptide Sequence | IC50 (nM) | Fold Improvement vs. This compound |
| This compound | LVRYTKKVPQVSTPTL | ~5900 | 1x |
| WSC02 | IVRWSKKVPCVS | 254 | ~23x |
| JM#21 | ILRWSRKLPCVS | 7 | ~843x |
Data sourced from Harms et al.[4] and Zirafi et al.
Table 2: Competition with 12G5 Antibody for CXCR4 Binding
| Compound | IC50 (nM) in SupT1 cells | Fold Improvement vs. This compound |
| This compound | 3240 | 1x |
| WSC02 | 424 | ~7.6x |
| JM#21 | 223 | ~14.5x |
| AMD3100 | 687 | ~4.7x |
Data sourced from Harms et al.[1]
Table 3: Inhibition of CXCL12-Induced Cell Migration (SupT1 cells)
| Compound | IC50 (µM) | Fold Improvement vs. This compound |
| This compound | 681.6 | 1x |
| WSC02 | 15.8 | ~43x |
| JM#21 | 0.48 | ~1420x |
| AMD3100 | 0.06 | ~11360x |
Data sourced from Harms et al.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: CXCL12 binding to CXCR4 activates G-proteins, leading to downstream signaling cascades.
Caption: Workflow for assessing competitive binding of this compound derivatives to CXCR4.
Experimental Protocols
12G5 Antibody Competition Assay
This assay is used to determine the binding affinity of this compound and its derivatives to the CXCR4 receptor by measuring their ability to compete with the binding of a fluorescently labeled monoclonal antibody, 12G5, which binds to the second extracellular loop of CXCR4.[5]
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., SupT1 T-lymphoblastoid cells) are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with 1% FCS). 50,000 cells per well are seeded in a 96-well microtiter plate.[5]
-
Compound Preparation: Serial dilutions of the test compounds (this compound, WSC02, JM#21, etc.) are prepared in a precooled buffer.
-
Competition: The cells are precooled to 4°C. The diluted test compounds are added to the cells immediately followed by the addition of a constant concentration of APC-conjugated 12G5 antibody.[5]
-
Incubation: The plate is incubated for 2 hours at 4°C to allow for competitive binding to reach equilibrium.[5]
-
Washing: Unbound antibody is removed by washing the cells.
-
Flow Cytometry: The cells are analyzed by flow cytometry to measure the mean fluorescence intensity (MFI) of the APC signal. A decrease in MFI compared to the control (no competitor) indicates displacement of the 12G5 antibody by the test compound.
-
Data Analysis: IC50 values are calculated from the dose-response curves by non-linear regression analysis.[6]
CXCL12-Induced Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of CXCR4 antagonists to inhibit the chemotactic response of cells towards a CXCL12 gradient.[7][8]
Methodology:
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat T cells or SupT1 cells) are cultured to 80-90% confluency, harvested, washed, and resuspended in serum-free medium at a concentration of 1 x 10^6 cells/mL.[1]
-
Antagonist Pre-incubation: The cell suspension is pre-incubated with various concentrations of the CXCR4 antagonist (this compound or its derivatives) for 30-60 minutes at 37°C.[1]
-
Assay Setup: A Transwell plate with inserts (typically with 8 µm pores) is used. The lower chamber of the wells is filled with serum-free medium containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL). A negative control well contains serum-free medium without CXCL12.[1]
-
Cell Seeding: 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) is added to the upper chamber of each Transwell insert.[1]
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).[1]
-
Quantification of Migrated Cells:
-
The inserts are removed, and the non-migrated cells on the upper surface of the membrane are gently wiped away.
-
The migrated cells on the underside of the membrane are fixed and stained (e.g., with crystal violet or DAPI).
-
The number of migrated cells is quantified by counting under a microscope in several random fields of view. Alternatively, migrated cells in the lower chamber can be quantified using a viability assay like the MTT assay.
-
-
Data Analysis: The percentage of migration inhibition is calculated relative to the positive control (CXCL12 alone), and IC50 values are determined from the dose-response curves.
Alternatives to this compound and its Derivatives
Several other CXCR4 antagonists have been developed and are in various stages of clinical investigation.
-
AMD3100 (Plerixafor): A small molecule CXCR4 antagonist that is FDA-approved for mobilizing hematopoietic stem cells for transplantation.[9] It is often used as a benchmark for comparison with new CXCR4 inhibitors.
-
BL-8040 (Motixafortide): A cyclic peptide antagonist of CXCR4 that has been evaluated in clinical trials for various cancers, including pancreatic cancer and acute myeloid leukemia.[2][10]
-
Mavorixafor: An oral, small-molecule CXCR4 antagonist approved for the treatment of WHIM syndrome, a rare immunodeficiency disorder caused by mutations in the CXCR4 gene.[2]
Conclusion
The rational design of this compound derivatives has led to a significant enhancement in their efficacy as CXCR4 antagonists. The second-generation derivative, JM#21 , demonstrates substantially higher potency in inhibiting HIV-1 infection, competing for CXCR4 binding, and blocking cancer cell migration compared to the original this compound peptide and the first-generation derivative, WSC02. In some assays, the potency of JM#21 approaches that of the established small molecule antagonist AMD3100, while offering the potential advantages of a peptide-based therapeutic. Further modifications to improve plasma stability are also under investigation, highlighting the ongoing efforts to translate the therapeutic potential of the this compound scaffold into clinical applications for a range of diseases driven by the CXCL12/CXCR4 axis.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. An Optimized Peptide Antagonist of CXCR4 Limits Survival of BCR–ABL1-Transformed Cells in Philadelphia-Chromosome-Positive B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody competition assay [bio-protocol.org]
- 6. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating EPI-X4's Grip on CXCL12 Signaling: A Comparative Guide to CXCR4 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of EPI-X4 and its derivatives against other notable CXCL12 signaling inhibitors. We delve into the experimental data that substantiates their inhibitory effects, present detailed protocols for key validation assays, and visualize the intricate signaling pathways and experimental workflows.
The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1] The discovery of this compound, an endogenous peptide inhibitor of CXCR4, and its subsequent optimization have opened new avenues for therapeutic intervention.[2] This guide offers an objective look at the performance of this compound and its more potent derivatives, JM#21 and WSC02, in comparison to the clinically approved drug AMD3100 (Plerixafor) and other experimental inhibitors.
Comparative Inhibitory Potency of CXCR4 Antagonists
The efficacy of various CXCR4 antagonists can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values obtained from a range of in vitro assays. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for this compound, its derivatives, and other selected CXCR4 inhibitors.
| Inhibitor | Type | Assay | Cell Line | IC50 | Reference |
| This compound | Endogenous Peptide | HIV-1 Inhibition | - | 8.6 µM | [3] |
| β-arrestin Recruitment | - | 10.17 nM | [4] | ||
| This compound JM#21 | Optimized Peptide | Antibody Competition | Jurkat | 136 nM | [3] |
| Antibody Competition | Ghost-CXCR4 | 183 nM | [3] | ||
| β-arrestin Recruitment | - | 163.6 nM | [4] | ||
| This compound WSC02 | Optimized Peptide | Antibody Competition | - | ~30-fold more potent than this compound | [5] |
| AMD3100 (Plerixafor) | Small Molecule | Antibody Competition | - | 319.6 ± 37.3 nM | [6] |
| β-arrestin Recruitment | - | 101.6 nM | [4] | ||
| CTCE-9908 | CXCL12 Analog | - | - | - | [7] |
| IT1t | Small Molecule | CXCL12 Binding | Jurkat | 2.1 ± 0.37 nM | [8] |
| AMD11070 | Small Molecule | Antibody Competition | - | 15.6 ± 7.6 nM | [6] |
| CVX15 | Cyclic Peptide | Antibody Competition | - | 7.8 ± 2.2 nM | [6] |
| LY2510924 | Cyclic Peptide | Antibody Competition | - | 135.4 ± 63.9 nM | [6] |
| PF-06747143 | Humanized IgG1 Antibody | CXCL12/CXCR4 Signaling Inhibition | - | - | [9] |
Visualizing the CXCL12/CXCR4 Signaling Cascade
The binding of the chemokine CXCL12 to its G protein-coupled receptor, CXCR4, initiates a cascade of intracellular signaling events that regulate cell migration, survival, and proliferation. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.
CXCL12/CXCR4 Signaling Pathway and this compound Inhibition.
Experimental Validation of CXCR4 Inhibition: Key Protocols
Validating the inhibitory effect of compounds like this compound on CXCL12 signaling involves a series of well-established in vitro assays. Below are detailed protocols for three key experiments.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CXCL12 binding to CXCR4.
Protocol:
-
Cell Preparation:
-
Culture CXCR4-expressing cells (e.g., Jurkat T cells or a transfected cell line) to a density of 1-2 x 10⁶ cells/mL.
-
Wash the cells with a serum-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Resuspend the cells in the same buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) at the manufacturer's recommended concentration.
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells twice to remove extracellular dye and resuspend in the assay buffer.
-
-
Inhibitor Treatment:
-
Aliquot the cell suspension into a 96-well plate or fluorometer cuvettes.
-
Add varying concentrations of the test inhibitor (e.g., this compound) and a vehicle control.
-
Incubate for 10-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate or cuvette in a fluorometer capable of ratiometric measurement for the chosen dye.
-
Establish a stable baseline fluorescence reading for approximately 30-60 seconds.
-
Add a pre-determined optimal concentration of CXCL12 to stimulate the cells.
-
Record the fluorescence signal for an additional 3-5 minutes to capture the peak and subsequent decline in [Ca²⁺]i.
-
At the end of the recording, add a cell-permeabilizing agent (e.g., digitonin) followed by a calcium chelator (e.g., EGTA) to obtain maximum and minimum fluorescence values for calibration.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation.
-
Determine the peak [Ca²⁺]i in response to CXCL12 for each inhibitor concentration.
-
Plot the percentage of inhibition of the CXCL12-induced calcium response against the inhibitor concentration to determine the IC50 value.
-
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of an inhibitor to block the directional migration of cells towards a CXCL12 gradient.
Protocol:
-
Chamber Preparation:
-
Use a multi-well transwell migration plate with a porous membrane (typically 5-8 µm pore size).
-
If necessary, coat the upper surface of the membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.
-
-
Cell and Chemoattractant Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in serum-free migration medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Prepare solutions of CXCL12 in migration medium at a pre-determined optimal chemotactic concentration.
-
Prepare solutions of the test inhibitor at various concentrations in the cell suspension.
-
-
Assay Setup:
-
Add the CXCL12 solution to the lower chambers of the transwell plate.
-
Add migration medium without CXCL12 to some lower chambers as a negative control.
-
Pre-incubate the cell suspension with the test inhibitor or vehicle control for 15-30 minutes.
-
Add the cell suspension (containing the inhibitor) to the upper chambers of the transwell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chambers.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
-
Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each inhibitor concentration relative to the CXCL12-only control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot for ERK and AKT Phosphorylation
This assay determines if an inhibitor can block the CXCL12-induced phosphorylation of downstream signaling proteins like ERK1/2 and AKT, which are indicative of receptor activation.
Protocol:
-
Cell Culture and Starvation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling activity.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the starved cells with various concentrations of the test inhibitor or vehicle control for 30-60 minutes.
-
Stimulate the cells with an optimal concentration of CXCL12 for a short period (typically 2-15 minutes) to induce maximal phosphorylation of ERK and AKT.
-
Include unstimulated and CXCL12-only stimulated controls.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated AKT (p-AKT) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total AKT, or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Determine the percentage of inhibition of CXCL12-induced phosphorylation for each inhibitor concentration and calculate the IC50 value.
-
Standard Experimental Workflow for Inhibitor Validation
The process of validating a novel CXCR4 inhibitor typically follows a logical progression of experiments, from initial binding studies to functional assays that assess downstream signaling and cellular responses.
Typical Experimental Workflow for Validating a CXCR4 Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 9. Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells - UEA Digital Repository [ueaeprints.uea.ac.uk]
Head-to-Head Comparison: EPI-X4 vs. Plerixafor (AMD3100) in CXCR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent CXCR4 antagonists: the endogenous peptide EPI-X4 and the synthetic small molecule Plerixafor (also known as AMD3100). This analysis delves into their respective mechanisms of action, binding affinities, and functional performance, supported by experimental data to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | Plerixafor (AMD3100) |
| Origin | Endogenous peptide derived from human serum albumin | Synthetic bicyclam small molecule |
| Primary Clinical Use | Investigational, with potential in inflammation and cancer | FDA-approved for hematopoietic stem cell mobilization |
| Binding Specificity | Highly specific for CXCR4[1][2] | Primarily targets CXCR4, but may also interact with CXCR7[1] |
| Inverse Agonism | Exhibits inverse agonist activity, reducing basal receptor signaling[2][3] | Primarily a neutral antagonist |
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound, its optimized derivatives (WSC02 and JM#21), and Plerixafor. It is important to note that direct head-to-head comparisons of the native this compound peptide and Plerixafor under identical experimental conditions are limited in the literature. Much of the comparative data involves optimized derivatives of this compound, which exhibit significantly enhanced potency.
Table 1: CXCR4 Binding Affinity (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values determined by a CXCR4 antibody (clone 12G5) competition assay. Lower IC50 values indicate higher binding affinity.
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound | 3240 | SupT1 | [3] |
| This compound WSC02 | 424 | SupT1 | [3] |
| This compound JM#21 | 223 | SupT1 | [3] |
| Plerixafor (AMD3100) | 687 | SupT1 | [3] |
Note: this compound WSC02 and JM#21 are optimized derivatives of this compound.
Table 2: Inhibition of CXCL12-Induced Cell Migration (IC50)
This table shows the IC50 values for the inhibition of CXCL12-induced migration of the SupT1 T-lymphoblastic lymphoma cell line.
| Compound | IC50 (µM) | Reference |
| This compound | 681.6 | [3] |
| This compound WSC02 | 15.8 | [3] |
| This compound JM#21 | 0.48 | [3] |
| Plerixafor (AMD3100) | 0.06 | [3] |
Table 3: In Vivo Efficacy in a Mouse Model of Pancreatic Cancer
This table summarizes the in vivo anti-tumor efficacy of various this compound derivatives in a pancreatic cancer model.
| This compound Derivative | Mean Tumor Growth Inhibition | Outcome | Reference |
| EPI-X4a | > 50% | Complete remissions observed | [4] |
| EPI-X4f | > 50% | Complete remissions observed | [4] |
| EPI-X4k | > 50% | Complete remissions observed | [4] |
Table 4: In Vivo Efficacy in a Mouse Model of Lymphoma
This table summarizes the in vivo anti-tumor efficacy of various this compound derivatives in a lymphoma model.
| This compound Derivative | Mean Tumor Growth Inhibition | Outcome | Reference |
| EPI-X4b | > 70% | Stable disease | [4] |
| EPI-X4n | > 70% | Stable disease | [4] |
| EPI-X4p | > 70% | Stable disease | [4] |
Signaling Pathways and Mechanism of Action
Both this compound and Plerixafor function by antagonizing the CXCR4 receptor, thereby inhibiting the binding of its cognate ligand, CXCL12 (also known as SDF-1). This interaction is crucial for a multitude of physiological and pathological processes, including cell trafficking, hematopoiesis, inflammation, and cancer metastasis.
The binding of CXCL12 to CXCR4 activates several downstream signaling cascades, including the Gαi-mediated pathway, which leads to calcium mobilization and the activation of the MAPK/ERK and PI3K/AKT pathways. These pathways promote cell survival, proliferation, and migration. By blocking the initial ligand-receptor interaction, both this compound and Plerixafor effectively abrogate these downstream effects.
A key distinction is that this compound has been shown to act as an inverse agonist, meaning it can reduce the basal signaling activity of the CXCR4 receptor even in the absence of CXCL12.[2][3] Plerixafor, on the other hand, is generally considered a neutral antagonist.
Figure 1: Simplified signaling pathway of the CXCL12/CXCR4 axis and the inhibitory action of this compound and Plerixafor.
Experimental Protocols
CXCR4 Competitive Binding Assay (Antibody Competition)
This protocol describes a flow cytometry-based assay to determine the binding affinity of a test compound to CXCR4 by measuring its ability to compete with a fluorescently labeled anti-CXCR4 antibody (clone 12G5).[5]
Materials:
-
SupT1 cells (or other cells expressing CXCR4)
-
Phosphate-buffered saline (PBS)
-
Fetal calf serum (FCS)
-
APC-conjugated anti-human CXCR4 antibody (clone 12G5)
-
Test compounds (this compound, Plerixafor, etc.)
-
96-well microtiter plates
-
Flow cytometer
Procedure:
-
Seed 50,000 SupT1 cells per well in a 96-well microtiter plate in PBS supplemented with 1% FCS.
-
Remove the buffer and precool the cells at 4°C.
-
Prepare serial dilutions of the test compounds in precooled PBS.
-
Add 15 µL of the diluted test compound and 15 µL of APC-conjugated CXCR4 antibody (at a concentration near its EC50) to the cells.
-
Incubate the plate at 4°C for 2 hours.
-
Wash the cells to remove the unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Normalize the MFI to a control group containing only cells and the antibody.
-
Determine the IC50 values by nonlinear regression analysis.
Figure 2: Workflow for the CXCR4 competitive binding assay.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This protocol provides a general framework for assessing the ability of a compound to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood in a mouse model.
Materials:
-
C57BL/6 mice
-
Granulocyte-colony stimulating factor (G-CSF)
-
Test compound (this compound or Plerixafor)
-
Sterile saline
-
Equipment for subcutaneous injection
-
Equipment for peripheral blood collection (e.g., retro-orbital bleeding)
-
Flow cytometer
-
Antibodies for HSPC markers (e.g., Lineage, c-Kit, Sca-1, CD34, CD150, CD48)
-
Red blood cell lysis buffer
Procedure:
-
Administer G-CSF (e.g., 100 µg/kg) subcutaneously to mice daily for a specified number of days (e.g., 4 days).
-
On the final day of G-CSF treatment, administer the test compound (this compound or Plerixafor) or a vehicle control (saline) via subcutaneous or intraperitoneal injection.
-
At a specified time point after test compound administration (e.g., 1 hour for Plerixafor), collect peripheral blood from the mice.
-
Lyse red blood cells.
-
Stain the remaining white blood cells with a cocktail of fluorescently labeled antibodies against HSPC markers.
-
Analyze the stained cells by flow cytometry to quantify the number of mobilized HSPCs (e.g., Lineage-Sca-1+c-Kit+ cells).
-
Compare the number of mobilized HSPCs between the different treatment groups.
Figure 3: Experimental workflow for in vivo hematopoietic stem cell mobilization in mice.
Discussion and Conclusion
Both this compound and Plerixafor are potent and specific antagonists of the CXCR4 receptor, albeit with distinct origins and characteristics. Plerixafor is a well-established, FDA-approved drug for hematopoietic stem cell mobilization, and its efficacy in this application is well-documented.[6][7][8][9][10][11]
This compound, as an endogenous peptide, presents an intriguing therapeutic candidate. While the native peptide has a lower binding affinity compared to Plerixafor, optimized derivatives like JM#21 have demonstrated superior or comparable in vitro activity in terms of CXCR4 binding and inhibition of downstream signaling.[3] Furthermore, this compound and its derivatives have shown promise in preclinical models of inflammatory diseases and cancer, suggesting a broader therapeutic potential beyond stem cell mobilization.[3][4][12] The inverse agonist activity of this compound may also offer a therapeutic advantage in diseases driven by constitutive CXCR4 signaling.[2][3]
A significant consideration for the therapeutic development of this compound is its peptide nature, which can be associated with challenges in terms of stability and delivery. However, research into optimized and stabilized derivatives is ongoing and has shown promising results.[13]
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody competition assay [bio-protocol.org]
- 6. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Plerixafor for Stem Cell Mobilization in the Setting of Autologous and Allogeneic Stem Cell Transplantations: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plerixafor is superior to conventional chemotherapy for first-line stem cell mobilisation, and is effective even in heavily pretreated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stem Cell Mobilization in Multiple Myeloma: Comparing Safety and Efficacy of Cyclophosphamide +/- Plerixafor versus Granulocyte Colony-Stimulating Factor +/- Plerixafor in the Lenalidomide Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobilization strategies with and without plerixafor for autologous stem cell transplant in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
In Vitro Validation of EPI-X4's Anti-Migratory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-migratory activity of EPI-X4, an endogenous CXCR4 antagonist, against other alternatives. Experimental data is presented to support the comparative analysis, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Cell Migration
This compound (Endogenous Peptide Inhibitor of CXCR4) is a naturally occurring peptide fragment of human serum albumin that acts as a specific antagonist and inverse agonist of the C-X-C motif chemokine receptor 4 (CXCR4). The interaction between CXCR4 and its sole chemokine ligand, CXCL12 (also known as SDF-1), plays a pivotal role in numerous physiological processes, including cell homing, hematopoiesis, and immune responses.[1] However, dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathology of various diseases, including cancer, where it promotes tumor cell proliferation, survival, and metastasis.[1][2][3][4] By blocking the CXCL12/CXCR4 interaction, this compound and its optimized derivatives present a promising therapeutic strategy to inhibit cancer cell migration and metastasis.[1][5]
Comparative Analysis of Anti-Migratory Activity
The anti-migratory potential of this compound and its derivatives has been evaluated in various cancer cell lines, often in comparison to the well-established small molecule CXCR4 antagonist, AMD3100 (Plerixafor). The following tables summarize the available quantitative data from in vitro cell migration assays.
Table 1: Inhibition of CXCL12-Induced Transwell Cell Migration
| Compound | Cell Line | Concentration | % Migration Inhibition | Source |
| This compound | OCI-AML3 (Acute Myeloid Leukemia) | 200 µM | 74% | [5] |
| WSC02 | OCI-AML3 (Acute Myeloid Leukemia) | 10 µM | 74% | [5] |
| JM#21 | OCI-AML3 (Acute Myeloid Leukemia) | 10 µM | 98% | [5] |
| AMD3100 | SW480 (Colorectal Cancer) | 100 ng/mL (~188 nM) | 47.27% | [6] |
| AMD3100 | SW480 (Colorectal Cancer) | 1000 ng/mL (~1.88 µM) | 62.37% | [6] |
Table 2: IC50 Values for CXCR4 Binding and Signaling Inhibition
| Compound | Assay | Cell Line/System | IC50 | Source |
| This compound | 12G5 Antibody Competition | SupT1 cells | ~10.17 nM (for β-arrestin recruitment inhibition) | [7] |
| This compound JM#21 | 12G5 Antibody Competition | SupT1 cells | ~163.6 nM (for β-arrestin recruitment inhibition) | [7] |
| AMD3100 | 12G5 Antibody Competition | SupT1 cells | ~101.6 nM (for β-arrestin recruitment inhibition) | [7] |
Note: IC50 values for direct inhibition of cell migration are not consistently reported in the reviewed literature. The data above reflects the inhibition of upstream events (receptor binding and signaling) that lead to cell migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vitro assays used to assess anti-migratory activity.
Transwell Migration (Boyden Chamber) Assay
This assay is a widely used method to evaluate the chemotactic response of cells to a chemoattractant gradient.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as CXCL12. The inhibitory effect of a compound like this compound is assessed by its ability to reduce the number of cells that migrate through the membrane towards the chemoattractant.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells (e.g., OCI-AML3, SW480) to 70-80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
For antagonist treatment, pre-incubate the cell suspension with various concentrations of this compound or other inhibitors for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL recombinant human CXCL12) to the lower wells of a 24-well plate.
-
For the negative control, use serum-free medium without the chemoattractant.
-
Place the transwell inserts (typically with 8 µm pores) into the wells.
-
Add 100 µL of the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type, typically ranging from 4 to 24 hours.
-
-
Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., 4% paraformaldehyde or methanol).
-
Stain the fixed cells with a staining solution (e.g., 0.1% crystal violet).
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells in several random fields under an inverted microscope.
-
Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader for a more quantitative assessment.
-
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration and wound closure.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time. The effect of an inhibitor is determined by the delay or prevention of wound closure compared to a control.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.
-
Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment and Incubation:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or other inhibitors. A control group should receive medium without the inhibitor.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
-
Imaging and Analysis:
-
Capture images of the scratch at the same position at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope with a camera.
-
The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated as: [(Initial Area - Area at time T) / Initial Area] x 100.
-
Visualizations
Signaling Pathway
The anti-migratory activity of this compound is a direct result of its interference with the CXCL12/CXCR4 signaling cascade. The following diagram illustrates the key downstream pathways involved in cell migration that are inhibited by this compound.
Caption: CXCL12/CXCR4 Signaling Pathway in Cell Migration.
Experimental Workflow
The general workflow for in vitro validation of an anti-migratory compound like this compound is depicted below.
Caption: General Workflow for In Vitro Anti-Migratory Validation.
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of CXCR4 Antagonists: EPI-X4, WSC02, and JM#21
In the landscape of chemokine receptor targeting for therapeutic intervention, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a pivotal target in a multitude of pathologies, including cancer, inflammatory diseases, and HIV-1 infection.[1][2] This has spurred the development of various CXCR4 antagonists. This guide provides a comparative analysis of three peptidic CXCR4 inhibitors: the endogenous peptide EPI-X4 and its optimized derivatives, WSC02 and JM#21.[3]
Introduction to the Antagonists
This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin.[3][4] It was identified as a specific and endogenous antagonist of CXCR4, playing a role in regulating the receptor's activity.[4] this compound not only blocks the binding of the natural ligand CXCL12 but also acts as an inverse agonist, reducing the basal signaling activity of the receptor.[5]
WSC02 is a first-generation, optimized analog of this compound. It is a 12-mer peptide with four amino acid substitutions compared to the parent peptide, resulting in an approximately 30-fold increase in potency.[1][2]
JM#21 represents a second-generation, further optimized 12-mer derivative of WSC02. With three additional amino acid substitutions, JM#21 exhibits a significant enhancement in receptor affinity and antagonistic activity, being approximately 35-fold more active than WSC02.[2][6]
Performance Data: A Quantitative Comparison
The following table summarizes the in vitro potency of this compound, WSC02, and JM#21 in inhibiting CXCR4 activity. The data, compiled from various studies, highlights the progressive enhancement of antagonistic activity from the natural peptide to its second-generation derivative.
| Compound | IC50 (µM) - CXCR4 Binding Assay (12G5 competition) | IC50 (µM) - Anti-HIV-1 Activity | Relative Potency (vs. This compound) |
| This compound | 8.6[7] | 8.6[7] | 1x |
| WSC02 | ~0.29 (calculated from 30-fold increase)[2] | Not explicitly found | ~30x[2] |
| JM#21 | ~0.008 (calculated from 35-fold increase vs WSC02)[2][6] | More efficient than AMD3100[5] | ~1050x[2][6] |
Mechanism of Action and Signaling Pathway
This compound and its derivatives exert their antagonistic effect by binding to the CXCR4 receptor, thereby preventing the binding of its cognate ligand, CXCL12.[4] This interaction primarily involves the N-terminal residues of the peptides engaging with the minor binding pocket of CXCR4.[1][8] The inhibition of CXCL12-CXCR4 signaling disrupts a cascade of downstream intracellular events crucial for cell survival, proliferation, and migration.
The binding of CXCL12 to CXCR4 typically activates G-protein-coupled signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to cell migration and proliferation.[9][10] By blocking this initial interaction, this compound, WSC02, and JM#21 effectively inhibit these downstream signaling events. JM#21 has been shown to be a more potent inhibitor of CXCL12-mediated receptor signaling than both this compound and WSC02.[2]
Experimental Protocols
In Vitro CXCR4 Binding Affinity Assay (Antibody Competition)
This assay quantifies the ability of the test compounds to compete with a fluorescently labeled antibody (e.g., 12G5-APC) that binds to a known epitope on the extracellular loop of CXCR4.
Workflow:
Detailed Steps:
-
Cell Preparation: Use a cell line endogenously expressing CXCR4 (e.g., SupT1 T-lymphocyte cells) or a transfected cell line.
-
Incubation: Incubate the cells with serial dilutions of the test compounds (this compound, WSC02, JM#21) in the presence of a constant concentration of a fluorescently labeled anti-CXCR4 antibody (clone 12G5) for 2 hours at 4°C.[11]
-
Washing: After incubation, wash the cells to remove unbound antibody.[11]
-
Flow Cytometry: Analyze the amount of bound antibody on the cell surface using a flow cytometer.
-
Data Analysis: The fluorescence intensity is inversely proportional to the binding affinity of the competitor. Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis.[12]
CXCL12-Induced Cell Migration Assay (Transwell Assay)
This assay assesses the ability of the antagonists to inhibit the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient.
Detailed Steps:
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in serum-free medium.[13] Pre-incubate the cells with different concentrations of this compound, WSC02, or JM#21.
-
Assay Setup: Place a Transwell insert (with a porous membrane) into a well of a culture plate. Add medium containing CXCL12 to the lower chamber and the cell suspension to the upper chamber (the Transwell insert).[13]
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow cell migration through the membrane towards the CXCL12 gradient.[5]
-
Quantification: Count the number of migrated cells in the lower chamber. This can be done by various methods, including manual counting with a microscope after staining, or by using a fluorescent dye and a plate reader.
-
Data Analysis: Determine the concentration of the antagonist that inhibits cell migration by 50% (IC50).
In Vivo Models
Mouse Model of Atopic Dermatitis
This model is used to evaluate the anti-inflammatory properties of the CXCR4 antagonists in a skin inflammation context.
Detailed Steps:
-
Induction of Atopic Dermatitis: Sensitize mice by epicutaneous application of an allergen such as ovalbumin or a hapten like oxazolone to induce an atopic dermatitis-like phenotype, characterized by skin inflammation and a Th2-dominant immune response.[14][15]
-
Treatment: Administer the CXCR4 antagonists (e.g., topically to the inflamed skin).
-
Assessment: Evaluate the therapeutic efficacy by measuring parameters such as ear swelling, and by histological analysis of skin biopsies to assess immune cell infiltration.[14]
Zebrafish Embryo Toxicity Assay
This assay provides a rapid in vivo assessment of the potential toxicity of the compounds during embryonic development.
Detailed Steps:
-
Exposure: Expose zebrafish embryos at an early developmental stage (e.g., 4 hours post-fertilization) to various concentrations of this compound, WSC02, or JM#21.[16]
-
Observation: Monitor the embryos for up to 96 hours post-fertilization for lethal and teratogenic effects, such as mortality, developmental delay, and morphological abnormalities (e.g., pericardial edema, yolk sac deformation).[17]
-
Data Analysis: Determine the lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for teratogenic effects.[18]
Conclusion
The progressive optimization of the endogenous CXCR4 antagonist this compound has led to the development of WSC02 and subsequently the highly potent JM#21. The significant increase in binding affinity and functional antagonism of JM#21 highlights the success of rational drug design in improving the therapeutic potential of this peptide series. The provided experimental frameworks offer standardized methods for the continued evaluation and comparison of these and other novel CXCR4 antagonists. This comparative guide serves as a valuable resource for researchers and drug development professionals in the field of chemokine receptor-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
EPI-X4: A Highly Selective Endogenous Antagonist of the CXCR4 Receptor
A Comparative Guide for Researchers and Drug Development Professionals
The endogenous peptide, EPI-X4, has emerged as a molecule of significant interest in chemokine receptor research and drug development due to its potent and highly specific antagonism of the C-X-C chemokine receptor 4 (CXCR4). This guide provides a comprehensive comparison of this compound's cross-reactivity with other chemokine receptors, supported by experimental data and detailed methodologies for key assays.
High Specificity of this compound for CXCR4
This compound, a 16-amino acid peptide fragment derived from human serum albumin, demonstrates remarkable selectivity for the CXCR4 receptor.[1][2] Multiple studies have established that this compound effectively inhibits CXCL12-induced signaling and cell migration by directly binding to CXCR4.[1][3] Crucially for its therapeutic potential, this compound exhibits a notable lack of cross-reactivity with other chemokine receptors, a key differentiator from some synthetic CXCR4 antagonists.
One of the most significant findings is the absence of interaction between this compound and the chemokine receptor CXCR7 (also known as ACKR3).[1] This is in stark contrast to the well-known CXCR4 antagonist, AMD3100 (Plerixafor), which has been shown to act as an allosteric agonist of CXCR7.[1] This high specificity of this compound minimizes the potential for off-target effects, a critical consideration in drug development.
Comparative Data Summary
The following table summarizes the known interactions of this compound with key chemokine receptors based on available literature.
| Chemokine Receptor | This compound Interaction | Supporting Evidence |
| CXCR4 | Antagonist / Inverse Agonist | Potent inhibition of CXCL12-induced signaling (e.g., calcium mobilization, ERK phosphorylation) and cell migration.[1][3] |
| CXCR7 (ACKR3) | No Interaction | Explicitly stated in multiple studies that this compound does not bind to or signal through CXCR7.[1] |
| Other Chemokine Receptors (e.g., CCR5, CCR7, CXCR3) | No Significant Interaction Reported | The literature consistently emphasizes the high specificity of this compound for CXCR4, with no reported off-target activity on other chemokine receptors. |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays used to assess chemokine receptor activity and specificity are provided below.
Competition Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a fluorescently labeled ligand for binding to a specific chemokine receptor expressed on the surface of living cells.
Objective: To determine the binding affinity (IC50) of this compound for CXCR4 and assess its ability to bind to other chemokine receptors.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., Jurkat cells for endogenous CXCR4, or transfected cell lines for other receptors).
-
Fluorescently labeled chemokine ligand (e.g., fluorescently tagged CXCL12 for CXCR4).
-
Test compound (this compound).
-
Assay Buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells expressing the target receptor. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Competition Reaction: In a 96-well plate, add a fixed, subsaturating concentration of the fluorescently labeled chemokine ligand to each well.
-
Add serial dilutions of this compound (or other test compounds) to the wells. Include a control with no competitor (maximum binding) and a control with a known saturating concentration of unlabeled ligand (non-specific binding).
-
Add the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 4°C to reach binding equilibrium.
-
Washing: Wash the cells twice with cold assay buffer to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population in each well.
-
Data Analysis: Plot the MFI against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to induce an increase in intracellular calcium concentration upon binding to a G-protein coupled chemokine receptor.
Objective: To assess the agonist or antagonist activity of this compound on CXCR4 and other chemokine receptors.
Materials:
-
Cells expressing the chemokine receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
HBSS (Hank's Balanced Salt Solution) with calcium and magnesium.
-
Test compound (this compound).
-
Known agonist for the target receptor.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: For antagonist testing, pre-incubate the cells with this compound for 15-30 minutes. Then, add the known agonist and immediately begin kinetic fluorescence reading. For agonist testing, add this compound directly and monitor for a fluorescence increase.
-
Data Acquisition: Measure the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of the agonist or antagonist to generate dose-response curves and determine EC50 or IC50 values.
Cell Migration (Chemotaxis) Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemokine gradient.
Objective: To evaluate the functional antagonist activity of this compound on CXCR4-mediated cell migration and its effect on migration mediated by other chemokine receptors.
Materials:
-
Cells expressing the chemokine receptor of interest.
-
Transwell inserts (with appropriate pore size for the cell type).
-
24-well plate.
-
Chemoattractant (chemokine corresponding to the receptor being tested).
-
Test compound (this compound).
-
Serum-free cell culture medium.
-
Staining solution (e.g., crystal violet).
-
Microscope.
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add the chemoattractant to the lower chamber of the wells. In control wells, add medium without the chemoattractant.
-
Cell Preparation: Resuspend the cells in serum-free medium. For antagonist testing, pre-incubate a portion of the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-24 hours (depending on the cell type) at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields for each insert.
-
Data Analysis: Express the results as the percentage of migration relative to the positive control (chemoattractant alone). Plot the percentage of migration against the concentration of this compound to determine the IC50 for migration inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: CXCR4 Signaling and this compound Inhibition.
Caption: Competition Binding Assay Workflow.
Caption: Cell Migration Assay Workflow.
References
Validating the Inverse Agonist Activity of EPI-X4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPI-X4 and its alternatives in the context of validating their inverse agonist activity on the C-X-C chemokine receptor type 4 (CXCR4). We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of relevant signaling pathways and workflows to aid in the objective assessment of these compounds.
Introduction to this compound and CXCR4 Inverse Agonism
This compound is an endogenous peptide fragment of human serum albumin that acts as a specific antagonist and inverse agonist of CXCR4.[1][2] As a G protein-coupled receptor (GPCR), CXCR4 can exhibit constitutive, ligand-independent activity.[3][4] Inverse agonists are compounds that not only block the action of agonists but also reduce the basal signaling activity of the receptor.[2] This property is particularly valuable in pathological conditions driven by constitutively active receptor mutants.[1][2]
This guide compares this compound with its optimized derivatives, WSC02 and JM#21, and the well-established CXCR4 antagonist, AMD3100 (Plerixafor). While this compound and its derivatives are recognized for their inverse agonist properties, AMD3100 is generally considered a neutral antagonist, although some studies suggest it may exhibit weak partial agonist activity on constitutively active CXCR4 mutants.[3][5]
Comparative Analysis of CXCR4 Ligands
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that while data on antagonistic activity (inhibition of CXCL12-induced effects) is more readily available, direct comparative data on inverse agonist potency is less common in the literature. The presented data is compiled from multiple sources and should be interpreted within the context of the specific assays used.
| Compound | Type | Target | Antagonistic Activity (IC50) | Inverse Agonist Activity | Source |
| This compound | Endogenous Peptide | CXCR4 | 4544 ± 1355 nM (Ghost-CXCR4 cells, 12G5 antibody competition) | Yes, reduces basal signaling | [3] |
| 1779 ± 338 nM (Jurkat cells, 12G5 antibody competition) | [3] | ||||
| WSC02 | Synthetic Peptide Derivative | CXCR4 | ~30-fold more potent than this compound | Yes | |
| JM#21 | Synthetic Peptide Derivative | CXCR4 | 183 nM (Ghost-CXCR4 cells, 12G5 antibody competition) | Yes, more potent than this compound | [3] |
| 136 nM (Jurkat cells, 12G5 antibody competition) | [3] | ||||
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | 1186 ± 307 nM (Ghost-CXCR4 cells, 12G5 antibody competition) | Generally considered a neutral antagonist; may show weak partial agonism on CAMs | [3] |
| 489 ± 88 nM (Jurkat cells, 12G5 antibody competition) | [3] |
CAMs: Constitutively Active Mutants
Signaling Pathways and Experimental Workflows
To understand the validation of inverse agonist activity, it is crucial to visualize the underlying molecular mechanisms and experimental procedures.
Caption: CXCR4 signaling pathways activated by agonist (CXCL12) and inhibited by an inverse agonist (this compound).
Caption: General experimental workflow for the validation of CXCR4 inverse agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
Materials:
-
Cell membranes from cells expressing CXCR4
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (10 µM final concentration)
-
[³⁵S]GTPγS (0.1 nM final concentration)
-
Test compounds (this compound, AMD3100, etc.) at various concentrations
-
Scintillation cocktail and counter
Protocol:
-
Prepare cell membranes from CXCR4-expressing cells.
-
In a 96-well plate, add 25 µL of assay buffer containing the test compound at various concentrations.
-
Add 25 µL of GDP to each well.
-
Add 50 µL of cell membranes (5-20 µg of protein) to each well and incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
To determine inverse agonism, compare the [³⁵S]GTPγS binding in the presence of the compound to the basal binding (in the absence of any ligand).
cAMP Accumulation Assay
CXCR4 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin. Inverse agonists will counteract the basal inhibition of adenylyl cyclase, leading to an increase in cAMP levels compared to the basal state.
Materials:
-
CXCR4-expressing cells (e.g., CHO-K1 or HEK293)
-
Assay medium: Serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
Test compounds (this compound, AMD3100, etc.) at various concentrations
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed CXCR4-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
To measure the reduction of basal signaling, do not add an agonist. For antagonist assays, add a fixed concentration of CXCL12.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Inverse agonists will cause a dose-dependent increase in cAMP levels from the basal (unstimulated) state.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
Materials:
-
HEK293 cells co-transfected with CXCR4 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay buffer: HBSS or other suitable buffer
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (this compound, AMD3100, etc.) at various concentrations
-
Microplate reader capable of detecting BRET signals
Protocol:
-
Seed the co-transfected HEK293 cells in a white, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add the BRET substrate and incubate for 5-10 minutes in the dark.
-
Measure the basal BRET signal.
-
Add the test compounds at various concentrations.
-
Measure the BRET signal kinetically over 30-60 minutes.
-
The BRET ratio is calculated as the ratio of the light emission from the acceptor (YFP) to the light emission from the donor (Rluc).
-
An inverse agonist will cause a dose-dependent decrease in the basal BRET ratio, indicating a reduction in constitutive β-arrestin recruitment.
Conclusion
The validation of this compound's inverse agonist activity requires a multi-faceted approach employing various functional assays. While this compound and its optimized derivatives, WSC02 and JM#21, have demonstrated clear inverse agonist properties, the well-known antagonist AMD3100 appears to act as a neutral antagonist or a weak partial agonist, depending on the experimental context. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments to further characterize these and other CXCR4-targeting compounds. The use of constitutively active CXCR4 mutants can be a valuable tool to amplify the signal window for detecting and quantifying inverse agonism. Further head-to-head comparative studies are warranted to establish a more definitive quantitative ranking of the inverse agonist potency of these important research tools and potential therapeutic agents.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulated expression of CXCR4 constitutive active mutants revealed the up-modulated chemotaxis and up-regulation of genes crucial for CXCR4 mediated homing and engraftment of hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.7. Bioluminescence Resonance Energy Transfer (BRET) Arrestin Assays [bio-protocol.org]
Assessing the Specificity of EPI-X4 for the CXCR4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endogenous peptide EPI-X4 and its specificity for the C-X-C chemokine receptor type 4 (CXCR4). We will objectively compare its performance with other alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their studies.
Introduction to this compound and the CXCR4 Receptor
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole endogenous chemokine ligand, CXCL12 (also known as SDF-1), are pivotal in numerous physiological processes, including immune responses, hematopoiesis, and organ development. However, the dysregulation of the CXCL12/CXCR4 axis is implicated in various pathologies, such as cancer metastasis, inflammatory diseases, and HIV-1 entry. This makes CXCR4 a significant therapeutic target.
This compound (Endogenous Peptide Inhibitor of CXCR4) is a 16-amino acid peptide fragment derived from human serum albumin. It has been identified as a highly specific, naturally occurring antagonist and inverse agonist of CXCR4.[1][2] As an antagonist, it blocks the binding of CXCL12, and as an inverse agonist, it can reduce the basal signaling activity of the receptor.[2] Its high specificity presents a promising avenue for therapeutic development with potentially fewer off-target effects.[3]
The CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that activates intracellular signaling cascades. This primarily occurs through the Gαi subunit of the heterotrimeric G protein. The dissociation of Gαi from the Gβγ subunits initiates multiple downstream pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway, which leads to calcium mobilization, and the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.
Specificity Profile of this compound
This compound demonstrates a high degree of specificity for the CXCR4 receptor. Studies have shown that it binds to the second extracellular loop and the minor binding pocket of CXCR4, effectively blocking the binding of both the natural ligand CXCL12 and the HIV-1 gp120 protein.
A key advantage of this compound over other antagonists like AMD3100 (Plerixafor) is its lack of interaction with the alternative chemokine receptor CXCR7 (also known as ACKR3). While AMD3100 can act as an agonist at CXCR7, this compound does not, which may contribute to a more favorable side-effect profile. This high specificity for CXCR4 makes this compound and its derivatives attractive candidates for therapeutic development.
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of EPI-X4 Derivatives and First-Generation CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including cancer, inflammatory diseases, and HIV-1 infection.[1][2][3] Its activation by its sole chemokine ligand, CXCL12, triggers a cascade of signaling events that regulate cell migration, proliferation, and survival.[4] Consequently, the development of effective CXCR4 antagonists is of significant interest. This guide provides an objective comparison between the first-generation CXCR4 antagonists, exemplified by Plerixafor (AMD3100), and the more recent, rationally designed derivatives of the endogenous peptide inhibitor, EPI-X4.
Mechanism of Action: A Tale of Two Antagonists
First-generation CXCR4 antagonists, such as the small molecule Plerixafor (AMD3100), function by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling.[5] However, their utility can be limited by off-target effects and potential toxicity with long-term use.[6][7] For instance, Plerixafor has been shown to interact with CXCR7, acting as an allosteric agonist.[8]
In contrast, this compound is an endogenous 16-mer peptide fragment of human serum albumin that acts as a highly specific natural antagonist and inverse agonist of CXCR4.[9][10][11] This means it not only blocks CXCL12-induced signaling but also reduces the basal signaling activity of the receptor in the absence of the ligand.[9][10] Building upon this natural scaffold, optimized derivatives like WSC02 and JM#21 have been developed with significantly enhanced potency and stability.[6][12] These derivatives maintain the high specificity of the parent peptide, exclusively targeting CXCR4.[6][9]
Comparative Efficacy: Quantitative Data
The development of this compound derivatives has led to a significant increase in antagonistic potency compared to both the original peptide and first-generation inhibitors like AMD3100.
Table 1: In Vitro CXCR4 Antagonism
| Compound | Target Cell Line | IC50 (HIV-1 Inhibition) | IC50 (Antibody Competition) | Notes |
| This compound (Wild-Type) | - | ~5.9 µM - 8.6 µM[9][13] | - | Baseline endogenous peptide activity. |
| WSC02 | - | 254 nM[9] | - | ~30-fold more potent than this compound.[6] |
| JM#21 | Ghost-CXCR4 | - | 183 nM[14][15] | ~100-fold more potent than this compound in signaling inhibition.[6] |
| Jurkat | - | 136 nM[14][15] | More efficient in suppressing HIV-1 than AMD3100.[9] | |
| AMD3100 (Plerixafor) | - | - | Reference Ligand[14][15] | Clinically approved small molecule antagonist.[2] |
Table 2: In Vivo Efficacy in Disease Models
| Compound | Disease Model | Key Findings |
| This compound Derivatives (general) | Pancreatic Cancer & Lymphoma | Inhibited mean tumor growth by >50% in pancreatic cancer and >70% in lymphoma models.[16] Some derivatives caused complete remissions or stable disease.[16] |
| JM#21 | Atopic Dermatitis (mouse) | Topical administration efficiently prevented skin inflammation.[9] |
| Allergen-Induced Asthma (mouse) | Suppressed infiltration of eosinophils and other immune cells into airways.[9] | |
| AMD3100 (Plerixafor) | Collagen-Induced Arthritis (mouse) | Effective in reducing arthritis symptoms.[2] |
Table 3: Physicochemical and Safety Profiles
| Property | This compound Derivatives | AMD3100 (Plerixafor) |
| Specificity | Highly specific for CXCR4.[8][9] | Also binds to CXCR7.[8] |
| Toxicity | Not associated with toxicity; no mitochondrial cytotoxicity observed.[6][8] | Cardiotoxicity observed in early HIV trials.[7] Associated with adverse events in prolonged use.[6] |
| Plasma Stability | Wild-type this compound has a short half-life.[8] Derivatives like JM#21 have a half-life of ~6 min, which can be extended to >8h through N-terminal modifications or to >2h via albumin conjugation.[12][15] | - |
Experimental Protocols
In Vitro: CXCR4 Antibody Competition Assay
This assay quantifies the binding affinity of a compound to the CXCR4 receptor.
-
Cell Culture: Jurkat cells, which endogenously express high levels of CXCR4, or Ghost cells stably transfected with CXCR4 are cultured under standard conditions.[14][15]
-
Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound derivatives) to allow for binding to the CXCR4 receptor.
-
Competition: A fluorescently-labeled anti-CXCR4 antibody (e.g., clone 12G5), which binds to a specific epitope on the receptor's second extracellular loop, is added to the cell suspension.[14][15]
-
Analysis: The amount of antibody bound to the cells is measured using flow cytometry. A reduction in fluorescence intensity indicates that the test compound has displaced the antibody, thus binding to CXCR4.
-
Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the compound concentration. This value represents the concentration of the compound required to inhibit 50% of the antibody binding.[14]
In Vivo: Mouse Model of Atopic Dermatitis
This protocol assesses the therapeutic efficacy of CXCR4 antagonists in reducing skin inflammation.
-
Sensitization: Mice are sensitized with an allergen, such as ovalbumin (OVA), to induce an immune response.
-
Challenge: After the sensitization period, the mice are challenged by repeated topical application of the allergen to a specific skin area (e.g., the ear) to induce atopic dermatitis-like skin inflammation.
-
Treatment: A cohort of mice is treated with a topical formulation of the test compound (e.g., JM#21), while control groups receive a placebo.[9]
-
Evaluation: The severity of skin inflammation is assessed through various metrics, including ear thickness measurements and histological analysis of skin biopsies to quantify the infiltration of inflammatory cells like eosinophils.
-
Data Analysis: Statistical analysis is performed to compare the severity of inflammation between the treated and control groups to determine the efficacy of the antagonist.
Conclusion
The development of this compound derivatives represents a significant advancement in the field of CXCR4 antagonism. Compared to first-generation antagonists like Plerixafor, these rationally designed peptides exhibit superior potency, enhanced specificity, and a more favorable safety profile.[6][8][9] While the wild-type peptide suffered from poor stability, modified derivatives have shown dramatically improved pharmacokinetic properties, making them promising candidates for clinical development.[12][15] The quantitative data consistently demonstrates that derivatives such as JM#21 are more effective at inhibiting CXCR4 signaling and have shown significant therapeutic potential in preclinical models of inflammatory diseases and cancer.[9][16] Further clinical investigation into this new class of CXCR4 antagonists is highly warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small Molecule Inhibitors of CXCR4 [thno.org]
- 3. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pamgene.com [pamgene.com]
- 9. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
EPI-X4's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of preclinical data reveals the potent and varied effects of EPI-X4, an endogenous CXCR4 antagonist, and its derivatives on a range of cancer cell lines. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and workflows to offer researchers, scientists, and drug development professionals a clear comparison of this compound's performance against other CXCR4 inhibitors and across different cancer types.
Mechanism of Action: Disrupting the CXCL12/CXCR4 Axis
This compound is a naturally occurring peptide fragment of human serum albumin that acts as a specific antagonist and inverse agonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, promoting tumor cell proliferation, survival, migration, and metastasis.[3][4] By binding to CXCR4, this compound and its optimized derivatives, such as WSC02 and JM#21, effectively block the interaction between CXCR4 and its ligand CXCL12, thereby inhibiting downstream signaling cascades.[1][2] This disruption has been shown to have significant anti-tumor effects in various cancer models.[5]
Quantitative Comparison of this compound's Efficacy
The inhibitory effects of this compound and its derivatives have been quantified across several cancer cell lines, demonstrating their potential as therapeutic agents. The data is summarized in the tables below.
Table 1: Inhibition of Cancer Cell Migration and Proliferation by this compound and Derivatives
| Cancer Type | Cell Line | Compound | Assay | Endpoint | Result | Citation |
| Waldenström's Macroglobulinemia | BCWM.1 | This compound | Transwell Migration | Relative Migration | Inhibition at 200 µM | [6] |
| WSC02 | Transwell Migration | Relative Migration | Significant inhibition at 10 µM (comparable to AMD3100) | [6] | ||
| MWCL-1 | WSC02 | Transwell Migration | Relative Migration | Significant inhibition at 10 µM | [6] | |
| JM#21 | Transwell Migration | Relative Migration | Significant inhibition at 10 µM | [6] | ||
| Pancreatic Ductal Adenocarcinoma | PDAC cell lines | JM#21 | In vitro migration | Migration | Strongly inhibited | [1] |
| Pancreatic Cancer | Suit2-007 | This compound derivatives | MTT Assay | Cell Proliferation | No inhibition (low CXCR4 expression) | [5] |
| Lymphoma | Not specified | This compound derivatives | MTT Assay | Cell Proliferation | No inhibition in vitro | [5] |
| T-cell Leukemia | Jurkat | JM#21 | Antibody Competition | IC50 | 136 nM | [7] |
| Embryonic Kidney | HEK293T (CXCR4 transfected) | This compound | Antibody Competition | IC50 | 4544 nM | [3] |
| WSC02 | Antibody Competition | IC50 | ~150 nM (30-fold > this compound) | [3] | ||
| JM#21 | Antibody Competition | IC50 | ~15 nM (10-fold > WSC02) | [3] |
Table 2: In Vivo Tumor Growth Inhibition by this compound Derivatives
| Cancer Model | Treatment | Outcome | Citation |
| Pancreatic Cancer | EPI-X4a, f, k | >50% inhibition of mean tumor growth, complete remissions | [5] |
| Lymphoma | EPI-X4b, n, p | >70% inhibition of mean tumor growth, stable disease | [5] |
| Waldenström's Macroglobulinemia | WSC02 | Prolonged survival of mice | [6] |
Comparative Performance Against Other CXCR4 Antagonists
This compound and its derivatives have demonstrated comparable or superior efficacy to the FDA-approved CXCR4 antagonist, AMD3100 (Plerixafor), in certain contexts.
-
Waldenström's Macroglobulinemia: The this compound derivative WSC02 (10 µM) showed a similar degree of inhibition of BCWM.1 cell migration as AMD3100 (10 µM).[6]
-
Specificity: Unlike AMD3100, which also interacts with CXCR7, this compound is highly specific for CXCR4.[4] This specificity may translate to a better side-effect profile in clinical applications.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology described for pancreatic and lymphoma cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound derivatives or vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Transwell Migration Assay
This protocol is a standard method for assessing cancer cell migration and is consistent with the assays used in the cited studies.[6]
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Inhibitor Treatment: Add this compound, its derivatives, or other antagonists to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (typically 4-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Apoptosis Assay (Annexin V Staining)
This is a widely used method to detect and quantify apoptosis.
-
Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound or its derivatives for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. sartorius.com [sartorius.com]
- 3. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a CXCR4 antagonist inhibits tumor growth in pancreatic cancer and lymphoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to New EPI-X4 Derivatives for CXCR4 Receptor Antagonism, Benchmarked Against JM#21
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Endogenous Peptide Inhibitor of CXCR4 (EPI-X4) derivatives against the established benchmark, JM#21. The development of this compound analogs is a promising avenue for therapeutic intervention in a variety of diseases where the CXCR4/CXCL12 signaling axis is implicated, including cancer, inflammatory conditions, and HIV-1 infection.[1][2][3] JM#21, a truncated and optimized 12-mer derivative of this compound, has demonstrated significantly enhanced antagonistic activity compared to the parent peptide.[4][5] However, its limited plasma stability has driven the development of a new generation of derivatives with improved pharmacokinetic profiles and, in some cases, enhanced potency.[6][7]
This document summarizes the performance of these new derivatives, presenting key quantitative data in structured tables, detailing the experimental protocols for pivotal assays, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: Performance Metrics of this compound Derivatives
The following tables summarize the in vitro and in vivo performance of recently developed this compound derivatives in comparison to JM#21. These derivatives primarily feature N-terminal modifications to enhance stability against enzymatic degradation in plasma, C-terminal truncations, or conjugation with moieties like DOTA for imaging applications or fatty acids to modulate pharmacokinetics.[6][7][8]
Table 1: In Vitro CXCR4 Binding Affinity of this compound Derivatives
| Derivative | Modification(s) | IC50 (nM) - Antibody Competition Assay | Fold Change vs. JM#21 | Reference |
| JM#21 | ILRWSRKLPCVS | ~136 - 223 | - | [3][7] |
| Ligand-1 | JM#21 with C-terminal K(DOTA) | Slightly decreased vs. JM#21 | ~0.8x - 1.2x | [7] |
| Ligand-3 | Truncated JM#21 derivative with DOTA | Increased vs. JM#21 | ~1.5x - 2x | [7] |
| Ligand-7 | Truncated JM#21 derivative with D-amino acid substitution and DOTA | Decreased vs. JM#21 | ~0.5x | [7] |
| This compound-5 (d-L modification) | N-terminal d-Leucine substitution | No significant effect vs. JM#21 | ~1x | [6] |
| This compound-27 (N-acetylated) | N-terminal acetylation | No significant effect vs. JM#21 | ~1x | [6] |
| Fatty Acid Conjugated Derivatives | Lipidation | Increased receptor affinities | >1x | [8] |
Table 2: Plasma Stability of this compound Derivatives
| Derivative | Modification(s) | Half-life (t½) in Human Plasma | Fold Change vs. JM#21 | Reference |
| JM#21 | ILRWSRKLPCVS | ~4.0 - 6.0 min | - | [6][7] |
| This compound-5 (d-L modification) | N-terminal d-Leucine substitution | > 8 hours | > 80x | [6] |
| This compound-27 (N-acetylated) | N-terminal acetylation | > 8 hours | > 80x | [6] |
| This compound-28 (d-I modification) | N-terminal d-Isoleucine substitution | > 8 hours | > 80x | [6] |
| Fatty Acid Conjugated Derivatives | Lipidation | Sustained stability | Significantly increased | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CXCR4 Antibody Competition Assay
This assay quantifies the binding affinity of this compound derivatives to the CXCR4 receptor by measuring their ability to compete with a fluorescently labeled monoclonal antibody that binds to the second extracellular loop of CXCR4.
-
Cell Line: SupT1 cells or other cells endogenously expressing high levels of CXCR4.
-
Reagents:
-
APC-conjugated anti-CXCR4 antibody (clone 12G5)
-
Serial dilutions of this compound derivatives (including JM#21 as a reference)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
-
Protocol:
-
Harvest and wash SupT1 cells, then resuspend in cold PBS with 2% FBS.
-
Incubate a constant concentration of the APC-conjugated 12G5 antibody with serial dilutions of the test peptides.
-
Add the cell suspension to the antibody-peptide mixtures.
-
Incubate for 2 hours on ice to allow for competitive binding.
-
Wash the cells to remove unbound antibody and peptides.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity of the cell-bound APC-conjugated antibody.
-
The IC50 value is calculated as the concentration of the peptide that inhibits 50% of the 12G5 antibody binding.
-
CXCL12-Induced Cell Migration Assay (Transwell Assay)
This assay assesses the functional antagonism of this compound derivatives by measuring their ability to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
-
Cell Line: Jurkat cells or other CXCR4-expressing migratory cells.
-
Reagents:
-
Recombinant human CXCL12
-
This compound derivatives
-
RPMI-1640 medium
-
Bovine serum albumin (BSA)
-
Transwell inserts (e.g., 8 µm pore size)
-
-
Protocol:
-
Starve Jurkat cells in serum-free RPMI-1640 medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of the this compound derivatives for 30 minutes.
-
Add RPMI-1640 medium containing 0.1% BSA and a specific concentration of CXCL12 to the lower chamber of the Transwell plate.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the migrated cells under a microscope or quantify the stain after elution.
-
Inhibition of migration is calculated relative to the migration towards CXCL12 in the absence of any antagonist.
-
Plasma Stability Assay
This assay determines the half-life of this compound derivatives in human plasma by measuring the amount of intact peptide remaining over time.
-
Materials:
-
Human plasma
-
This compound derivatives
-
LC-MS/MS system
-
-
Protocol:
-
Incubate the this compound derivatives at a defined concentration in human plasma at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for stabilized derivatives), take aliquots of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity in the aliquots, for example, by adding a strong acid or organic solvent.
-
Process the samples to precipitate plasma proteins and extract the remaining peptide.
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the amount of the intact full-length peptide.
-
The half-life (t½) is calculated by fitting the data to a one-phase decay model.
-
Mandatory Visualizations
CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that regulate cell trafficking, survival, and proliferation. This compound and its derivatives act as antagonists, blocking these downstream pathways.
Caption: CXCR4 signaling cascade and the inhibitory action of this compound derivatives.
Experimental Workflow: Antibody Competition Assay
The following diagram illustrates the key steps in the antibody competition assay used to determine the CXCR4 binding affinity of new this compound derivatives.
Caption: Workflow for the CXCR4 antibody competition assay.
Logical Relationship: Development of Improved this compound Derivatives
This diagram outlines the rationale and progression from the initial this compound peptide to the development of newer, more stable, and potent derivatives, with JM#21 as a key intermediate benchmark.
Caption: Rationale for the development of advanced this compound derivatives.
References
- 1. pamgene.com [pamgene.com]
- 2. This compound, a novel endogenous antagonist of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced this compound Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Interaction: A Comparative Guide to the EPI-X4 Binding Site on the CXCR4 Receptor
For researchers and drug development professionals, understanding the precise binding interactions of novel therapeutics is paramount. This guide provides a detailed comparison of the endogenous peptide inhibitor EPI-X4 and other key ligands that target the CXCR4 receptor, a critical player in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.
This document delves into the experimental data confirming the binding site of this compound on CXCR4, presents a comparative analysis of its binding affinity against other known modulators, and provides detailed experimental protocols for key binding assays.
Deciphering the this compound-CXCR4 Interaction
This compound, a 16-amino acid peptide fragment derived from human serum albumin, has been identified as a specific endogenous antagonist and inverse agonist of the CXCR4 receptor.[1][2] Extensive research combining computational modeling, mutagenesis studies, and in vitro bioassays has elucidated the molecular basis of this interaction.
It is now well-established that the N-terminal residues of this compound are crucial for its binding and antagonist activity.[1][2][3] These residues interact primarily with the "minor binding pocket" of the CXCR4 receptor.[1][4][5] This binding mode is distinct from that of the natural chemokine ligand CXCL12, which engages both a major and a minor binding pocket. The interaction of this compound with the minor pocket sterically hinders the binding of CXCL12, thus antagonizing its downstream signaling.[5]
Key residues within the CXCR4 receptor that are critical for this compound binding have been identified through mutagenesis studies. These studies involve systematically replacing specific amino acids in the receptor and measuring the impact on this compound binding affinity.[1][4]
Comparative Analysis of CXCR4 Ligand Binding
The efficacy of a CXCR4 inhibitor is largely determined by its binding affinity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of its derivatives, as well as other well-known CXCR4 modulators. A lower IC50 value indicates a higher binding affinity and potency.
| Ligand/Inhibitor | Type | Target Cell Line | IC50 (nM) | Reference |
| This compound (wild-type) | Endogenous Peptide Antagonist | Ghost-CXCR4 | >10,000 | [6][7] |
| This compound (wild-type) | Endogenous Peptide Antagonist | Jurkat | >10,000 | [6][7] |
| JM#21 | Optimized this compound Derivative | Ghost-CXCR4 | 183 | [6][7] |
| JM#21 | Optimized this compound Derivative | Jurkat | 136 | [6][7] |
| WSC02 | Optimized this compound Derivative | - | - | [8] |
| AMD3100 (Plerixafor) | Small Molecule Antagonist | - | - | [8] |
| Ligand-1 (DOTA-conjugated JM#21) | Radioligand | Ghost-CXCR4 | 205 | [6][7] |
| Ligand-2 (DOTA-conjugated JM#21) | Radioligand | Jurkat | 163 | [6][7] |
| Ligand-7 (DOTA-conjugated JM#21) | Radioligand | Ghost-CXCR4 | 6 | [6] |
| Ligand-7 (DOTA-conjugated JM#21) | Radioligand | Jurkat | 4 | [6] |
Note: IC50 values can vary depending on the cell line and assay conditions used.
Visualizing Molecular Interactions and Pathways
To better understand the complex processes involved, the following diagrams illustrate the CXCR4 signaling pathway, a typical experimental workflow for determining binding affinity, and the competitive binding relationship between this compound and the natural ligand CXCL12.
Caption: CXCR4 Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: this compound Competitive Antagonism.
Experimental Protocols
A fundamental method for characterizing the binding of this compound to CXCR4 is the competitive binding assay. This assay quantifies the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a labeled compound (the radioligand or fluorescent probe) that has a known affinity for the receptor.
Antibody-Based Competition Assay
This assay leverages a monoclonal antibody that recognizes an epitope on CXCR4 that overlaps with the this compound binding site.[1][4][6][7]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells or transfected HEK293T cells)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-CXCR4 monoclonal antibody (clone 12G5) conjugated to a fluorophore (e.g., PE or APC)
-
This compound and other competitor compounds
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with PBS. Resuspend the cells in FACS buffer (PBS with 2% BSA) to a concentration of 1x10^6 cells/mL.
-
Competition Reaction: In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of varying concentrations of the competitor compound (this compound or other test ligands) to the wells. Include a control with no competitor.
-
Add a fixed, subsaturating concentration of the fluorescently labeled anti-CXCR4 antibody to each well.
-
Incubate the plate for 1-2 hours at 4°C, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody and competitor.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population in each well.
-
Data Analysis: Plot the MFI against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the labeled antibody binding.
Site-Directed Mutagenesis
To confirm the specific amino acid residues involved in the this compound binding site, site-directed mutagenesis is employed.[1][4]
Principle: This technique involves introducing specific mutations into the gene encoding the CXCR4 receptor. The mutated receptors are then expressed in cells, and the binding affinity of this compound is measured using a binding assay as described above. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for this compound binding.
General Workflow:
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations into the CXCR4 cDNA.
-
Cloning and Transfection: Clone the mutated CXCR4 cDNA into an expression vector and transfect it into a suitable host cell line (e.g., HEK293T cells).
-
Expression Verification: Confirm the expression of the mutant CXCR4 receptors on the cell surface, for example, by flow cytometry using an antibody that binds to a different epitope than this compound.
-
Binding Assay: Perform a competitive binding assay as described above to determine the IC50 of this compound for each CXCR4 mutant.
-
Analysis: Compare the IC50 values of this compound for the wild-type and mutant receptors.
By combining these experimental approaches, researchers can gain a comprehensive understanding of the binding characteristics of this compound and other CXCR4 modulators, paving the way for the rational design of more potent and specific therapeutics.
References
- 1. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and experimental validation of the this compound/CXCR4 complex allows rational design of small peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist this compound for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of EPI-X4 in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like EPI-X4 is a critical final step in the experimental workflow. Adherence to established disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and effective disposal of this compound, a peptide antagonist of the C-X-C motif chemokine receptor 4 (CXCR4).
While this compound is an endogenous peptide and generally considered non-hazardous, it is crucial to handle it with care in a laboratory setting, treating it as a potentially hazardous substance. The following procedures are based on best practices for the disposal of synthetic peptides and laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles.
-
Lab Coat: A lab coat and other protective clothing should be worn.
In the event of accidental release, follow these steps:
-
Spill: Absorb the spill with an inert material and place it in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly after cleanup is complete.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water and seek medical attention.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: If the individual is conscious, wash out their mouth with water and seek immediate medical attention.[1]
This compound: Relevant Properties for Disposal
Understanding the properties of this compound can inform safe handling and disposal practices. The following table summarizes key quantitative data for this peptide.
| Property | Value | Source |
| Molecular Formula | C84H144N22O23 | [2] |
| Molecular Weight | 1830.18 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, Ethanol, and Methanol | [2][3] |
| Storage Stability (Powder) | 2 years at -80°C; 1 year at -20°C | [5] |
| Storage Stability (Solution) | 6 months at -80°C; 1 month at -20°C (in solvent) | [5][6] |
| IC50 for CXCR4 | 8.6 µM | [3][6] |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of peptide-based research compounds is through a licensed hazardous waste disposal facility, which typically involves incineration under controlled conditions. This ensures the complete destruction of the biologically active peptide.
Proper disposal begins with accurate waste characterization and segregation at the point of generation. Do not mix incompatible waste streams.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated PPE (e.g., gloves, weighing paper).
-
Contaminated lab materials (e.g., pipette tips, tubes).
-
Place all solid waste that has come into direct contact with this compound into a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[4]
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experiments, stock solutions).
-
Solvents used for dissolving this compound.
-
Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.[4] The container must be compatible with the chemical nature of the waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps.
-
Place all sharps in a designated puncture-resistant sharps container.[1]
-
Proper management of waste containers is crucial to prevent leaks and accidental exposures.
-
Labeling: All waste containers must be clearly labeled with their contents, including the name "this compound" and any solvents present.
-
Sealing: Keep waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Glassware: Glassware contaminated with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol) and collecting the rinsate as liquid chemical waste. Following the initial rinse, wash the glassware with a laboratory detergent and water.
-
Surfaces: Decontaminate work surfaces where this compound was handled using an appropriate laboratory disinfectant or cleaning agent.
All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.
-
Contact EHS: Consult with your institution's EHS office for specific guidance and to schedule a waste pickup.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of chemical waste are followed.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling EPI-X4
Essential Safety and Handling Guide for EPI-X4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized (powder) form, a comprehensive set of personal protective equipment is mandatory to prevent inhalation, ingestion, or direct contact. The required PPE includes:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant nitrile gloves should be worn at all times. It is crucial to change gloves between handling different samples to avoid cross-contamination.[1]
-
Protective Clothing: A full-coverage lab coat is required to protect the skin and clothing from contamination.[1][2]
-
Respiratory Protection: When handling the lyophilized powder, a dust respirator or mask is necessary to prevent inhalation of fine particles.[1][3]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[2]
Handling and Operational Plan
This compound is intended for "Research Use Only" (RUO) and is not approved for human or animal use.[1][2] A systematic approach to handling ensures both safety and experimental accuracy.
2.1. Risk Assessment: Before beginning any work, conduct a thorough risk assessment. While specific toxicity data for this compound is not readily available, it is prudent to treat it as a potentially hazardous substance due to its biological activity.[1]
2.2. Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[4]
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.[2][5]
-
To dissolve the peptide, gently swirl the vial. Avoid vigorous shaking, which can cause degradation.[2]
-
Prepare solutions in a sterile environment, such as a laminar flow hood, to maintain sterility.[5]
2.3. Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is recommended to divide the reconstituted peptide solution into single-use aliquots.[2][6]
Storage and Disposal Plan
Proper storage is critical for maintaining the stability and activity of this compound.
3.1. Storage Conditions: The storage requirements for this compound depend on its form:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized | -20°C or colder | Long-term | Store in a dry, dark environment away from moisture.[2][4][6] |
| Reconstituted (Short-term) | 2°C to 8°C | Up to a few weeks | Protect from light.[2] |
| Reconstituted (Long-term) | -20°C or -80°C | Months to a year | Store in single-use aliquots.[2][6] |
3.2. Disposal Procedures: Unused or expired this compound and contaminated materials must be disposed of as chemical waste in accordance with institutional and local regulations.[2][5][7]
-
Do not dispose of this compound down the drain or in regular laboratory trash.[5][7]
-
The recommended method for the disposal of similar peptide-based compounds is controlled incineration by a licensed chemical waste disposal service.[8]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste streams and disposal protocols.[8]
Visualizing the this compound Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. biovera.com.au [biovera.com.au]
- 2. realpeptides.co [realpeptides.co]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
